N-(4-aminophenyl)benzenesulfonamide
Description
The exact mass of the compound N-(4-aminophenyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-aminophenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminophenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-aminophenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c13-10-6-8-11(9-7-10)14-17(15,16)12-4-2-1-3-5-12/h1-9,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLIOSUKEZPTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282883 | |
| Record name | N-(4-aminophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5466-91-1 | |
| Record name | N-(4-Aminophenyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5466-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005466911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC28604 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28604 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-aminophenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-(4-aminophenyl)benzenesulfonamide
Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(4-aminophenyl)benzenesulfonamide (CAS No. 16803-97-7), a key sulfonamide-containing molecule. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for successful formulation, analytical method development, and prediction of in vivo behavior. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and presenting self-validating protocols that ensure data integrity and reproducibility.
Introduction: The "Why" Behind Physicochemical Characterization
In modern drug discovery and development, a "molecule-first" approach is paramount. Before a compound like N-(4-aminophenyl)benzenesulfonamide can be effectively utilized, whether as a synthetic intermediate or a potential active pharmaceutical ingredient (API), its intrinsic properties must be thoroughly mapped.[1] Physicochemical properties such as solubility, pKa, and solid-state characteristics are not mere data points; they are the foundational pillars that govern a molecule's behavior from the bench to the patient.[1] They directly influence bioavailability, stability, and manufacturability.
This guide is structured to provide not just the "what" (the data), but the "how" and "why" (the experimental logic and protocols), empowering researchers to generate and interpret high-quality data for this and other related compounds.
Molecular Identity and Structure
A precise understanding of the molecular structure is the starting point for all characterization efforts. N-(4-aminophenyl)benzenesulfonamide is a sulfonamide derivative featuring two primary aromatic amine groups, which are key determinants of its chemical reactivity and ionization behavior.[1]
| Identifier | Value | Source(s) |
| Chemical Name | 4-amino-N-(4-aminophenyl)benzenesulfonamide | [1][2] |
| CAS Number | 16803-97-7 | [1][2] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][2] |
| Molecular Weight | 263.32 g/mol | [1][2] |
| 2D Structure |
Solid-State Characterization: Melting Point and Thermal Behavior
The solid-state properties of an API are critical for formulation development, influencing everything from powder flow to dissolution rates.[3] Differential Scanning Calorimetry (DSC) is the gold-standard technique for determining the melting point and identifying potential polymorphic forms.[4]
Key Data:
-
Melting Point (Tₘ): 138 °C[5]
The observed melting point is a sharp, well-defined transition, indicative of a crystalline solid. A broad endotherm could suggest the presence of impurities or an amorphous fraction, which would necessitate further investigation.[3]
Workflow for Physicochemical Characterization
Caption: Workflow for systematic physicochemical evaluation.
Experimental Protocol: Melting Point Determination by DSC
Causality Statement: DSC is chosen over older capillary methods for its high precision, small sample requirement, and ability to provide additional information, such as the enthalpy of fusion (ΔHfus) and detection of polymorphic transitions.[4]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of N-(4-aminophenyl)benzenesulfonamide into a clean, standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any mass loss during heating. For substances suspected of containing volatile solvents, a pinhole lid is used to allow for their escape.[6]
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 200 °C at a constant heating rate of 10 °C/min under a continuous nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.
-
-
Data Analysis: The melting point (Tₘ) is determined as the onset temperature of the melting endotherm on the resulting thermogram. The peak area of the endotherm corresponds to the enthalpy of fusion.[7]
Aqueous Solubility: A Cornerstone of Bioavailability
Poor aqueous solubility is a primary reason for drug candidate failure. The "shake-flask" method is the definitive technique for determining thermodynamic equilibrium solubility.[8]
Key Data:
-
Water Solubility: 13.41 g/L (or 13.41 mg/mL) at 25 °C[5]
This value indicates that N-(4-aminophenyl)benzenesulfonamide has substantial aqueous solubility, which is a favorable characteristic for potential oral drug delivery.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
Causality Statement: This method is designed to ensure that a true thermodynamic equilibrium is reached between the solid compound and the solution, providing the most reliable solubility value. Using a buffer (e.g., Phosphate-Buffered Saline, pH 7.4) is critical to mimic physiological conditions and control for pH effects on ionizable compounds.[9]
-
Preparation: Add an excess amount of solid N-(4-aminophenyl)benzenesulfonamide to several vials containing a known volume of the test medium (e.g., purified water, PBS pH 7.4). "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9] Preliminary time-point experiments can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The sample is then filtered (e.g., using a 0.45 µm PVDF syringe filter) or centrifuged at high speed to remove all undissolved solids.[10]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC-UV, against a standard curve prepared with known concentrations of the compound.[8]
Ionization (pKa) and Lipophilicity (LogP)
The ionization state of a molecule at physiological pH profoundly affects its solubility, permeability, and target binding. The pKa is the pH at which a molecule is 50% ionized. Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is a key predictor of membrane permeability.
Key Data:
The molecule possesses three key ionizable centers: two basic aromatic amines and one acidic sulfonamide proton. The predicted pKa of 10.18 likely corresponds to the acidic sulfonamide proton (SO₂-NH-).[11][12] The aromatic amines will have much lower pKa values (typically 4-5). This means that at physiological pH (~7.4), the sulfonamide group will be predominantly in its neutral (protonated) form, while the amine groups will also be largely neutral.
Relationship between pH, pKa, and Ionization
Caption: Predominant species at different pH values.
Experimental Protocol: pKa Determination by Potentiometric Titration
Causality Statement: Potentiometric titration is a highly accurate and direct method for pKa determination. It relies on measuring the change in pH of a solution as a titrant is added, allowing for the direct observation of buffering regions and equivalence points corresponding to ionization events.[13][14]
-
System Setup: Calibrate a high-precision pH electrode using at least three standard buffers (e.g., pH 4, 7, and 10).[13]
-
Sample Preparation: Prepare a solution of the compound (e.g., 0.01 M) in a suitable solvent, often a co-solvent system (e.g., methanol/water) for compounds with limited aqueous solubility. Maintain a constant ionic strength using an inert salt like KCl (0.15 M).[15] Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of bases.[15]
-
Titration:
-
For determining the pKa of the acidic sulfonamide, titrate the solution with a standardized strong base (e.g., 0.1 M NaOH).
-
For the basic amines, titrate with a standardized strong acid (e.g., 0.1 M HCl).
-
-
Data Acquisition: Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading is stable.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point, which can be identified as the midpoint of the buffer region or the point of minimum slope on the first derivative plot.[13]
Chemical Stability and Forced Degradation
Understanding a molecule's stability is crucial for determining its shelf-life and identifying potential degradation products that could be inactive or toxic.[16] Forced degradation studies intentionally stress the compound under harsh conditions to predict its long-term stability and to ensure the primary analytical method is "stability-indicating."[17][18]
Causality Statement: The conditions specified by ICH guideline Q1A(R2) (hydrolysis, oxidation, photolysis, thermal stress) are chosen because they represent the most common degradation pathways a drug substance may encounter during its lifecycle.[17] The goal is to achieve 5-20% degradation; too little degradation provides no information, while complete degradation prevents pathway analysis.[19]
Experimental Protocol: General Forced Degradation Study
-
Acid/Base Hydrolysis:
-
Dissolve the compound in solutions of 0.1 M HCl and 0.1 M NaOH.
-
Store samples at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24-72 hours).
-
At specified time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method.
-
-
Oxidation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store at room temperature, protected from light, for a defined period.
-
Analyze aliquots at specified time points.
-
-
Thermal Stress:
-
Store the solid compound in a temperature-controlled oven (e.g., 80 °C).
-
Analyze samples at specified time points.
-
-
Photostability:
-
Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
Include a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze after a specified exposure level.
-
-
Analysis: Use a validated, stability-indicating HPLC method (typically with a photodiode array detector) to analyze all stressed samples. The method must be able to separate the intact API from all significant degradation products. Mass balance calculations (assay + sum of impurities) should be performed to ensure all major degradants are accounted for.[16]
Conclusion
The physicochemical properties of N-(4-aminophenyl)benzenesulfonamide summarized in this guide define it as a crystalline solid with a distinct melting point of 138 °C and favorable aqueous solubility. Its ionization profile, dictated by two basic amine groups and a weakly acidic sulfonamide moiety, is critical for predicting its behavior in different pH environments. The robust, validated protocols provided herein serve as a template for researchers to ensure the generation of accurate and reproducible data, which is the bedrock of efficient and successful drug development.
References
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Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
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Bionalytical. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. 2024. [Link]
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Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. Development of Methods for the Determination of pKa Values. PMC. 2013. [Link]
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Asilomar Bio, Inc. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. 2018. [Link]
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Quora. How do you perform the shake flask method to determine solubility?. 2017. [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
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DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. 2024. [Link]
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ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]
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Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. [Link]
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ACS Publications. Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics. 2021. [Link]
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ChemBK. 4-aminobenzenesulfonamide - Physico-chemical Properties. [Link]
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TA Instruments. Apparent Melting: A New Approach to Detecting Drug-Excipient Incompatibility. [Link]
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IUPAC-NIST Solubility Data Series. (1) Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S. [Link]
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PubChem. 4-amino-N-(4-aminophenyl)benzenesulphonamide. [Link]
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Cheméo. Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. [Link]
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ResolveMass. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2026. [Link]
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Cheméo. Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. 2011. [Link]
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Qualitest. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. 2025. [Link]
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Charnwood Discovery. DSC—Thermal Safety, Phase Transitions, Polymorphs. [Link]
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PubChem. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. [Link]
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Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
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Royal Society of Chemistry. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. 2019. [Link]
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Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. [Link]
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PMC. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. 2019. [Link]
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WorldOfChemicals. 4-Amino-N-(4-aminophenyl)benzenesulfonamide. 2013. [Link]
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ResearchGate. Experimental values of logP O/W for drug organic componds at 25 °C for training set. [Link]
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US EPA. Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- - Substance Details. [Link]
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Molecular structure and weight of N-(4-aminophenyl)benzenesulfonamide
An In-depth Technical Guide to the Molecular Structure and Weight of N-(4-aminophenyl)benzenesulfonamide
Executive Summary
This technical guide provides a comprehensive analysis of N-(4-aminophenyl)benzenesulfonamide, a significant organic compound within the sulfonamide class. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental characteristics, focusing on its molecular structure and weight. We will explore its chemical identity, elucidate its structure through spectroscopic principles, detail methods for molecular weight verification, and outline a representative synthetic pathway. All technical claims are substantiated with authoritative references to ensure scientific integrity.
Chemical Identity and Nomenclature
N-(4-aminophenyl)benzenesulfonamide is an aromatic sulfonamide characterized by two aminophenyl groups linked via a sulfonamide bridge. Establishing a clear chemical identity is the foundational step for any rigorous scientific investigation.
The compound is identified by several key descriptors, which are summarized below for clarity and cross-referencing in scientific literature and databases.
| Identifier | Value | Source(s) |
| Common Name | N-(4-aminophenyl)benzenesulfonamide | Internal |
| Systematic Name | Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | [1][2] |
| IUPAC Name | 4-Amino-N-(4-aminophenyl)benzenesulfonamide | [1][2] |
| Alternative IUPAC Name | 4-(4-aminoanilino)benzenesulfonamide | [3][4] |
| CAS Registry Number | 16803-97-7 | [1][3][4][5] |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [1][2][3][4][5] |
Elucidation of Molecular Structure
The molecular structure defines the compound's chemical behavior, reactivity, and potential biological activity. The structure of N-(4-aminophenyl)benzenesulfonamide consists of a central sulfonamide functional group (-SO₂NH-). One side of this group is attached to a benzene ring bearing an amino group at the para position (a 4-aminophenyl group). The nitrogen atom of the sulfonamide is bonded to a second 4-aminophenyl group.
2D Structural Representation
A visual representation is crucial for understanding the spatial arrangement of atoms and functional groups. The following diagram illustrates the connectivity of N-(4-aminophenyl)benzenesulfonamide.
Caption: 2D molecular structure of N-(4-aminophenyl)benzenesulfonamide.
Spectroscopic Confirmation
While the 2D structure provides a blueprint, its confirmation relies on analytical techniques. For a molecule like N-(4-aminophenyl)benzenesulfonamide, a combination of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy would be employed for unequivocal structural validation.
-
Mass Spectrometry (MS): This is the primary technique for determining the molecular weight. A high-resolution mass spectrum would confirm the elemental composition (C₁₂H₁₃N₃O₂S) by providing a highly accurate mass measurement.
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: Would show distinct signals for the aromatic protons on the two different benzene rings, as well as signals for the protons of the two amino (-NH₂) groups and the sulfonamide (-NH-) proton. The splitting patterns and integration values would confirm their connectivity and relative numbers.
-
¹³C NMR: Would reveal the number of unique carbon environments. The two benzene rings would produce a set of signals in the aromatic region (typically 110-150 ppm), and their chemical shifts would be influenced by the attached amino and sulfonamide groups.
-
-
Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups. The IR spectrum of this compound would be expected to show characteristic absorption bands for:
-
N-H stretching: From both the primary amine and secondary sulfonamide groups (typically 3300-3500 cm⁻¹).
-
S=O stretching: Strong absorptions from the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions).
-
C=C stretching: Within the aromatic rings (around 1450-1600 cm⁻¹).
-
Molecular Weight Determination
The molecular weight is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and formulation development.
Calculated Molecular Weight
Based on its molecular formula, C₁₂H₁₃N₃O₂S, the molecular weight is calculated using the standard atomic weights of its constituent elements.
-
Carbon (C): 12 atoms × 12.011 u = 144.132 u
-
Hydrogen (H): 13 atoms × 1.008 u = 13.104 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
-
Oxygen (O): 2 atoms × 15.999 u = 31.998 u
-
Sulfur (S): 1 atom × 32.06 u = 32.06 u
-
Total Molecular Weight: 263.315 u (commonly rounded to 263.32 g/mol )[1][3][4][5].
Experimental Verification Protocol: Mass Spectrometry
The calculated molecular weight must be confirmed experimentally. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is an ideal method due to the polar nature of the molecule.
Objective: To confirm the molecular weight and elemental composition of N-(4-aminophenyl)benzenesulfonamide.
Methodology: ESI-HRMS
-
Sample Preparation: A dilute solution of the synthesized and purified compound is prepared (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid (0.1%) is often added to promote protonation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) equipped with an ESI source is used.
-
Infusion: The sample solution is infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are formed. Given the presence of basic amino groups, the primary ion expected is the protonated molecule, [M+H]⁺.
-
Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy (typically to four or five decimal places).
-
Data Interpretation:
-
The theoretical exact mass of the [M+H]⁺ ion (C₁₂H₁₄N₃O₂S⁺) is calculated.
-
The experimentally measured m/z value is compared to the theoretical value. A mass error of less than 5 ppm (parts per million) provides strong evidence for the assigned elemental composition and, by extension, confirms the molecular weight.
-
Representative Synthesis Pathway
Understanding the synthesis of N-(4-aminophenyl)benzenesulfonamide provides context for its potential impurities and handling requirements. A common industrial approach involves a two-step process starting from aniline.[3].
Caption: A simplified two-step synthesis workflow for N-(4-aminophenyl)benzenesulfonamide.
Causality Behind Experimental Choices:
-
Step 1: Chlorosulfonation: Aniline is reacted with chlorosulfonic acid.[3]. This is a standard electrophilic aromatic substitution reaction. The chlorosulfonic acid is a powerful sulfonating and chlorinating agent, which installs the -SO₂Cl group onto the benzene ring, activating it for the next step. The reaction is typically performed under controlled, cold conditions to manage its high reactivity.
-
Step 2: Amination: The resulting sulfonyl chloride intermediate is then reacted with a second molecule of aniline.[3]. The amino group of the second aniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This forms the stable sulfonamide bond and yields the final product.
References
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Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- - Substance Details - SRS | US EPA. (2023, November 1). US EPA. [Link]
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4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458. PubChem. [Link]
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4-amino-N-(4-aminophenyl)benzenesulphonamide | C12H13N3O2S | CID 85596. PubChem. [Link]
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4-Amino-N-(4-aminophenyl)benzenesulfonamide. (2013, June 8). Dye intermediates. [Link]
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Benzenesulfonamide, 4-amino-N-(4-aminophenyl)- | C12H13N3O2S | CID 768320. PubChem. [Link]
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4-Amino-N-(4-aminophenyl)benzenesulfonamide. IndiaMART. [Link]
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Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Cheméo. [Link]
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Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. Cheméo. [Link]
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Synthesis of N-methyl-4-(amino)benzenesulfonamide. PrepChem.com. [Link]
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(A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]
- Process for the preparation of N-[2-[4-(aminosulfonyl) phenyl]ethyl]5-methylpyrazinecarboxamide.
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Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020, September 30). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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The Cornerstone of Color: An In-depth Technical Guide to N-(4-aminophenyl)benzenesulfonamide as a Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, certain molecules stand out for their pivotal role in the creation of a vast array of functional compounds. N-(4-aminophenyl)benzenesulfonamide is one such cornerstone, a versatile intermediate that bridges the gap between simple aromatic precursors and complex, vibrant azo dyes. This technical guide, designed for the discerning scientist, delves into the synthesis, chemical principles, and practical application of N-(4-aminophenyl)benzenesulfonamide in the synthesis of high-performance dyes. We will explore the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references.
The Molecule: Structure, Properties, and Synthetic Strategy
N-(4-aminophenyl)benzenesulfonamide, with the chemical formula C₁₂H₁₂N₂O₂S, possesses a unique molecular architecture that is key to its function as a dye intermediate. The structure features a primary aromatic amine group (-NH₂) attached to a phenyl ring, which is in turn linked to a benzenesulfonamide moiety. This primary amine is the reactive handle for the all-important diazotization reaction, the gateway to forming the chromophoric azo group (-N=N-).
Physicochemical Properties
A thorough understanding of the physical and chemical properties of N-(4-aminophenyl)benzenesulfonamide is crucial for its effective use in synthesis.
| Property | Value | Reference |
| Molecular Weight | 248.30 g/mol | N/A |
| Melting Point | 153-156 °C | N/A |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Solubility | Soluble in acetone, ethanol, and DMF; sparingly soluble in water. | N/A |
Synthetic Pathway: A Two-Step Approach
The synthesis of N-(4-aminophenyl)benzenesulfonamide is typically achieved through a two-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. This approach ensures a high yield of the desired product.
A common synthetic route involves the reaction of p-nitroaniline with benzenesulfonyl chloride, followed by the reduction of the nitro group to a primary amine.
The Core Chemistry: Diazotization and Azo Coupling
The utility of N-(4-aminophenyl)benzenesulfonamide as a dye intermediate is almost entirely dependent on two sequential reactions: diazotization and azo coupling.
Diazotization: Activating the Intermediate
Diazotization is the process of converting the primary aromatic amine group of N-(4-aminophenyl)benzenesulfonamide into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.
The low temperature is critical to prevent the unstable diazonium salt from decomposing, which would lead to the undesirable formation of phenols and nitrogen gas. The presence of excess acid is also essential to maintain the diazonium salt in its active form and prevent premature side reactions.
Azo Coupling: The Genesis of Color
The resulting diazonium salt is a potent electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components, in a process called azo coupling. This electrophilic aromatic substitution reaction is the chromophore-forming step, creating the intensely colored azo (-N=N-) bridge that is characteristic of azo dyes.
The choice of coupling component is a critical determinant of the final dye's color and properties. Phenols, naphthols, and aromatic amines are common coupling components. The pH of the reaction medium plays a crucial role in the coupling efficiency. For phenolic coupling components, a mildly alkaline pH is preferred to deprotonate the hydroxyl group, thereby increasing the electron-donating ability of the aromatic ring and accelerating the coupling reaction. For amino coupling components, a mildly acidic to neutral pH is typically employed.
Experimental Protocols: From Intermediate to Azo Dye
The following protocols are provided as a guide for the synthesis of N-(4-aminophenyl)benzenesulfonamide and its subsequent use in the preparation of an illustrative azo dye.
Synthesis of N-(4-nitrophenyl)benzenesulfonamide (Precursor)
Materials:
-
p-Nitroaniline
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve p-nitroaniline (1 equivalent) in a mixture of dichloromethane and pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain N-(4-nitrophenyl)benzenesulfonamide as a crystalline solid.
Synthesis of N-(4-aminophenyl)benzenesulfonamide
Materials:
-
N-(4-nitrophenyl)benzenesulfonamide
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Concentrated hydrochloric acid
-
Ethanol or Methanol
-
Sodium hydroxide solution (10%)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend N-(4-nitrophenyl)benzenesulfonamide (1 equivalent) in ethanol or methanol.
-
Add an excess of tin(II) chloride dihydrate (e.g., 3-4 equivalents) or iron powder to the suspension.
-
Slowly add concentrated hydrochloric acid to the mixture with vigorous stirring. The reaction is exothermic.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture and carefully neutralize it with a 10% sodium hydroxide solution until the pH is basic.
-
The product will precipitate out of the solution. Filter the precipitate and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N-(4-aminophenyl)benzenesulfonamide.[1]
Diazotization of N-(4-aminophenyl)benzenesulfonamide
Materials:
-
N-(4-aminophenyl)benzenesulfonamide
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware
Procedure:
-
In a beaker, prepare a solution of N-(4-aminophenyl)benzenesulfonamide (1 equivalent) in a mixture of distilled water and concentrated hydrochloric acid (2.5-3 equivalents).
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, prepare a cold solution of sodium nitrite (1.05-1.1 equivalents) in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C.
-
Monitor the reaction for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A positive test (immediate blue-black color) indicates the completion of diazotization.
-
The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.[2]
Azo Coupling with a Coupling Component (e.g., 2-Naphthol)
Materials:
-
Diazonium salt solution from step 3.3
-
2-Naphthol
-
Sodium hydroxide
-
Distilled water
-
Ice
-
Standard laboratory glassware
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1 equivalent) in a cold aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration and wash it with cold water to remove any unreacted salts.
-
The crude dye can be purified by recrystallization from an appropriate solvent (e.g., ethanol or glacial acetic acid).[2]
Visualization of the Synthetic Workflow
The following diagrams illustrate the key stages of the synthesis, from the precursor to the final azo dye.
Caption: Synthetic workflow for N-(4-aminophenyl)benzenesulfonamide and its use in azo dye synthesis.
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of N-(4-aminophenyl)benzenesulfonamide
Foreword
The journey of a drug candidate from discovery to a marketed pharmaceutical product is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the active pharmaceutical ingredient (API). Among these, the thermodynamic stability of the solid-state form is a critical attribute that profoundly influences bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the principles and practices for assessing the thermodynamic stability of N-(4-aminophenyl)benzenesulfonamide, a key intermediate and potential API in its own right. As researchers and drug development professionals, a thorough understanding of these concepts is paramount for de-risking development programs and ensuring the delivery of safe and efficacious medicines.
Introduction: The Imperative of Solid-State Stability
N-(4-aminophenyl)benzenesulfonamide, with the molecular formula C₁₂H₁₃N₃O₂S and a molecular weight of 263.32 g/mol , belongs to the sulfonamide class of compounds.[1][2] These compounds are of significant interest in medicinal chemistry.[2] The solid-state stability of an API like N-(4-aminophenyl)benzenesulfonamide is a cornerstone of drug development.[3][4] An unstable solid form can undergo physical and chemical transformations during manufacturing and storage, leading to detrimental effects on the final product's quality, safety, and efficacy. This guide will delve into the theoretical underpinnings and practical experimental approaches to characterize and comprehend the thermodynamic stability of this molecule.
Theoretical Framework: Gibbs Free Energy, Polymorphism, and Stability
The thermodynamic stability of a solid is governed by its Gibbs free energy (G). The most stable form of a compound at a given temperature and pressure is the one with the lowest Gibbs free energy. A critical concept in this context is polymorphism , the ability of a solid material to exist in more than one crystalline form.[5] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and dissolution rate, which can significantly impact a drug's bioavailability.[6][7]
The relationship between different solid forms can be visualized through an energy-level diagram, as depicted below.
Caption: Gibbs free energy relationship between amorphous, metastable, and stable solid forms.
The amorphous form, lacking long-range molecular order, possesses the highest Gibbs free energy and is thermodynamically unstable. Metastable polymorphs have intermediate energy levels, while the stable polymorph resides at the lowest Gibbs free energy. Over time, or with the input of energy (e.g., heat or mechanical stress), a metastable form will tend to convert to the more stable form.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is essential to comprehensively evaluate the thermodynamic stability of N-(4-aminophenyl)benzenesulfonamide. The following sections detail the core techniques and the rationale behind their application.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is widely used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions.[9][10][11]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of N-(4-aminophenyl)benzenesulfonamide into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The resulting thermogram will show endothermic or exothermic events. The peak of an endotherm typically corresponds to the melting point (Tₘ), and the area under the peak is proportional to the enthalpy of fusion (ΔHբ).
Interpretation of Results: A sharp endotherm is indicative of a crystalline material. The presence of multiple melting peaks or solid-solid transitions before the final melting can suggest the existence of polymorphs. A broad endotherm may indicate the presence of an amorphous phase or impurities.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to determine the temperature at which decomposition occurs.[12][13]
Experimental Protocol:
-
Sample Preparation: Place 5-10 mg of N-(4-aminophenyl)benzenesulfonamide into a TGA pan.
-
Instrument Setup: Place the pan onto the TGA balance.
-
Thermal Program: Heat the sample at a controlled rate, for instance, 10 °C/min, in a defined atmosphere (e.g., nitrogen or air).
-
Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.
Interpretation of Results: A stable compound will show a flat TGA curve until the decomposition temperature. The thermal decomposition of sulfonamides often occurs in multiple stages.[14] For N-(4-aminophenyl)benzenesulfonamide, one would expect to see the loss of volatile fragments at elevated temperatures.
Polymorphism Screening
A thorough polymorphism screen is crucial to identify all accessible crystalline forms of N-(4-aminophenyl)benzenesulfonamide. The discovery of multiple polymorphs necessitates a detailed characterization of their relative thermodynamic stability.[5][7]
Experimental Workflow:
Caption: A typical workflow for polymorphism screening and stability assessment.
The relative stability of polymorphs can be determined by slurry conversion experiments, where suspensions of different forms are stirred in a solvent. The less stable form will dissolve and recrystallize as the more stable form over time.
Data Presentation and Interpretation
For a comprehensive understanding, the experimental data should be summarized in a clear and structured manner.
Table 1: Hypothetical Thermodynamic Data for N-(4-aminophenyl)benzenesulfonamide Polymorphs
| Property | Form I | Form II |
| Melting Point (Tₘ) | 185 °C | 175 °C |
| Enthalpy of Fusion (ΔHբ) | 30 kJ/mol | 25 kJ/mol |
| Onset of Decomposition (TGA) | 250 °C | 245 °C |
| Relative Stability | More Stable | Less Stable |
Note: This data is illustrative. Actual experimental values would need to be determined.
Based on the "heat of fusion rule," the polymorph with the higher melting point and higher enthalpy of fusion (Form I in the table) is generally the more thermodynamically stable form at temperatures below the melting points.
Chemical Stability and Degradation Pathways
Thermodynamic stability is intrinsically linked to chemical stability. The degradation of sulfonamides can be influenced by factors such as pH, light, and temperature.[15][16] Common degradation pathways for sulfonamides include cleavage of the S-N and S-C bonds, as well as modifications to the aniline ring.[17] Understanding these pathways is crucial for developing stable formulations and defining appropriate storage conditions.
Forced degradation studies, as outlined in the ICH guidelines, are essential to elucidate the potential degradation products and pathways.[18][19][20] These studies involve exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) to accelerate decomposition.
Conclusion and Recommendations
A thorough investigation of the thermodynamic stability of N-(4-aminophenyl)benzenesulfonamide is a non-negotiable step in its development as a pharmaceutical ingredient. This guide has outlined the fundamental principles and experimental workflows necessary for this critical characterization.
Key Recommendations:
-
Early and Comprehensive Screening: Conduct a thorough polymorphism screen early in the development process to identify all relevant solid forms.
-
Rigorous Characterization: Utilize a suite of analytical techniques, including DSC, TGA, and PXRD, to fully characterize the identified forms.
-
ICH-Compliant Stability Studies: Design and execute stability studies according to ICH guidelines to establish a re-test period and appropriate storage conditions.[21][22]
-
Integrate with Formulation Development: The knowledge gained from these studies should directly inform the selection of the optimal solid form and the design of a stable drug product formulation.
By adhering to these principles, researchers and drug development professionals can build a robust understanding of the solid-state properties of N-(4-aminophenyl)benzenesulfonamide, thereby mitigating risks and paving the way for a successful development program.
References
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Solid State Stability | VxP Pharma. (2020, January 11). Retrieved from [Link]
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Understanding ICH Guidelines for Stability Testing - Purple Diamond. (2025, January 21). Retrieved from [Link]
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ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Retrieved from [Link]
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Li, B., Li, W., Zhang, T., & Li, A. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. Water research, 103, 139–148. Retrieved from [Link]
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Li, B., Li, W., Zhang, T., & Li, A. (2016). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. Request PDF. Retrieved from [Link]
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Wesołowski, M., Kosecka, E., Erecińska, J., & Kobyłczyk, K. (2003). The influence of chemical structure of sulfonamides on the course of their thermal decomposition. Journal of Thermal Analysis and Calorimetry, 74(2), 465–476. Retrieved from [Link]
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Biel-Maeso, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7469. Retrieved from [Link]
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ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]
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ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). Retrieved from [Link]
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Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (n.d.). ResearchGate. Retrieved from [Link]
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ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. Retrieved from [Link]
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Brittain, H. G. (2003). Solid-state analysis of the active pharmaceutical ingredient in drug products. Journal of pharmaceutical and biomedical analysis, 33(4), 671–680. Retrieved from [Link]
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API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab. Retrieved from [Link]
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Guillory, J. K. (2025, August 6). Polymorphism in Sulfonamides. ResearchGate. Retrieved from [Link]
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Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. (2024, April 4). PMC. Retrieved from [Link]
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Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PMC. Retrieved from [Link]
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(a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second... (n.d.). ResearchGate. Retrieved from [Link]
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Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020, January 31). National Center for Biotechnology Information. Retrieved from [Link]
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Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.net. Retrieved from [Link]
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A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. (n.d.). ResearchGate. Retrieved from [Link]
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Figure 5 (a). Thermogravimetric analysis (TGA) of different aminophenyl... (n.d.). ResearchGate. Retrieved from [Link]
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Collected thermogravimetric analysis (TGA) graphs of sulfenamides... (n.d.). ResearchGate. Retrieved from [Link]
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4-amino-N-(4-aminophenyl)benzenesulphonamide. (n.d.). PubChem. Retrieved from [Link]
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Literature review of sulfonamide derivatives and N-(4-aminophenyl)benzenesulfonamide
An In-depth Technical Guide to Sulfonamide Derivatives and N-(4-aminophenyl)benzenesulfonamide
Introduction: The Enduring Legacy of the Sulfonamide Scaffold
Since their discovery in the 1930s, sulfonamides, colloquially known as sulfa drugs, have marked a pivotal moment in the history of medicine, representing the first class of broadly effective systemic antimicrobial agents.[1][2] The journey began with the discovery that the dye Prontosil was metabolized in the body to its active form, sulfanilamide, heralding the dawn of the chemotherapeutic era.[1] While the advent of penicillin and subsequent antibiotics has repositioned their role, the sulfonamide scaffold (R-SO₂NH₂) remains a cornerstone of modern medicinal chemistry.[1][3]
The versatility of this functional group is remarkable. Initially celebrated for its antibacterial properties, the sulfonamide moiety has since been integrated into a vast array of therapeutic agents with diverse pharmacological activities. These include diuretics, antidiabetic drugs, anticonvulsants, anti-inflammatory agents, and highly targeted anticancer therapies.[4][5][6][7][8][9][10][11][12] This guide provides a detailed exploration of the multifaceted mechanisms of action of sulfonamide derivatives, examines the structure and synthesis of the core compound N-(4-aminophenyl)benzenesulfonamide, and presents practical experimental protocols for researchers in the field.
Part 1: The Multifaceted Mechanisms of Action
Sulfonamide derivatives achieve their diverse therapeutic effects by targeting a range of critical biological molecules and pathways. Their mechanisms are a testament to the chemical adaptability of the sulfonamide group.
Antibacterial Action: Inhibition of Folate Synthesis
The classic mechanism for which sulfonamides are renowned is the disruption of folic acid (vitamin B9) synthesis in bacteria.[4][13] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo. This pathway is essential for the production of nucleic acids (DNA and RNA) and certain amino acids, making it a prime target for antimicrobial agents.[14][15]
The Mechanism: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate synthase (DHPS).[1][14] By acting as competitive inhibitors, sulfonamides occupy the active site of DHPS, preventing the incorporation of PABA and thereby halting the synthesis of dihydropteroic acid, a precursor to folic acid.[1][10][15] This action does not kill the bacteria directly but prevents their growth and multiplication, a process known as bacteriostasis.[1][15][16][17] The host's immune system is then typically able to clear the static bacterial population.[16]
For a more potent, bactericidal effect, sulfonamides are often combined with trimethoprim. Trimethoprim inhibits a subsequent enzyme in the same pathway, dihydrofolate reductase, creating a sequential blockade that is highly effective.[12][18]
Caption: Bacterial folate synthesis pathway and sites of inhibition.
Carbonic Anhydrase Inhibition
The sulfonamide group is a premier zinc-binding pharmacophore, making it an exceptionally effective inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes.[19][20] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. By inhibiting various CA isozymes, sulfonamides exert several distinct therapeutic effects.
-
Diuretic Action: Drugs like hydrochlorothiazide and furosemide inhibit CAs in the renal tubules, altering ion transport and leading to increased excretion of water and salt.[1][4][21]
-
Antiglaucoma Effects: Inhibition of CAs in the ciliary body of the eye reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[10][17] Acetazolamide is a key example.
-
Anticonvulsant Properties: Several antiepileptic drugs, including topiramate and zonisamide, are sulfonamide derivatives.[1][22] Their mechanism is linked to the inhibition of brain CA isozymes, which can lead to cerebral acidosis and stabilization of neuronal membranes.[23][24][25][26]
-
Anticancer Activity: Certain CA isozymes, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic microenvironment that promotes tumor growth and metastasis.[27] Sulfonamide-based inhibitors targeting these isoforms are a promising area of cancer therapy research.[5][6][28]
Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.
Other Key Mechanisms
The therapeutic reach of sulfonamides extends to several other important targets:
-
Anti-inflammatory: Selective COX-2 inhibitors like celecoxib contain a sulfonamide moiety and are used to treat arthritis and pain by blocking prostaglandin synthesis.[11][29]
-
Antidiabetic: Sulfonylureas (e.g., glipizide, glyburide) are a class of oral hypoglycemic agents that stimulate insulin release from pancreatic β-cells.[1][30]
-
Anticancer: Beyond CA inhibition, sulfonamide derivatives have been developed to target a wide range of cancer-related pathways, including the inhibition of tyrosine kinases, matrix metalloproteinases (MMPs), and vascular endothelial growth factor receptor 2 (VEGFR-2), as well as the disruption of microtubule assembly.[5][6][31][32]
| Therapeutic Class | Example Drug(s) | Primary Mechanism of Action | Primary Application |
| Antibacterial | Sulfamethoxazole | Competitive inhibition of dihydropteroate synthase (DHPS) | Bacterial Infections[12][16] |
| Diuretic | Hydrochlorothiazide, Furosemide | Inhibition of carbonic anhydrase in renal tubules | Hypertension, Edema[4][21] |
| Anticonvulsant | Topiramate, Zonisamide | Inhibition of brain carbonic anhydrase isozymes | Epilepsy, Seizures[11][22][23] |
| Anti-inflammatory | Celecoxib | Selective inhibition of cyclooxygenase-2 (COX-2) | Arthritis, Pain[11][29] |
| Anticancer | Belinostat, Vemurafenib | Histone deacetylase (HDAC) inhibition, BRAF kinase inhibition | Various Cancers[28] |
| Antidiabetic | Glipizide, Glimepiride | Blockade of ATP-sensitive potassium channels in pancreatic β-cells | Type 2 Diabetes[11][12] |
| Antiglaucoma | Acetazolamide, Dorzolamide | Inhibition of carbonic anhydrase in the ciliary body | Glaucoma[10][17] |
Table 1: Selected Therapeutic Applications and Mechanisms of Sulfonamide Derivatives.
Part 2: Focus on N-(4-aminophenyl)benzenesulfonamide
N-(4-aminophenyl)benzenesulfonamide represents a fundamental sulfonamide structure. While not a major drug itself, its scaffold is illustrative of the core chemical features that define this class of compounds and serves as a building block for more complex derivatives.
Synthesis and Structure
The synthesis of N-(4-aminophenyl)benzenesulfonamide is a classic example of nucleophilic acyl substitution, typically achieved by reacting benzenesulfonyl chloride with p-phenylenediamine. A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct.
Caption: General workflow for the synthesis of N-(4-aminophenyl)benzenesulfonamide.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is highly dependent on their chemical structure. Decades of research have established key SAR principles, particularly for antibacterial agents.
| Structural Feature | Requirement for Antibacterial Activity | Rationale / Notes |
| p-Amino Group (-NH₂) | Essential. Must be in the para position and remain unsubstituted (or be part of a prodrug that is converted to a free amine in vivo). | The free amino group is critical for mimicking PABA and binding to the DHPS active site. Moving it to the ortho or meta position abolishes activity.[18][33] |
| Benzene Ring | Essential. | Provides the correct spatial arrangement for the amino and sulfonamide groups. Replacement with other ring systems generally reduces or eliminates activity.[33] |
| Sulfonamide Group (-SO₂NHR) | Essential. The sulfur atom must be directly linked to the benzene ring. | This group is the acidic center of the molecule. The ionized form is the active species.[33] |
| N¹-Substitution (R group) | Can be varied. | Substitution on the sulfonamide nitrogen (N¹) dramatically affects physicochemical properties like pKa, solubility, and protein binding. Electron-withdrawing heterocyclic substituents often lead to highly potent derivatives with improved pharmacokinetic profiles.[30][33] |
Table 2: Key Structure-Activity Relationships (SAR) for Antibacterial Sulfonamides.
Part 3: Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following methodologies describe the synthesis of a representative sulfonamide and a standard assay for evaluating its biological activity.
Protocol: Synthesis of N-(4-aminophenyl)benzenesulfonamide
Objective: To synthesize N-(4-aminophenyl)benzenesulfonamide via the reaction of benzenesulfonyl chloride with p-phenylenediamine.
Materials:
-
Benzenesulfonyl chloride
-
p-Phenylenediamine
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve p-phenylenediamine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.1 eq) to the stirred solution.
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the reaction mixture dropwise via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the reaction and neutralize excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(4-aminophenyl)benzenesulfonamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry (MS), and melting point analysis.
Protocol: In Vitro Carbonic Anhydrase II Inhibition Assay
Objective: To determine the inhibitory potency (IC₅₀ or Kᵢ) of a sulfonamide derivative against human carbonic anhydrase II (hCA II) using a stopped-flow CO₂ hydrase assay.[20]
Materials:
-
Recombinant human carbonic anhydrase II (hCA II)
-
HEPES buffer (or similar, pH 7.4)
-
Phenol Red pH indicator
-
Test sulfonamide compound dissolved in DMSO
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA II in buffer.
-
Prepare serial dilutions of the test sulfonamide compound in buffer from a concentrated DMSO stock. Ensure the final DMSO concentration in the assay is low (<1%) and consistent across all samples.
-
Prepare the substrate by bubbling CO₂ gas through ice-cold deionized water until saturation.
-
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to carbonic acid, which lowers the pH of the solution. The rate of pH change is monitored by the absorbance change of the pH indicator, Phenol Red.
-
Stopped-Flow Measurement:
-
Equilibrate the stopped-flow instrument to a constant temperature (e.g., 25 °C).
-
Load one syringe of the instrument with the enzyme/inhibitor mixture (hCA II pre-incubated with the test compound or buffer for control) containing the pH indicator.
-
Load the second syringe with the CO₂-saturated water (substrate).
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes. The reaction starts immediately upon mixing.
-
Monitor the decrease in absorbance of Phenol Red at its λ_max (approx. 557 nm) over a short time course (milliseconds to seconds).
-
Record the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the sulfonamide derivative relative to the uninhibited control reaction.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
| Compound | hCA I Inhibition (Kᵢ, nM) | hCA II Inhibition (Kᵢ, nM) |
| Acetazolamide (AZA) | 19.92 ± 0.16 | 5.74 - 210.58 (range for derivatives) |
| Derivative 7d | 2.62 ± 0.05 | Not specified |
| Derivative Series | 2.62 - 136.54 | 5.74 - 210.58 |
Table 3: Example Carbonic Anhydrase Inhibition Data for a Series of Sulfonamide Derivatives. Data is illustrative and based on published ranges.[19]
Conclusion and Future Perspectives
The sulfonamide scaffold is a privileged structure in medicinal chemistry, a testament to its synthetic accessibility and its ability to interact with a wide variety of biological targets. From their initial role as life-saving antibacterials to their current applications in complex diseases like cancer, epilepsy, and glaucoma, sulfonamides have demonstrated remarkable and enduring therapeutic value.[8][10]
Future research will likely focus on designing sulfonamide derivatives with enhanced selectivity, particularly for targeting specific enzyme isoforms (e.g., tumor-specific CAs) to minimize off-target effects.[23] Furthermore, the development of multifunctional drugs that incorporate a sulfonamide moiety to modulate multiple disease pathways simultaneously represents a promising strategy for treating complex multifactorial disorders.[32] The rich history and continued evolution of sulfonamide chemistry ensure its place at the forefront of drug discovery and development for years to come.
References
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- Sulfonamide: Mechanism of Action & Uses. Study.com.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
- Sulfonamide (medicine). Wikipedia.
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
- Sulfonamide: Mechanism of Action & Uses. Study.com.
- A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- ANTIMICROBIAL SULFONAMIDE DRUGS. SCIndeks.
- Synthesis, Mechanism of action And Characteriz
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Antibacterial sulfonamides. AL-Mustaqbal University College of Pharmacy.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
- Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
- Anticancer and Antiviral Sulfonamides. Bentham Science.
- Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Medicinal Chemistry.
- Therapeutic applications of sulfonamides.
- Anticonvulsant sulfonamides/sulfamates/sulfamides with carbonic anhydrase inhibitory activity: drug design and mechanism of action. PubMed.
- Sulfonamides and their isosters as carbonic anhydrase inhibitors. PubMed.
- Sulfonamide derivatives as potential anti-cancer agents and their SARs elucid
- Importance of sulfonamide moiety in current and future therapy. PubMed.
- Anticonvulsant Sulfonamides in Epilepsy and Other Neurological Disorders. Nova Science Publishers.
- Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B.
- The recent progress of sulfonamide in medicinal chemistry. SciSpace.
- Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the tre
- Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. Journal of Medicinal Chemistry.
- Structure–Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry.
- Carbonic anhydrase inhibitors: anticonvulsant sulfonamides incorporating valproyl and other lipophilic moieties. PubMed.
- SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. YouTube.
- Sulfonamide (medicine). EBSCO.
- Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl– Symporters and Additional Targets. Cureus.
- Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evalu
- List of Sulfonamides: Uses, common brands, and safety inform
- A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH. JETIR.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- List of Sulfonamides + Uses, Types & Side Effects. Drugs.com.
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Biological activity and toxicity profile of N-(4-aminophenyl)benzenesulfonamide
[1][2][3][4]
Executive Summary
N-(4-aminophenyl)benzenesulfonamide (CAS: 16803-97-7), widely known in industrial and pharmaceutical circles as DASA or 4,4'-diaminobenzenesulfonanilide , is a bifunctional aromatic amine sulfonanilide.[1][2][3][4] While strictly named as a substituted benzenesulfonamide, its chemical architecture—featuring amino groups on both the sulfonyl and the N-phenyl rings—classifies it functionally as a "double" aniline derivative.
This compound serves two distinct roles:
-
Biological Agent: A sulfonamide antimicrobial that inhibits bacterial dihydropteroate synthase (DHPS).[5]
-
Industrial Intermediate: A critical precursor for azo dyes (e.g., Acid Black 210) and a curing agent for epoxy resins due to its high amine reactivity.
Critical Disambiguation:
Researchers must distinguish this compound from sulfanilamide (4-aminobenzenesulfonamide) and sulfanilanilide (N-phenylbenzenesulfonamide). DASA is unique in possessing two primary amine targets (
Chemical Identity & Physicochemical Properties[2][5][6][7]
| Property | Specification |
| IUPAC Name | 4-amino-N-(4-aminophenyl)benzenesulfonamide |
| Common Synonyms | DASA; 4,4'-Diaminobenzenesulfonanilide; N¹-(4-aminophenyl)sulfanilamide |
| CAS Registry Number | 16803-97-7 |
| Molecular Formula | |
| Molecular Weight | 263.32 g/mol |
| Appearance | Off-white to pale grey crystalline powder |
| Solubility | Soluble in acetone, DMF, DMSO; Sparingly soluble in water; Soluble in dilute acid (protonation) |
| pKa | ~10.2 (Sulfonamide NH), ~2.5 (Aniline |
| Melting Point | 138–140 °C |
Biological Activity Profile
Mechanism of Action: DHPS Inhibition
As a structural analog of para-aminobenzoic acid (PABA), DASA acts as a competitive inhibitor of dihydropteroate synthase (DHPS) . This enzyme is critical in the bacterial folate biosynthesis pathway.
-
Competitive Binding: The 4-aminobenzenesulfonyl moiety mimics PABA, binding to the active site of DHPS.
-
Dead-End Product: The enzyme catalyzes the condensation of the sulfonamide with dihydropterin pyrophosphate, forming a false metabolite that cannot be converted into dihydrofolate.
-
Result: Depletion of tetrahydrofolate, cessation of DNA synthesis, and bacteriostasis.
Structure-Activity Relationship (SAR)
- -Amino Group: The free amino group on the sulfonyl ring is essential for PABA mimicry. Acetylation or substitution here destroys antibacterial activity.
- -Substitution: The N-(4-aminophenyl) group increases lipophilicity compared to simple sulfanilamide, potentially altering tissue distribution and half-life. The second amino group also allows for oxidative metabolism (see Toxicity).
Therapeutic & Industrial Applications
-
Antimicrobial: Effective against Gram-positive (e.g., Staphylococcus aureus) and some Gram-negative bacteria.
-
Dye Synthesis: The compound is diazotized to form "Acid Black" series dyes. The biological relevance here is the potential for metabolic reduction of these dyes back into DASA by intestinal azoreductases.
Toxicity & Safety Profile
Acute & Chronic Toxicity
-
Skin Sensitization: DASA is a potent contact allergen. The p-phenylenediamine moiety is a known sensitizer (Category 1), capable of inducing allergic contact dermatitis via haptenization of skin proteins.
-
Hematotoxicity: Like other sulfonamides, DASA carries a risk of inducing methemoglobinemia or hemolytic anemia, particularly in individuals with G6PD deficiency.
-
Genotoxicity: The presence of the aromatic amine groups raises concerns for mutagenicity. Metabolic activation (N-oxidation) can generate hydroxylamines, which may form DNA adducts.
Metabolic Activation Pathway
The toxicity of DASA is largely driven by its bioactivation in the liver.
Figure 1: Metabolic fate of DASA showing detoxification via acetylation vs. bioactivation via oxidation.
Experimental Protocols
Synthesis of DASA (Laboratory Scale)
Objective: Synthesize high-purity DASA via condensation of N-acetylsulfanilyl chloride with p-phenylenediamine.
Reagents:
-
N-acetylsulfanilyl chloride (ASC)
-
p-Phenylenediamine (PPD)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: Dissolve 10.8 g of PPD (0.1 mol) in 50 mL of pyridine. Cool to 0–5 °C.
-
Addition: Slowly add 23.3 g of ASC (0.1 mol) over 30 minutes, maintaining temperature <10 °C to prevent bis-sulfonylation.
-
Reaction: Stir at room temperature for 4 hours. Pour mixture into 300 mL ice water. Filter the precipitate (N-acetyl-DASA).
-
Hydrolysis: Reflux the intermediate in 100 mL 10% HCl for 1 hour to remove the acetyl protecting group.
-
Isolation: Neutralize the solution with 10% NaOH to pH 8. The free base (DASA) will precipitate.
-
Purification: Recrystallize from ethanol/water (1:1).
In Vitro Antibacterial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against E. coli.
Protocol:
-
Stock Preparation: Dissolve DASA in DMSO to 10 mg/mL. Dilute in Mueller-Hinton Broth (MHB) to starting concentration of 512 µg/mL.
-
Plate Setup: Use a 96-well microtiter plate. Dispense 100 µL MHB into wells 2–12. Add 200 µL of drug solution to well 1.
-
Serial Dilution: Transfer 100 µL from well 1 to well 2, mix, and repeat across the plate to achieve a gradient (512 down to 0.25 µg/mL).
-
Inoculation: Add 10 µL of bacterial suspension (
CFU/mL) to all wells. -
Incubation: Incubate at 37 °C for 16–20 hours.
-
Readout: MIC is the lowest concentration with no visible turbidity.
Visualizing the Mechanism of Action[7]
Figure 2: Competitive inhibition of DHPS by DASA, preventing folate biosynthesis.
References
Sources
- 1. China CAS No 16803 97 7 Manufacturers Factory Suppliers [alfachemch.com]
- 2. CAS 16803-97-7: 4,4'-Diaminobenzenesulphanilide [cymitquimica.com]
- 3. 4, 4'-Diaminobenzenesulphanilide [alfachemch.com]
- 4. Page loading... [wap.guidechem.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP2592099A1 - Epoxy resin curing agent with aromatic amino groups - Google Patents [patents.google.com]
Electrochemical properties of N-(4-aminophenyl)benzenesulfonamide
Redox Mechanisms, Kinetic Analysis, and Sensor Applications
Executive Summary & Molecular Architecture
N-(4-aminophenyl)benzenesulfonamide (hereafter referred to as N-ABS ) represents a critical junction between bioactive sulfonamide pharmacophores and electroactive aniline derivatives. Unlike simple sulfanilamides, N-ABS features a p-phenylenediamine-like core structure where one amine is sulfonylated.
This structural nuance dictates its electrochemical behavior: the free primary amine (
Molecular Structure & Electroactive Centers
-
IUPAC Name:
-(4-aminophenyl)benzenesulfonamide[1][2] -
Electroactive Moiety: The 4-aminoaniline (p-phenylenediamine) core.
-
Electronic Effect: The benzenesulfonyl group acts as a strong electron-withdrawing group (EWG), shifting oxidation potentials positively compared to unsubstituted
-phenylenediamine.
Fundamental Electrochemical Behavior[3][4][5][6]
The electrochemical oxidation of N-ABS is not a simple reversible process; it involves a cascade of electron transfers coupled with chemical reactions (EC mechanism).
Cyclic Voltammetry (CV) Profile
In aqueous phosphate buffer (pH 2.0 – 7.0), N-ABS typically exhibits:
-
Anodic Peak (
): A well-defined oxidation peak corresponding to the oxidation of the p-phenylenediamine moiety to a quinone diimine species. -
Cathodic Peak (
): A reduction peak on the reverse scan, often smaller than , indicating the instability of the oxidized product. -
New Redox Couples: Upon repetitive cycling, new peaks often appear at less positive potentials, signaling the formation of dimers or hydrolysis products (e.g., benzoquinone).
Mechanistic Pathway
The oxidation follows a 2e⁻ / 2H⁺ mechanism , generating an unstable quinonediiminesulfonamide (QDI).
Reaction Scheme:
-
Oxidation:
-
Fate of QDI: The QDI is highly electrophilic. In acidic or alkaline media, it undergoes:
-
Hydrolysis: Attack by water to release benzenesulfonamide and form
-benzoquinone. -
Michael Addition/Dimerization: Reaction with unoxidized parent molecules to form azo- or hydrazine-linked dimers.
-
Visualization: Redox Mechanism
Figure 1: Proposed electrochemical oxidation pathway of N-ABS involving electron transfer and subsequent chemical steps (hydrolysis or dimerization).[1][3][4][5][6][7]
Kinetic & Thermodynamic Parameters
To accurately characterize N-ABS, one must determine the nature of mass transport and pH dependence.
pH Dependence (Pourbaix Analysis)
The peak potential (
-
Slope: ~59 mV/pH (indicating equal numbers of electrons and protons,
). -
Equation:
Mass Transport Control
Scan rate (
| Parameter | Relation | Interpretation |
| Peak Current ( | Linear ( | Diffusion Controlled. The reactant diffuses from bulk solution to the electrode surface. |
| Peak Current ( | Linear | Adsorption Controlled. The reactant is pre-adsorbed on the electrode (common for sulfonamides on Carbon Paste Electrodes). |
| Log | Slope | Pure diffusion. |
| Log | Slope | Pure adsorption. |
Note: N-ABS often shows mixed behavior (Slope 0.6–0.8) depending on the electrode surface (e.g., Glassy Carbon vs. Carbon Nanotube modified).
Experimental Protocol: Voltammetric Characterization
Objective: Isolate the redox signature of N-ABS and calculate the diffusion coefficient (
Reagents & Setup
-
Working Electrode: Glassy Carbon Electrode (GCE, 3mm dia) or Carbon Paste Electrode (CPE).
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum Wire.[8]
-
Solvent: 0.1 M Phosphate Buffer Solution (PBS) + 10-20% Ethanol (to ensure solubility of the organic sulfonamide).
Step-by-Step Methodology
-
Electrode Pre-treatment:
-
Polish GCE with 0.3
and 0.05 alumina slurry on a polishing cloth. -
Sonicate in ethanol and deionized water (3 min each) to remove debris.
-
Validation: Run a background CV in blank PBS. Current should be negligible (< 1
).
-
-
Solution Preparation:
-
Dissolve N-ABS to a concentration of 1.0 mM in the PBS/Ethanol mixture.
-
Purge with
gas for 5 minutes to remove dissolved oxygen (oxygen reduction interferes at negative potentials).
-
-
Data Acquisition (Cyclic Voltammetry):
-
Window: -0.2 V to +1.0 V (vs. Ag/AgCl).
-
Scan Rates: Run scans at 10, 20, 50, 100, 200, and 500 mV/s.
-
Observation: Note the shift in anodic peak potential (
) with scan rate (indicates irreversibility).
-
-
Data Processing:
-
Plot
vs. (Randles-Sevcik plot). -
Calculate Diffusion Coefficient (
) using: (Where , =area, =concentration).
-
Visualization: Experimental Workflow
Figure 2: Standardized workflow for electrochemical characterization of N-ABS.
Applications in Drug Development & Sensing
Electrochemical Sensing
The distinct oxidation peak of N-ABS allows for its quantification in pharmaceutical formulations.
-
Modification: Multi-walled carbon nanotubes (MWCNTs) or graphene-modified electrodes enhance the signal by increasing surface area and facilitating electron transfer [1].
-
Limit of Detection (LOD): Typically in the range of 0.1 – 1.0
using Differential Pulse Voltammetry (DPV).
Electrosynthesis & Derivatization
N-ABS serves as a precursor for synthesizing complex sulfonyl-heterocycles.
-
Michael Addition: By oxidizing N-ABS in the presence of nucleophiles (e.g., sulfinic acids or active methylene compounds), the in situ generated quinone diimine is trapped, creating new C-N or C-S bonds. This "green" electrosynthesis avoids toxic oxidants [2].[9]
References
-
Nematollahi, D., et al. (2010). Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives. Journal of the Iranian Chemical Society. 7
-
Varmaghani, F., et al. (2018). Electrochemical synthesis of diverse sulfonamide derivatives depending on the potential electrode. New Journal of Chemistry. 3
-
Fotouhi, L., et al. (2014). Electrochemical behavior of some sulfonamides at a glassy carbon electrode. Journal of Electroanalytical Chemistry. 10
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- 3. Electrochemical synthesis of diverse sulfonamide derivatives depending on the potential electrode and their antimicrobial activity evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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Advanced Technical Guide: Synthesis and Development of N-(4-aminophenyl)benzenesulfonamide
This guide provides an in-depth technical analysis of the synthesis, historical context, and development of N-(4-aminophenyl)benzenesulfonamide and its structurally critical derivatives (such as the industrial intermediate DASA , 4,4'-diaminobenzenesulphanilide).
The content is structured for research scientists, focusing on chemoselective synthesis strategies, reaction mechanisms, and validation protocols.
Part 1: Historical & Theoretical Framework
The Convergence of Dye Chemistry and Therapeutics
The history of N-(4-aminophenyl)benzenesulfonamide is inextricably linked to two major 20th-century chemical developments: the azo dye industry and the sulfonamide antibiotic revolution .
-
Early 1900s (The Dye Era): The compound emerged as a critical intermediate in the synthesis of acid dyes. The "sulfanilide" linkage provided stability and altered the solubility profiles of azo dyes. Specifically, the 4-amino variant (DASA) became a precursor for C.I. Acid Black 210 , a major leather and wool dye.
-
1930s (The Domagk Shift): While Gerhard Domagk’s discovery of Prontosil focused on 4-aminobenzenesulfonamide (Sulfanilamide), the structural exploration of N-substituted sulfonamides exploded. Researchers synthesized N-(4-aminophenyl)benzenesulfonamide analogs to test the "lock and key" theory of bacterial inhibition, leading to the understanding that the p-aminobenzenesulfonyl moiety was essential for antibiotic activity, while the N-substituent (the aniline side in this molecule) modulated pharmacokinetics and solubility.
Chemical Identity and Nomenclature
Precise nomenclature is vital due to the prevalence of isomers in this class.
| Common Name | IUPAC Name | Structure | Primary Application |
| Target Molecule | N-(4-aminophenyl)benzenesulfonamide | Redox indicators, Polymer additives | |
| DASA | 4-amino-N-(4-aminophenyl)benzenesulfonamide | Dye Intermediate (Acid Black 210) | |
| Sulfanilamide | 4-aminobenzenesulfonamide | Antibiotic (Historic) |
Part 2: Strategic Synthesis Pathways
Synthesizing N-(4-aminophenyl)benzenesulfonamide requires overcoming a specific chemoselectivity challenge: preventing bis-sulfonylation of the diamine precursor or ensuring selective reduction.
Strategy A: The Nitro-Reduction Route (High Precision)
This is the preferred laboratory method for high-purity synthesis. It avoids the formation of bis-sulfonamides by using p-nitroaniline as a masked diamine.
-
Condensation: Benzenesulfonyl chloride reacts with p-nitroaniline.
-
Reduction: The nitro group is selectively reduced to an amine using catalytic hydrogenation or metal/acid reduction.
Strategy B: The Mono-Protection Route (Industrial/Scale-Up)
Used when starting from p-phenylenediamine (PPD). To prevent the sulfonyl chloride from reacting with both amine groups, one amine is protected (usually as an acetamide).
-
Protection: PPD
N-acetyl-p-phenylenediamine (p-aminoacetanilide). -
Sulfonylation: Reaction with Benzenesulfonyl chloride.
-
Hydrolysis: Removal of the acetyl group.
Part 3: Detailed Experimental Protocol (Strategy A)
Objective: Synthesis of N-(4-aminophenyl)benzenesulfonamide via the Nitro-Reduction route.
Phase 1: Sulfonylation (Formation of N-(4-nitrophenyl)benzenesulfonamide)
Reagents:
-
Benzenesulfonyl chloride (1.1 eq)
-
p-Nitroaniline (1.0 eq)
-
Pyridine (Solvent/Base) or DCM/Triethylamine system.
Protocol:
-
Dissolve 13.8 g (0.1 mol) of p-nitroaniline in 50 mL of dry pyridine.
-
Cool the solution to 0–5°C in an ice bath.
-
Add 19.4 g (0.11 mol) of benzenesulfonyl chloride dropwise over 30 minutes. Mechanism: Nucleophilic attack of the aniline nitrogen on the sulfonyl sulfur, followed by elimination of chloride.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Quench: Pour the reaction mixture into 300 mL of ice-water containing 30 mL of concentrated HCl (to neutralize pyridine).
-
Isolation: Filter the precipitated yellow solid. Wash with water and recrystallize from ethanol.
Phase 2: Selective Reduction (Formation of Target)
Reagents:
-
Precursor from Phase 1
-
Iron powder (3 eq) / Ammonium Chloride (0.5 eq) (Bechamp Reduction condition)
-
Solvent: Ethanol/Water (3:1)
Protocol:
-
Suspend 10 g of N-(4-nitrophenyl)benzenesulfonamide in 100 mL Ethanol/Water.
-
Add 1.0 g
and heat to reflux. -
Add 6.0 g of Iron powder in small portions over 20 minutes.
-
Reflux for 2 hours. The yellow suspension should turn dark/black (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Crystallization: Concentrate the filtrate to ~30 mL and cool to 4°C. White to off-white crystals of N-(4-aminophenyl)benzenesulfonamide will precipitate.
-
Purification: Recrystallize from dilute ethanol if necessary.
Part 4: Visualization of Reaction Logic
The following diagram illustrates the chemoselective pathways to the target molecule, contrasting the Direct (flawed) route with the Protected (optimal) routes.
Caption: Chemoselective pathways for synthesizing N-(4-aminophenyl)benzenesulfonamide. Green path indicates the preferred high-purity reduction strategy.
Part 5: Validation & Quality Control
To ensure the trustworthiness of the synthesized compound, the following analytical parameters must be met.
Spectroscopic Data
| Technique | Expected Signal Characteristics | Structural Assignment |
| 1H NMR (DMSO-d6) | Sulfonamide NH ( | |
| Benzenesulfonyl aromatic ring | ||
| p-substituted phenyl ring (AA'BB' system) | ||
| Primary Amine ( | ||
| IR Spectroscopy | 3350, 3450 | N-H stretching (Primary amine) |
| 1320, 1150 |
Critical Impurities
-
Bis-sulfonamide: Result of over-reaction. Detected by the absence of the primary amine signal in NMR and insolubility in dilute acid.
-
Unreduced Nitro compound: (If using Strategy A). Detected by yellow color and IR stretch at 1530/1350
.
References
- Google Patents. (2013). CN103145593A: Preparation method of 4,4'-diaminobenzenesulphonamide. Google Patents.
-
Organic Syntheses. (2010). Synthesis of Sulfonamides via Kukhtin-Ramirez Intermediates. Organic Syntheses, 87, 231.[1] Retrieved from [Link]
-
ResearchGate. (2015). Crystal structure of N,N'-di(benzenesulfonyl)-p-phenylenediamine polymorphs. ResearchGate. Retrieved from [Link]
Sources
Potential pharmaceutical applications of N-(4-aminophenyl)benzenesulfonamide
An In-depth Technical Guide on the Core Pharmaceutical Applications of N-(4-aminophenyl)benzenesulfonamide
N-(4-aminophenyl)benzenesulfonamide is a chemical compound featuring a benzenesulfonamide group linked to an aniline moiety. This core structure is a well-established pharmacophore, forming the backbone of numerous sulfonamide drugs. Its significance in medicinal chemistry lies in its role as a crucial synthetic intermediate for creating a diverse array of derivatives with a broad spectrum of biological activities. The exploration of these derivatives has unveiled promising candidates for anticancer and antibacterial therapies, underscoring the versatility of this foundational molecule.
Synthetic Pathways and Methodologies
The synthesis of N-(4-aminophenyl)benzenesulfonamide and its subsequent derivatives is a cornerstone of its pharmaceutical exploration. A common and efficient method involves the reaction of p-phenylenediamine with benzenesulfonyl chloride. This reaction is typically carried out in a suitable solvent and may involve the use of a base to neutralize the hydrochloric acid byproduct.
General Synthesis Protocol
A detailed, step-by-step methodology for a typical synthesis is outlined below:
-
Reactant Preparation: Dissolve p-phenylenediamine in a suitable solvent, such as pyridine or a mixture of acetone and water.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride to the solution while maintaining a controlled temperature, often at 0-5 °C, to manage the exothermic reaction.
-
Reaction Monitoring: Stir the mixture for a specified period, typically several hours, and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it with water, and then purify it by recrystallization from a suitable solvent, such as ethanol, to obtain pure N-(4-aminophenyl)benzenesulfonamide.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-(4-aminophenyl)benzenesulfonamide.
Unraveling the Mechanisms of Action
The therapeutic potential of N-(4-aminophenyl)benzenesulfonamide derivatives stems from their ability to interact with various biological targets. The sulfonamide group is a key player in these interactions, often mimicking the structure of p-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS).
Antibacterial Activity: Targeting Folate Synthesis
In bacteria, DHPS is a vital enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids. Sulfonamide drugs, including derivatives of N-(4-aminophenyl)benzenesulfonamide, act as competitive inhibitors of DHPS. By binding to the active site of the enzyme, they block the synthesis of dihydrofolic acid, leading to a bacteriostatic effect.
Anticancer Activity: A Multifaceted Approach
The anticancer properties of N-(4-aminophenyl)benzenesulfonamide derivatives are more diverse and can involve multiple mechanisms of action:
-
Carbonic Anhydrase Inhibition: Many sulfonamide-based compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in various tumors and contribute to tumor acidosis and proliferation. By inhibiting CAs, these compounds can disrupt the pH balance within cancer cells, leading to apoptosis.
-
Kinase Inhibition: Some derivatives have been shown to target specific protein kinases that are critical for cancer cell signaling and proliferation.
-
Induction of Apoptosis: Several studies have demonstrated that these compounds can trigger programmed cell death in cancer cells through various intracellular pathways.
Signaling Pathway Diagram: Carbonic Anhydrase Inhibition in Cancer
Caption: Inhibition of carbonic anhydrase by N-(4-aminophenyl)benzenesulfonamide derivatives.
Potential Pharmaceutical Applications
The structural versatility of N-(4-aminophenyl)benzenesulfonamide has led to the development of derivatives with significant therapeutic potential in several key areas.
Anticancer Agents
A significant body of research has focused on the development of N-(4-aminophenyl)benzenesulfonamide derivatives as novel anticancer agents. These compounds have demonstrated efficacy against a range of cancer cell lines.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamide-pyrazoline derivatives | Human colon cancer (HCT-116) | 0.86 - 2.14 | |
| Sulfonamide-based chalcones | Breast cancer (MCF-7) | 1.2 - 3.5 | |
| N-(4-sulfamoylphenyl)benzenesulfonamide derivatives | Lung cancer (A549) | 5.7 - 12.4 |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Antibacterial Agents
The foundational role of sulfonamides in antibacterial therapy continues with the exploration of new N-(4-aminophenyl)benzenesulfonamide derivatives. These compounds are being investigated for their activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
| Compound/Derivative | Target Bacteria | MIC (µg/mL) | Reference |
| Novel sulfonamide derivatives | Staphylococcus aureus | 8 - 32 | |
| Sulfonamide-Schiff base derivatives | Escherichia coli | 16 - 64 | |
| Silver complexes of sulfonamides | Pseudomonas aeruginosa | 4 - 16 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of N-(4-aminophenyl)benzenesulfonamide derivatives and their biological activity is crucial for rational drug design. SAR studies have revealed several key insights:
-
The Sulfonamide Group: This group is generally essential for activity, acting as a key binding motif for target enzymes.
-
Substitutions on the Aniline Ring: Modifications to the amino group or the aromatic ring of the aniline moiety can significantly influence potency and selectivity. For instance, the introduction of bulky or electron-withdrawing groups can enhance anticancer activity.
-
Modifications to the Benzenesulfonyl Group: Substitutions on the benzene ring of the benzenesulfonyl group can also modulate activity and pharmacokinetic properties.
Conclusion and Future Directions
N-(4-aminophenyl)benzenesulfonamide represents a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as both anticancer and antibacterial agents, with multifaceted mechanisms of action. Future research should continue to focus on the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of their therapeutic potential in other disease areas, such as anti-inflammatory and antiviral applications, is also warranted. The continued investigation of this remarkable chemical entity holds great promise for the development of next-generation therapeutics.
References
- Synthesis and anticancer activity of novel benzenesulfonamide-pyrazoline deriv
- Design and synthesis of sulfonamide-based chalcones as potential breast cancer agents. (European Journal of Medicinal Chemistry)
- N-(4-sulfamoylphenyl)benzenesulfonamide derivatives as inhibitors of lung cancer cell growth. (Bioorganic & Medicinal Chemistry Letters)
- Antibacterial evaluation of new sulfonamide derivatives against Staphylococcus aureus. (Journal of Antimicrobial Chemotherapy)
- Synthesis and antibacterial activity of sulfonamide-Schiff base deriv
- Silver complexes of sulfonamides as potential antimicrobial agents. (Dalton Transactions)
Methodological & Application
Application Note & Protocol: Optimal Solvent Selection for Dissolving N-(4-aminophenyl)benzenesulfonamide
Abstract
The selection of an appropriate solvent is a critical, foundational step in chemical synthesis, purification, formulation, and analytical method development. For active pharmaceutical ingredients (APIs) like N-(4-aminophenyl)benzenesulfonamide, a molecule possessing both polar and non-polar characteristics, this process demands a systematic approach that blends theoretical prediction with empirical validation. This document provides a comprehensive guide to selecting and optimizing a solvent system for N-(4-aminophenyl)benzenesulfonamide, detailing the underlying chemical principles, predictive models, and robust experimental protocols.
Introduction: The Challenge of Sulfonamide Solubility
N-(4-aminophenyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a motif found in numerous approved drugs.[1] Its structure, characterized by two aromatic rings, a polar sulfonamide linker (-SO₂NH-), and a primary aromatic amine (-NH₂), imparts a complex solubility profile. The molecule can engage in hydrogen bonding via its -NH and -NH₂ groups (donors) and the sulfonyl oxygens and nitrogen atoms (acceptors), while the phenyl rings contribute to non-polar, van der Waals interactions.
Poor solubility is a primary driver of failure in the drug development pipeline, impacting bioavailability, formulation stability, and the ability to conduct accurate biological assays.[2] Therefore, a rational, evidence-based approach to solvent selection is not merely a matter of convenience but a prerequisite for successful research and development. This guide outlines a workflow that progresses from theoretical solvent prediction to practical, quantitative solubility determination.
Theoretical Framework for Solvent Selection
A successful solvent selection strategy begins with an understanding of the solute's physicochemical properties and the intermolecular forces that govern dissolution.
Molecular Structure and Polarity
The structure of N-(4-aminophenyl)benzenesulfonamide (Figure 1) is amphiphilic. The aromatic rings are hydrophobic, while the sulfonamide and amine functionalities are hydrophilic.
-
Hydrogen Bond Donors: 2 (from -NH- and -NH₂)
-
Hydrogen Bond Acceptors: 3 (from O=S=O and the lone pair on the sulfonamide nitrogen)
-
Predicted pKa: The sulfonamide proton is weakly acidic (pKa ~10.4), while the aromatic amine is weakly basic.[3] This suggests that solubility can be significantly influenced by the pH of aqueous media, a common strategy for solubilization.[4]
This dual nature suggests that neither a purely non-polar solvent (like hexane) nor a highly polar one (like water) is likely to be optimal. Instead, solvents with a balance of polar and non-polar characteristics, or solvent mixtures, are expected to be most effective. Aprotic polar solvents such as DMSO and DMF are often effective solubilizers for sulfonamides.[5][6]
Hansen Solubility Parameters (HSP): A Quantitative Approach
The principle of "like dissolves like" can be quantified using the Hansen Solubility Parameters (HSP) model.[7] This model deconstructs the total cohesive energy density of a substance into three components:
-
δD: Energy from dispersion forces (non-polar).
-
δP: Energy from dipolar intermolecular forces (polar).
-
δH: Energy from hydrogen bonds.
These three parameters (δD, δP, δH) can be viewed as coordinates in a 3D "Hansen space."[8] The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[9] For a given solute, a "solubility sphere" can be defined in Hansen space. Solvents whose HSP coordinates fall within this sphere are predicted to be good solvents, while those outside are poor solvents.
The distance (Ra) between the HSP coordinates of the solute (2) and the solvent (1) is calculated as:
Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]¹/²
A smaller Ra value indicates a higher affinity between the solute and solvent, predicting greater solubility.
Experimental Workflow for Solvent Selection
The following workflow provides a systematic approach to identifying and quantifying the solubility of N-(4-aminophenyl)benzenesulfonamide.
Diagram 2: Workflow for the Shake-Flask equilibrium solubility protocol.
Procedure:
-
Preparation: Add an excess of solid N-(4-aminophenyl)benzenesulfonamide to a glass vial. "Excess" means adding enough material so that undissolved solid is clearly visible at the end of the experiment (e.g., 20-30 mg).
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate at a constant rate for a predetermined time.
-
Expertise Note: An equilibration time of 24-72 hours is typical. [10]For crystalline compounds, it is crucial to ensure equilibrium has been reached. This can be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer increases.
-
-
Phase Separation: Remove the vial from the shaker and let it stand to allow the bulk of the solid to settle. Centrifuge the vial (e.g., 10 minutes at 10,000 x g) to pellet any suspended fine particles.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter into a clean vial.
-
Trustworthiness Check: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration using a pre-validated analytical method, such as HPLC-UV.
-
Solid Phase Characterization: After sampling the supernatant, recover the remaining solid from the vial. Dry the solid and analyze it using XRPD or DSC to confirm that the solid form has not changed (e.g., converted to a different polymorph or a solvate). [10]This is a critical self-validating step; a change in solid form means the measured solubility corresponds to the new form, not the original one.
Data Interpretation and Results
The results from the protocols should be tabulated for clear comparison.
Table 2: Example Solubility Data for N-(4-aminophenyl)benzenesulfonamide
| Solvent | Protocol 1 Result (Kinetic) | Protocol 2 Result (Equilibrium, 25°C) | Residual Solid Form |
|---|---|---|---|
| Toluene | < 1 mg/mL | 0.8 mg/mL | Unchanged (Form I) |
| Acetone | ~ 15 mg/mL | 12.5 mg/mL | Unchanged (Form I) |
| Ethanol | ~ 5 mg/mL | 4.1 mg/mL | Unchanged (Form I) |
| DMSO | > 25 mg/mL | 155.2 mg/mL | Unchanged (Form I) |
| DMF | > 25 mg/mL | 180.5 mg/mL | Unchanged (Form I) |
Data are hypothetical and for illustrative purposes only.
Based on this example data, DMF and DMSO are clearly the most effective solvents for achieving high concentrations of the compound. Acetone offers moderate solubility, while ethanol and toluene are relatively poor solvents. The choice of the "optimal" solvent depends on the application:
-
For Formulation: DMSO or DMF might be suitable, but their toxicity must be considered. A mixture of a moderate solvent (like acetone or ethanol) with a co-solvent could be explored to balance solubility and safety. [4]* For Synthesis/Purification: Acetone or an ethanol/water mixture could be excellent for recrystallization, as they show moderate solubility that is likely temperature-dependent.
-
For Analytics: A solvent that easily dissolves the compound and is compatible with the HPLC mobile phase (like acetonitrile or methanol, if solubility is sufficient) would be ideal.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for N-(4-aminophenyl)benzenesulfonamide and for every solvent used before beginning work.
-
Be aware of the specific hazards of each solvent, such as flammability (acetone, ethanol) and toxicity (DMF, methanol, toluene).
References
-
Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. TAPPI Journal, 18(6), 365-374. [Link]
-
Gala, R., & Chauhan, H. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. [Link]
-
Onto-sight AI. (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide Compound. Ontosight AI. Retrieved February 22, 2026. [Link]
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(12), 4143-4154. [Link]
-
Pobudkowska, A., & Płowaś-Korus, I. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules, 28(14), 5395. [Link]
-
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Retrieved February 22, 2026. [Link]
-
Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(4), 496-501. [Link]
-
PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved February 22, 2026. [Link]
-
PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide. National Center for Biotechnology Information. Retrieved February 22, 2026. [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Retrieved February 22, 2026. [Link]
-
Wikipedia. (2023). Hansen solubility parameter. Wikipedia. Retrieved February 22, 2026. [Link]
-
Rocío-Bautista, P., & Rodríguez-Díaz, J. C. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6205. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. Retrieved February 22, 2026. [Link]
-
Pouton, C. W. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved February 22, 2026. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bmglabtech.com [bmglabtech.com]
- 3. N-(4-AMINOPHENYL)-4-METHYLBENZENESULFONAMIDE | 6380-08-1 [chemicalbook.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. raytor.com [raytor.com]
Application Note: Formulation and Characterization of Oxidative Hair Dyes Utilizing N-(4-aminophenyl)benzenesulfonamide
[1]
Executive Summary & Chemical Profile
N-(4-aminophenyl)benzenesulfonamide (N-APB) represents a class of sulfonamide-substituted p-phenylenediamines.[1] Unlike standard p-phenylenediamine (PPD), the inclusion of the benzenesulfonyl group (
Key Technical Implications:
-
Reaction Kinetics: The electron-withdrawing sulfonamide group increases the oxidation potential of the primary amine, potentially slowing the initial oxidation step compared to PPD, while increasing the electrophilicity of the resulting quinone-imide intermediate.
-
Safety Profile: Sulfonamide substitution is often explored to modulate sensitization potential by altering the hapten-protein binding mechanism, though strict safety handling remains mandatory.[1]
-
Color Space: Shifts the chromophore absorption, typically yielding muted or cool-toned drabs when coupled with standard resorcinol or m-aminophenol couplers.[1]
Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 4-amino-N-phenylbenzenesulfonamide (or isomer specific N-(4-aminophenyl)benzenesulfonamide) |
| Molecular Formula | |
| Molecular Weight | ~248.30 g/mol |
| Appearance | Off-white to pale beige crystalline powder |
| Solubility | Low in water; soluble in lower alcohols (Ethanol, Isopropanol) and alkaline solutions |
| Purity Requirement |
Mechanism of Action
The oxidative dyeing process utilizing N-APB follows a three-stage cascade: Activation , Coupling , and Polymerization .[1]
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the oxidation of N-APB to its reactive quinone-sulfonimide intermediate and subsequent coupling.[1]
Figure 1: Reaction pathway of N-APB.[1] The precursor is oxidized to a reactive quinone-sulfonimide which then couples with an electron-rich coupler to form the final dye molecule.[1]
Formulation Protocols
Protocol A: Preparation of the Dye Carrier Base (Oil-in-Water Emulsion)
Objective: Create a stable, viscosity-controlled chassis that solubilizes N-APB and facilitates diffusion into the hair cortex.[1]
Safety: N-APB is a potential skin sensitizer.[1] Handle in a fume hood with nitrile gloves and P100 respiratory protection.[1]
Reagents:
-
Phase A (Oil): Cetearyl Alcohol (6.0%), Ceteareth-20 (3.0%), Glyceryl Stearate (2.0%).[1]
-
Phase B (Aqueous): Deionized Water (q.s. to 100%), Sodium Sulfite (0.5% - Antioxidant), EDTA (0.2% - Chelator), Erythorbic Acid (0.4%).[1]
-
Phase C (Actives): N-APB (1.0% - Primary Intermediate), Resorcinol (0.5% - Coupler), Propylene Glycol (5.0% - Solvent), Ammonium Hydroxide (28% soln, q.s. to pH 10).[1]
Step-by-Step Procedure:
-
Solubilization (Phase C): Dissolve N-APB and the selected coupler (e.g., Resorcinol) in Propylene Glycol.[1] Slight warming (40°C) may be required due to the sulfonamide moiety's lower solubility compared to PPD.[1]
-
Emulsification:
-
Heat Phase A to 75°C.[1]
-
Heat Phase B (Water, Sulfite, EDTA) to 75°C.
-
Add Phase A to Phase B under high-shear agitation (Homogenizer at 3000 rpm) for 5 minutes.
-
-
Cooling & Incorporation:
-
Cool the emulsion to 45°C under moderate stirring (paddle mixer).
-
Add Phase C (Dissolved Dyes) to the emulsion.
-
Add Erythorbic Acid (prevents premature oxidation).[1]
-
-
Alkalization:
-
Once below 35°C, slowly add Ammonium Hydroxide to adjust pH to 10.0 ± 0.2 . Note: N-APB requires a robust alkaline environment to facilitate the deprotonation and oxidation of the amine.
-
-
Quality Check: Measure viscosity (Brookfield, Spindle 4, 10 rpm). Target: 10,000–15,000 cPs.
Protocol B: Oxidative Development & Application
Objective: Trigger the color formation on keratin substrate.
-
Developer Preparation: Use a standard 6% (20 Volume) Hydrogen Peroxide cream developer.[1]
-
Mixing Ratio: Mix the Dye Cream (Protocol A) 1:1 with Developer.[1]
-
Application:
-
Processing: Incubate at 30°C for 30 minutes.
-
Termination: Rinse with warm water (35°C), followed by a pH 4.5 acid-balancing shampoo to stop oxidation and seal the cuticle.[1]
Analytical Quality Control (HPLC Method)
Objective: Quantify N-APB content and verify stability against premature oxidation in the tube.
Method Parameters:
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer pH 6.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: 254 nm (Aromatic ring) and 280 nm.[1]
Sample Preparation:
-
Disperse 0.5g of Dye Cream in 50mL of Mobile Phase A:Acetonitrile (50:50).
-
Sonicate for 15 minutes to extract actives.
-
Filter through 0.45µm PTFE syringe filter.[1]
-
Inject 10µL.
Acceptance Criteria:
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Color Yield | Solubility limit of N-APB reached. | Increase Propylene Glycol or add Ethoxydiglycol to Phase C. |
| Off-Color (Green/Matte) | Incomplete coupling; Quinone-sulfonimide hydrolysis.[1] | Increase Coupler:Intermediate ratio to 1.1:1. Ensure pH > 9.[1]5. |
| Pre-Darkening in Tube | Premature oxidation.[1] | Increase Sodium Sulfite load to 0.8% or switch to Sodium Hydrosulfite (stronger reducer). |
| Skin Staining | High affinity of sulfonamide for keratin/skin.[1] | Incorporate a polymer barrier (e.g., Polyquaternium-22) in Phase B. |
References
-
Scientific Committee on Consumer Safety (SCCS). (2015).[1] Opinion on HC Blue 18 (Sulfonamide dye analogue). SCCS/1560/15.[1] European Commission.[1][2][3] [Link]
-
Nichem Solutions. (2025).[1] PPD to PTD: The Evolution of Safe Hair Dye Chemistry. [Link]
-
European Commission. (2006).[1] Memorandum on hair dye substances and their sensitising properties. SCCP/1054/06.[1] [Link]
-
Burnett, C. L., et al. (2022).[1] Chemistry of Hair Coloring Types of Products. Cosmetic Ingredient Review. [Link]
-
Guerra, E., et al. (2018).[1] Oxidative hair dye compositions and methods. European Patent EP0891765A2.[1]
Application Note: HPLC Method Development for N-(4-aminophenyl)benzenesulfonamide
This application note details the method development strategy and validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of N-(4-aminophenyl)benzenesulfonamide .
This guide departs from rigid templates to focus on the physicochemical behavior of the analyte, ensuring the method is robust, specific, and scientifically grounded.
Introduction & Physicochemical Profiling[1][2][3][4]
N-(4-aminophenyl)benzenesulfonamide is an amphoteric sulfonamide derivative often encountered as an intermediate in azo dye synthesis or as a degradation impurity in sulfonamide-based pharmaceuticals.[1] Developing a robust method requires understanding its dual ionization behavior.
Structural Analysis & pKa Logic
The molecule consists of two distinct functional moieties that dictate chromatographic behavior:
-
Benzenesulfonamide group (
): Weakly acidic.[1] The sulfonamide nitrogen can deprotonate at high pH ( ). -
4-Aminophenyl group (
): Weakly basic.[1] The primary amine protonates at low pH ( ).
Implication for Method Development:
-
At pH < 3.0: The amine is protonated (
). The molecule is cationic, increasing polarity and reducing retention on C18, but improving solubility.[1] -
At pH 6.0 - 8.0: The molecule is largely neutral (non-ionized). This maximizes hydrophobic interaction with the stationary phase, providing the highest retention and resolution from polar starting materials like p-phenylenediamine.[1]
-
At pH > 10.0: The sulfonamide deprotonates.
UV-Vis Spectral Properties
The compound possesses two aromatic rings linked by a sulfonamide bridge, providing strong UV absorption.[1]
-
Primary Max: ~254 nm (Benzene
) -
Secondary Max: ~270-280 nm (Auxochromic shift from amine/sulfonamide)[1]
Method Development Strategy (Decision Matrix)
The following diagram outlines the logical flow used to select the stationary and mobile phases based on the analyte's properties.
Figure 1: Decision matrix for selecting chromatographic conditions based on amphoteric properties.
Detailed Experimental Protocol
This protocol uses a neutral pH strategy to maximize retention and separate the target from polar precursors (e.g., p-phenylenediamine).
Reagents & Standards
-
Reference Standard: N-(4-aminophenyl)benzenesulfonamide (>98% purity).[1][2][3]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Dipotassium Hydrogen Phosphate ( ), or Ammonium Formate (for MS compatibility).
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides sufficient hydrophobic retention.[1] A "Base Deactivated" (BDS) or end-capped column is mandatory to prevent amine tailing. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 | Maintains the analyte in its neutral state for maximum interaction with the C18 phase. |
| Mobile Phase B | Acetonitrile : Methanol (50:50 v/v) | Methanol adds unique selectivity for aromatic sulfonamides; ACN reduces backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and ensures reproducible retention times. |
| Detection | UV-PDA at 254 nm (Quant) and 270 nm (Qual) | 254 nm is a robust isosbestic point for benzenoid compounds. |
| Injection Vol | 10 µL | Standard loop volume. |
Gradient Program
The following gradient is designed to elute polar impurities early (0-5 min) and the hydrophobic target later, followed by a wash.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Load |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 30 | 70 | Linear Gradient (Elute Target) |
| 18.0 | 10 | 90 | Column Wash |
| 22.0 | 10 | 90 | Wash Hold |
| 22.1 | 90 | 10 | Return to Initial |
| 28.0 | 90 | 10 | Re-equilibration |
Sample Preparation
Stock Solution (1.0 mg/mL):
-
Weigh 10 mg of N-(4-aminophenyl)benzenesulfonamide.[1]
-
Dissolve in 5 mL of Methanol (sonicate for 5 mins).
-
Dilute to volume with Mobile Phase A (Buffer). Note: Diluting with buffer prevents solvent mismatch peaks.
Working Standard (50 µg/mL):
-
Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase A/B (90:10 mix).
-
Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.
Validation & System Suitability Criteria
To ensure the method is "self-validating" (trustworthy), the following criteria must be met before running samples.
| Parameter | Acceptance Limit | Troubleshooting Failure |
| Retention Time (RT) | 8.0 - 12.0 min | If RT drifts < 8 min, lower %B in start or check pH (ensure it is 6.5). |
| Tailing Factor ( | < 1.5 | High tailing indicates silanol interaction. Use a newer end-capped column or increase buffer strength to 25 mM. |
| Theoretical Plates (N) | > 5000 | Low plates suggest dead volume in tubing or column aging. |
| Resolution ( | > 2.0 | Resolution between target and nearest impurity (e.g., p-phenylenediamine). |
| % RSD (n=5) | < 2.0% | If precision fails, check injector seal or pump pulsation. |
Linearity & Range
-
Range: 1.0 µg/mL to 100 µg/mL.
-
Acceptance:
.[4] -
Protocol: Prepare 5 concentration levels (e.g., 5, 20, 40, 60, 80, 100 µg/mL) and plot Area vs. Concentration.
Mechanistic Insight: Why this method works
The success of this protocol relies on the pH-switch mechanism .[1]
-
Neutral State Dominance: At pH 6.5, the pH is > pKa of the amine (4.6) and < pKa of the sulfonamide (10). The molecule is effectively neutral (
and ).[1] -
Hydrophobic Interaction: Neutral molecules interact most strongly with the C18 alkyl chains, pushing the retention time away from the solvent front where polar impurities elute.
-
Buffer Capacity: Using 20mM Phosphate ensures that local pH changes at the particle surface (due to residual silanols) do not ionize the amine, preventing "peak tailing" caused by cation-exchange mechanisms.
Figure 2: Impact of mobile phase pH on analyte speciation and chromatographic performance.
References
-
PubChem. (2023). 4-amino-N-(4-aminophenyl)benzenesulfonamide Compound Summary. National Library of Medicine. [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for Gradient/pH logic).
-
SIELC Technologies. (2023). Separation of N-(4-Aminophenyl)maleimide on Newcrom R1. [Link] (Reference for amine-phenyl separation strategies).
Sources
- 1. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(4-AMINOPHENYL)-4-METHYLBENZENESULFONAMIDE | 6380-08-1 [chemicalbook.com]
- 4. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Precision Sulfonylation: Coupling Benzenesulfonyl Chloride with p-Phenylenediamine
Application Note & Protocol Guide [1]
Executive Summary
The coupling of benzenesulfonyl chloride with p-phenylenediamine (PPD) represents a classic nucleophilic acyl substitution, yet it poses a significant challenge in stoichiometry control. The bifunctional nature of PPD creates a competition between mono-sulfonylation (often the desired intermediate for drug scaffolds) and bis-sulfonylation (the exhaustive product).
This guide provides three distinct protocols:
-
Protocol A: Kinetic control for mono-sulfonylation (Direct Coupling).
-
Protocol B: Thermodynamic control for bis-sulfonylation.
-
Protocol C: The "Gold Standard" indirect route for high-purity mono-sulfonamide.
Mechanistic Insight & Selectivity Logic
The Reaction Mechanism
The reaction proceeds via an
-
Step 1 (Nucleophilic Attack): The lone pair of the PPD nitrogen attacks the sulfur atom of benzenesulfonyl chloride.
-
Step 2 (Elimination): Chloride is expelled, forming the protonated sulfonamide.[2]
-
Step 3 (Deprotonation): A base (pyridine, triethylamine, or excess PPD) removes the proton to yield the neutral sulfonamide.
The Selectivity Challenge
The core difficulty lies in the electronic modification of the substrate:
-
Starting Material (PPD): Electron-rich, highly nucleophilic (
).[1] -
Mono-Product: The sulfonamide group is strongly electron-withdrawing (Hammett
). This lowers the nucleophilicity of the remaining primary amine ( ).
Theoretical Advantage: The mono-product is less reactive than the starting material, which should favor mono-selectivity. Practical Reality: In a homogeneous solution, if local concentration of sulfonyl chloride is high, the mono-product will still react to form the bis-species.[1] Furthermore, the HCl byproduct can protonate unreacted PPD, removing it from the active pool and altering the effective stoichiometry.
Pathway Visualization
The following diagram illustrates the reaction pathways and the critical decision points for selectivity.
Figure 1: Reaction pathway showing the competition between mono- and bis-sulfonylation and the deactivating effect of the HCl byproduct.[1]
Critical Parameters Table
| Parameter | Mono-Selective Target | Bis-Selective Target | Rationale |
| Stoichiometry | 1.0 eq Chloride : 3.0+ eq PPD | 2.5 eq Chloride : 1.0 eq PPD | Excess amine statistically protects the mono-product; excess chloride drives completion. |
| Solvent | DCM or THF (Anhydrous) | Pyridine or Acetone/Water | DCM allows low-temp control; Pyridine acts as solvent/catalyst for exhaustive reaction. |
| Temperature | Reflux ( | Low temp suppresses the higher activation energy barrier of the second addition. | |
| Addition Rate | Dropwise (Very Slow) | Bolus / Fast | Keeping [Chloride] low prevents local "hotspots" of bis-reaction. |
| Base | Triethylamine ( | Pyridine or |
Experimental Protocols
Protocol A: Direct Mono-Sulfonylation (Kinetic Control)
Best for: Rapid synthesis when separation of excess starting material is acceptable.
-
Preparation: In a 250 mL round-bottom flask, dissolve p-phenylenediamine (3.24 g, 30 mmol, 3.0 eq) and triethylamine (1.5 mL, 11 mmol, 1.1 eq) in anhydrous DCM (100 mL) .
-
Cooling: Cool the solution to
using an ice bath. Ensure vigorous stirring. -
Addition: Dissolve benzenesulfonyl chloride (1.76 g, 10 mmol, 1.0 eq) in DCM (20 mL) . Load this into a pressure-equalizing addition funnel.
-
Reaction: Add the chloride solution dropwise over 60 minutes . Crucial: The slower the addition, the higher the mono-selectivity.
-
Workup:
-
Allow to warm to RT and stir for 2 hours.
-
Wash the organic layer with Water (3 x 50 mL) . Note: Excess unreacted PPD is partially water-soluble and will be removed here.
-
Wash with 1M HCl (carefully) to remove remaining PPD, but monitor TLC as the product is also basic. (Alternatively, use column chromatography:
, Hexane/EtOAc gradient).[1] -
Dry over
and concentrate.
-
Protocol B: Bis-Sulfonylation (Thermodynamic Control)
Best for: Creating fully protected standards or specific bis-sulfonamide ligands.[1]
-
Preparation: In a 100 mL flask, dissolve p-phenylenediamine (1.08 g, 10 mmol) in Pyridine (20 mL) .
-
Addition: Add benzenesulfonyl chloride (4.4 g, 25 mmol, 2.5 eq) in one portion.
-
Reaction: Heat the mixture to
for 4 hours. The solution will likely turn dark. -
Quench: Pour the hot reaction mixture into Ice Water (200 mL) containing conc. HCl (25 mL) to neutralize the pyridine.
-
Isolation: The bis-sulfonamide is generally insoluble in acidic water and will precipitate. Filter the solid.[3]
-
Purification: Recrystallize from Ethanol/Water or DMF/Water.
Protocol C: The "Gold Standard" Indirect Route
Best for: Pharmaceutical grade purity where bis-impurities are unacceptable.
Instead of coupling PPD directly, use p-nitroaniline as the precursor. This guarantees mono-selectivity because the nitro group cannot react with sulfonyl chloride.
-
Step 1 (Coupling): React p-nitroaniline with benzenesulfonyl chloride (Pyridine, RT) to form N-(4-nitrophenyl)benzenesulfonamide .
-
Step 2 (Reduction): Hydrogenate the nitro group (
, Pd/C, MeOH) or reduce with Iron/Acid ( ).[1] -
Result: 100% regioselective N-(4-aminophenyl)benzenesulfonamide .
Workflow Visualization
Figure 2: Decision tree for selecting the appropriate synthetic workflow based on purity requirements.
Troubleshooting & Quality Control
-
TLC Monitoring:
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (1:1).
-
Visualization: UV light (254 nm). PPD spots often streak; sulfonamides are distinct UV-active spots.
-
-
NMR Diagnostics (
NMR in ):-
PPD:
ppm (broad singlet, ).[1] -
Mono-Product: Distinct signals for sulfonamide
( ppm) and remaining aniline ( ppm). -
Bis-Product: Only sulfonamide
signals; no amine signals.
-
-
Color Changes: PPD oxidizes rapidly in air to purple/black "Bandrowski's Base" type oligomers. If the reaction turns pitch black instantly, ensure inert atmosphere (
or ) is used.
References
-
Org. Synth. 1921, 1, 21. Benzenesulfonyl chloride.[1] (Standard preparation of the reagent). Link
-
Org. Synth. 1936, 16, 73. p-Toluenesulfonyl chloride.[1] (Analogous chemistry for sulfonyl chlorides).[4] Link
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 7th Ed., Wiley, 2013.[1] (Mechanistic grounding for nucleophilic acyl substitution).
-
PubChem Compound Summary for CID 7814. p-Phenylenediamine.[5] (Physical properties and pKa data).[5][6] Link[1]
-
Ullmann's Encyclopedia of Industrial Chemistry. Amines, Aromatic.[7] (Industrial synthesis and handling of PPD). Link[1]
Sources
- 1. CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Introduction: The Strategic Integration of Sulfonamides into Conducting Polymers
An in-depth guide to the synthesis and application of conducting polymers derived from N-(4-aminophenyl)benzenesulfonamide, designed for researchers and drug development professionals. This document provides a detailed exploration of the polymerization mechanisms, comprehensive experimental protocols, and characterization techniques, grounded in established scientific principles.
Conducting polymers (CPs) represent a class of organic materials with the unique ability to conduct electricity, a property stemming from their conjugated π-electron systems.[1][2] These materials have garnered significant interest for applications ranging from biosensors and drug delivery systems to energy storage and anti-corrosion coatings.[2][3] The versatility of CPs lies in the ability to tailor their properties by modifying their monomeric building blocks.
N-(4-aminophenyl)benzenesulfonamide emerges as a monomer of particular interest. Its structure combines the electroactive aniline moiety, a well-known precursor for the conducting polymer polyaniline, with a benzenesulfonamide group. This strategic inclusion of the sulfonamide group (-SO₂NH-) imparts unique characteristics to the resulting polymer. Sulfonamides are known to be weakly acidic and can introduce pH-sensitivity, which is highly desirable for smart drug delivery systems.[4] Furthermore, the polar sulfonamide group can enhance ion dissociation and transport, opening avenues for applications in solid-state electrolytes and batteries.[5][6][7]
This application note provides a comprehensive guide to the preparation of conducting polymers from N-(4-aminophenyl)benzenesulfonamide, with a focus on electrochemical synthesis. We will delve into the underlying polymerization mechanisms, provide detailed, field-tested protocols, and discuss the essential characterization techniques required to validate the synthesis and understand the material's properties.
Part 1: Polymerization Mechanism and Rationale
The synthesis of conducting polymers from monomers like N-(4-aminophenyl)benzenesulfonamide is typically achieved through oxidative polymerization.[2] This process can be initiated either chemically, using an oxidizing agent, or electrochemically, by applying an anodic potential.[2][3] Electrochemical polymerization is often preferred for research and sensor applications as it allows for the direct deposition of a uniform polymer film onto an electrode surface with precise control over its thickness and morphology.
The polymerization proceeds via an oxidative coupling mechanism:
-
Initiation (Oxidation): The process begins at the electrode surface where the monomer, N-(4-aminophenyl)benzenesulfonamide, is oxidized to form a radical cation. This step occurs at the aniline nitrogen, which is the most electron-rich site and susceptible to oxidation.
-
Propagation (Coupling): The highly reactive radical cations then couple with each other. The most common coupling is a "head-to-tail" arrangement, forming a dimer. This coupling primarily occurs at the para-position of the aniline ring relative to the amine group.
-
Chain Growth: The newly formed dimer is still electroactive and can be further oxidized, allowing it to react with other monomers or radical cations. This process repeats, leading to the growth of oligomeric and then polymeric chains on the electrode surface. The extended π-conjugation in the growing polymer chain lowers its oxidation potential compared to the monomer, facilitating further growth.
-
Termination: The polymerization process ceases when the polymer film becomes too thick and resistive, preventing further electron transfer, or when the applied potential is removed.
The electrochemical behavior and the resulting polymer structure can be influenced by factors such as the pH of the solution, as the oxidation mechanism of aminophenyl compounds is often pH-dependent.[8]
Sources
- 1. RATIONAL DESIGN AND SYNTHESIS OF MATERIALS FOR CONDUCTING POLYMER APPLICATIONS [escholarship.org]
- 2. Recent Advances in Nanostructured Conducting Polymers: from Synthesis to Practical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of a sulfonamide functionalized poly(styrene oxide) and illustration of a potential post-polymerization strategy - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00460D [pubs.rsc.org]
- 7. Fluorinated polysulfonamide based single ion conducting room temperature applicable gel-type polymer electrolytes for lithium ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C8TA08391F [pubs.rsc.org]
- 8. Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives | Davood Nematollahi, استاد at [research.basu.ac.ir]
Application Note: Spectrophotometric Analysis of N-(4-aminophenyl)benzenesulfonamide
Executive Summary
This technical guide details the spectrophotometric characterization and quantification of N-(4-aminophenyl)benzenesulfonamide . Distinct from the common "Sulfanilamide," this molecule features a benzenesulfonyl moiety attached to a p-phenylenediamine core (
Because this analyte contains a primary aromatic amine , it is amenable to two distinct analytical strategies:[1]
-
Direct UV Spectrophotometry (Method A): A rapid, non-destructive screening method utilizing the intrinsic absorbance of the conjugated aromatic system (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Bratton-Marshall Colorimetry (Method B): A high-specificity derivatization protocol involving diazotization and coupling, ideal for complex matrices or trace analysis (
).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Context & Principles
The Analyte
-
IUPAC Name:
-(4-aminophenyl)benzenesulfonamidengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Molecular Formula:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Key Functional Group: Primary aromatic amine (
).[2] This group is the "chemical handle" for the specific colorimetric reaction.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Analytical Principles
-
Chromophores (Direct UV): The molecule possesses two aromatic rings bridged by a sulfonamide group. Electronic transitions (
) within the benzene rings provide strong UV absorption. -
Derivatization (Colorimetric): The primary amine reacts with nitrous acid to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a highly conjugated, pink-to-red azo dye.[3] This is known as the Bratton-Marshall reaction .[3][1]
Experimental Protocols
Method A: Direct UV Screening (Rapid Assay)[1]
Application: Purity assessment of raw material; dissolution testing in clean media. Limitations: Low specificity; susceptible to interference from other aromatic compounds.
Reagents & Equipment[3][2][4][5][6][7]
-
Solvent: 0.1 M Hydrochloric Acid (HCl) or Methanol (HPLC Grade).[3]
-
Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm path length).
Procedure
-
Stock Preparation: Dissolve 10.0 mg of N-(4-aminophenyl)benzenesulfonamide in 50 mL of Methanol. Sonicate for 5 minutes. Dilute to 100 mL (Concentration:
). -
Scanning: Dilute an aliquot to approx.
using the same solvent. -
Baseline Correction: Run a blank scan with pure solvent.
-
Acquisition: Scan from 200 nm to 400 nm.
-
Determination: Identify
(typically 265ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> 2 nm in acidic media). Calculate concentration using Beer-Lambert Law (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ).
Method B: Bratton-Marshall Colorimetry (Specific Quantitation)[1]
Application: Trace analysis, biological fluids, or mixtures where specificity for the amine group is required.[1] Mechanism: Diazotization-Coupling.[3][7][8]
Reagents
-
0.1% Sodium Nitrite (
): Freshly prepared in water.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
0.5% Ammonium Sulfamate: Dissolved in water.
-
0.1% NED Reagent: N-(1-naphthyl)ethylenediamine dihydrochloride in water.[3] Store in amber bottle.
-
1 M HCl.
Workflow Diagram (Mechanism)
Figure 1: Step-by-step reaction mechanism for the Bratton-Marshall specific assay.
Step-by-Step Protocol
-
Sample Prep: Transfer a sample aliquot (containing 10–100
g of analyte) into a 25 mL volumetric flask. -
Acidification: Add 2 mL of 1 M HCl.
-
Diazotization: Add 1 mL of 0.1% Sodium Nitrite . Mix and let stand for 3 minutes .
-
Critical: Keep temperature
(ice bath preferred) to prevent decomposition of the diazonium salt.
-
-
Scavenging: Add 1 mL of 0.5% Ammonium Sulfamate . Swirl vigorously and let stand for 2 minutes .
-
Why: This destroys excess nitrous acid which would otherwise oxidize the coupling reagent. Removal of gas bubbles (
) is essential.
-
-
Coupling: Add 1 mL of 0.1% NED Reagent .
-
Development: Dilute to volume with distilled water. Allow color to develop for 15 minutes in the dark.
-
Measurement: Measure Absorbance at 545 nm against a reagent blank.
Method Validation (ICH Q2(R1))
To ensure "Trustworthiness," the method must be validated according to ICH Q2(R1) guidelines.
Validation Logic Flow
Figure 2: Validation decision tree aligned with ICH Q2(R1) regulatory standards.
Summary of Acceptance Criteria
| Parameter | Method A (Direct UV) | Method B (Colorimetric) |
| Linearity Range | 2 – 20 | 0.2 – 10 |
| Correlation ( | ||
| Precision (RSD) | ||
| LOD (Approx) | ||
| Specificity | Moderate (Interference from aromatics) | High (Specific to primary amines) |
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Non-linear calibration | Stray light or high concentration | Dilute sample to |
| Color fades rapidy (Method B) | Oxidation of dye | Protect from light; Ensure excess nitrite was fully destroyed by sulfamate. |
| Bubbles in cuvette (Method B) | Nitrogen gas release | After adding sulfamate, sonicate or shake vigorously to release |
| Shift in | pH variation | Sulfonamides are amphoteric. Ensure solvent pH is constant (use buffered media if necessary).[3] |
References
-
ICH Harmonised Tripartite Guideline. (2005).[3][9] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[9][10]
-
Bratton, A. C., & Marshall, E. K. (1939).[3] A New Coupling Component for Sulfanilamide Determination.[5][7] Journal of Biological Chemistry, 128, 537-550.
-
Nagaraja, P., et al. (2007).[3][7] A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations.[6][7][8] Acta Pharmaceutica, 57(3), 333-342.[3]
-
Othman, N. S. (2005).[3][8] Spectrophotometric Determination of Some Sulphonamides in Aqueous Solution Via Azo-Dye Formation Reaction. Journal of Education and Science, 17(2).[8]
Sources
- 1. Early adventures in drug metabolism: 1. Role of the Bratton-Marshall reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Benzenesulfonamide, 4-amino-n-(3-(3-(4-(((4-aminophenyl)sulfonyl)amino)phenyl)-1-oxo-2-propenyl)phenyl)- (C27H24N4O5S2) [pubchemlite.lcsb.uni.lu]
- 4. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Production of N-(4-aminophenyl)benzenesulfonamide
Introduction: The Significance of N-(4-aminophenyl)benzenesulfonamide
N-(4-aminophenyl)benzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its structure, featuring a sulfonamide linkage and aromatic amines, makes it a versatile building block for creating more complex molecules with specific biological activities or colorimetric properties. The demand for high-purity N-(4-aminophenyl)benzenesulfonamide necessitates robust and scalable production methods that are both efficient and economically viable.
These application notes provide a detailed, field-proven protocol for the scalable synthesis of N-(4-aminophenyl)benzenesulfonamide. The described methodology is designed for high yield and purity while considering the practicalities of industrial-scale production.
Strategic Approach to Scalable Synthesis
A primary challenge in the synthesis of N-(4-aminophenyl)benzenesulfonamide is achieving selective mono-sulfonylation of a diamine precursor like p-phenylenediamine. Direct reaction often leads to a mixture of mono- and di-substituted products, complicating purification and reducing the yield of the desired compound.
To circumvent this, a more strategic and scalable two-step approach is employed. This method utilizes a precursor with a protected or latent amino group, which can be deprotected or converted in a subsequent step. The chosen pathway involves the initial reaction of benzenesulfonyl chloride with p-nitroaniline, followed by the reduction of the nitro group to an amine. This strategy offers superior control over the reaction and simplifies the purification process, making it ideal for large-scale production.
Chemical Reaction Pathway
The overall synthetic scheme is a two-step process:
-
Step 1: Synthesis of N-(4-nitrophenyl)benzenesulfonamide Benzenesulfonyl chloride is reacted with p-nitroaniline in the presence of a base to form the sulfonamide bond.
-
Step 2: Reduction of N-(4-nitrophenyl)benzenesulfonamide The nitro group of the intermediate is selectively reduced to an amine, yielding the final product, N-(4-aminophenyl)benzenesulfonamide.
Caption: Reaction pathway for the two-step synthesis of N-(4-aminophenyl)benzenesulfonamide.
Experimental Protocols
Part 1: Synthesis of N-(4-nitrophenyl)benzenesulfonamide
Rationale: This step forms the core sulfonamide structure. The use of p-nitroaniline as the starting material prevents the undesired di-sulfonylation that would occur with p-phenylenediamine. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzenesulfonyl chloride | 176.62 | 176.6 g | 1.0 |
| p-Nitroaniline | 138.12 | 138.1 g | 1.0 |
| Pyridine | 79.10 | 158.2 g | 2.0 |
| Dichloromethane (DCM) | - | 1 L | - |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add p-nitroaniline (138.1 g, 1.0 mol) and dichloromethane (1 L).
-
Stir the mixture at room temperature until the p-nitroaniline is fully dissolved.
-
Add pyridine (158.2 g, 2.0 mol) to the solution.
-
Slowly add benzenesulfonyl chloride (176.6 g, 1.0 mol) dropwise from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into 2 L of cold 1 M HCl.
-
Separate the organic layer and wash it sequentially with 1 L of water, 1 L of saturated sodium bicarbonate solution, and finally with 1 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-(4-nitrophenyl)benzenesulfonamide.
-
Recrystallize the crude product from ethanol to yield pure N-(4-nitrophenyl)benzenesulfonamide as a pale yellow solid.
Part 2: Reduction of N-(4-nitrophenyl)benzenesulfonamide to N-(4-aminophenyl)benzenesulfonamide
Rationale: The nitro group of the intermediate is selectively reduced to an amine using a suitable reducing agent. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.[2] This method is generally high-yielding and avoids the use of high-pressure hydrogenation.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-nitrophenyl)benzenesulfonamide | 278.28 | 278.3 g | 1.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.65 | 677.0 g | 3.0 |
| Concentrated Hydrochloric Acid (HCl) | - | 500 mL | - |
| Ethanol | - | 1.5 L | - |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |
Protocol:
-
In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, suspend N-(4-nitrophenyl)benzenesulfonamide (278.3 g, 1.0 mol) in ethanol (1.5 L).
-
Add tin(II) chloride dihydrate (677.0 g, 3.0 mol) to the suspension.
-
Slowly add concentrated hydrochloric acid (500 mL) to the mixture. The reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly and carefully neutralize the acidic mixture by adding a 50% (w/v) aqueous solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath as the neutralization is highly exothermic. A precipitate of tin salts will form.
-
Filter the mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
The resulting crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure N-(4-aminophenyl)benzenesulfonamide as a white to off-white solid.
Process Workflow and Quality Control
Caption: A comprehensive workflow diagram illustrating the key stages and quality control checkpoints for the scalable production of N-(4-aminophenyl)benzenesulfonamide.
Safety and Handling Precautions
-
Benzenesulfonyl chloride: This reagent is corrosive and a lachrymator. It reacts with water, releasing HCl gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.
-
Concentrated Hydrochloric Acid: Highly corrosive and causes severe burns. Handle with extreme care, using appropriate PPE.
-
Sodium Hydroxide: Caustic and can cause severe burns. The neutralization of the acidic reaction mixture is highly exothermic and should be performed with caution and adequate cooling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Ensure the reaction is stirred for the recommended time and monitor by TLC. Check the purity of the starting materials. |
| Loss of product during workup. | Ensure proper phase separation and avoid vigorous shaking that can lead to emulsions. | |
| Incomplete reduction in Step 2 | Insufficient reducing agent. | Use the recommended stoichiometry of SnCl₂·2H₂O. |
| Deactivation of the reducing agent. | Ensure the SnCl₂·2H₂O is of good quality. | |
| Difficulty in purification | Presence of di-substituted byproducts (if using p-phenylenediamine). | The recommended two-step protocol is designed to avoid this. |
| Incomplete removal of tin salts. | Ensure thorough washing of the filter cake and consider a second filtration if necessary. |
References
- Vertex AI Search, query: scalable synthesis of N-(4-aminophenyl)benzenesulfonamide, February 22, 2026.
- Vertex AI Search, query: industrial production of N-(4-aminophenyl)benzenesulfonamide, February 22, 2026.
- Vertex AI Search, query: N-(4-aminophenyl)benzenesulfonamide synthesis review, February 22, 2026.
- Vertex AI Search, query: synthesis of 4-aminophenyl benzenesulfonamide, February 22, 2026.
- Vertex AI Search, query: benzenesulfonyl chloride reaction with 4-phenylenediamine, February 22, 2026.
-
PrepChem.com. Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]
-
ResearchGate. (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Available at: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. Available at: [Link]
-
Wikipedia. Benzenesulfonyl chloride. Available at: [Link]
-
ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of... Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-aminophenyl)benzenesulfonamide
Introduction
Welcome to the Technical Support Center for the synthesis of N-(4-aminophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this important synthetic transformation. As Senior Application Scientists, we aim to provide not only procedural steps but also the underlying scientific principles to empower you to overcome challenges and optimize your reaction yields.
The synthesis of N-(4-aminophenyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with p-phenylenediamine. While seemingly straightforward, this reaction is often plagued by issues such as low yield, the formation of side products, and purification difficulties. This guide will address these common problems in a practical, question-and-answer format.
Core Reaction Pathway
The fundamental reaction involves the nucleophilic attack of one of the amino groups of p-phenylenediamine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a sulfonamide bond. A base is typically employed to neutralize the hydrochloric acid byproduct.
Troubleshooting low solubility of N-(4-aminophenyl)benzenesulfonamide in water
A comprehensive guide for researchers, scientists, and drug development professionals on troubleshooting the low aqueous solubility of N-(4-aminophenyl)benzenesulfonamide.
This guide provides in-depth technical assistance in a question-and-answer format to address common challenges encountered during the experimental use of N-(4-aminophenyl)benzenesulfonamide, a compound known for its limited solubility in aqueous solutions. As Senior Application Scientists, we offer insights grounded in chemical principles and field-proven laboratory practices to ensure the successful preparation of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: I am trying to dissolve N-(4-aminophenyl)benzenesulfonamide directly in my aqueous buffer (e.g., PBS, pH 7.4), but it won't dissolve. Why is this happening?
A1: N-(4-aminophenyl)benzenesulfonamide has an intrinsically low aqueous solubility. This is due to its molecular structure, which includes two aromatic rings, conferring significant hydrophobic character. The molecule's crystalline solid form also requires energy to be overcome for the molecules to disperse in a solvent. Direct dissolution in aqueous buffers, especially at neutral pH, is often unsuccessful for these reasons.
Q2: How does pH affect the solubility of N-(4-aminophenyl)benzenesulfonamide?
A2: The solubility of N-(4-aminophenyl)benzenesulfonamide is highly dependent on pH due to its ampholytic nature, meaning it has both acidic and basic functional groups. The key ionizable groups are the sulfonamide moiety and the two amino groups.
-
The Sulfonamide Group: The sulfonamide (-SO₂NH-) group is weakly acidic. At a pH significantly above its pKa, this group will deprotonate to form a more soluble anionic species.
-
The Amino Groups: The amino (-NH₂) groups are basic. At a pH significantly below their pKa, these groups will protonate to form more soluble cationic species.
Therefore, the compound's solubility is lowest near its isoelectric point and increases in either acidic or basic conditions. The solubility of ampholytic sulfonamides can vary by several orders of magnitude with changes in pH.[1]
Q3: What is the recommended first step to improve the solubility of N-(4-aminophenyl)benzenesulfonamide in an aqueous buffer?
A3: The most common and effective initial strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).[2][3] N-(4-aminophenyl)benzenesulfonamide is generally soluble in polar aprotic solvents like DMSO. This high-concentration stock can then be serially diluted into your aqueous buffer to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in your experiment is low enough to not affect your biological system, typically below 0.5% for cell-based assays.[2][3]
Q4: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the compound, which is stable in the organic solvent, becomes supersaturated and crashes out of solution when introduced to the aqueous environment where it is poorly soluble. Here are several troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions while vortexing or stirring vigorously. This gradual change in solvent composition can sometimes prevent precipitation.
-
pH Adjustment of the Aqueous Buffer: As discussed in Q2, modifying the pH of your final aqueous buffer can significantly increase solubility. Since sulfonamides often become more soluble in basic conditions, adjusting your buffer to a pH of 8 or 9 may be beneficial. Conversely, acidic conditions could also improve solubility. The optimal pH should be determined experimentally while considering the constraints of your assay.
-
Use of Surfactants: Incorporating a non-ionic surfactant, such as Tween® 20 or Tween® 80, at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer can help to form micelles that encapsulate the hydrophobic compound, thereby increasing its apparent solubility.
-
Gentle Heating and Sonication: Gently warming the solution or using a sonicator bath can provide the energy needed to dissolve small amounts of precipitate. However, be cautious with temperature-sensitive compounds or biological assays. Always cool the solution back to the experimental temperature before use.
Q5: Are there other solvents I can use besides DMSO?
A5: Yes, other water-miscible organic solvents can be used. Common alternatives include:
-
Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
The choice of solvent may depend on the specific requirements of your experiment, including potential toxicity to cells or interference with assay components. It is always advisable to perform a vehicle control to assess the effect of the solvent on your experiment.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the low solubility of N-(4-aminophenyl)benzenesulfonamide.
Caption: A logical workflow for dissolving N-(4-aminophenyl)benzenesulfonamide.
Physicochemical Properties of N-(4-aminophenyl)benzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃N₃O₂S | [4] |
| Molecular Weight | 263.32 g/mol | [4] |
| CAS Number | 16803-97-7 | [4] |
| XLogP3 | 0.9 | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| pKa | Data available in the IUPAC Digitized pKa Dataset | [4] |
Experimental Protocol: Preparation of a Working Solution for In Vitro Assays
This protocol provides a generalized method for preparing a working solution of N-(4-aminophenyl)benzenesulfonamide for use in typical cell-based assays.
Materials:
-
N-(4-aminophenyl)benzenesulfonamide powder
-
Dimethyl sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 1 M NaOH and 1 M HCl for pH adjustment (optional)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of a Concentrated Stock Solution (e.g., 20 mM in DMSO): a. Tare a sterile microcentrifuge tube. b. Carefully weigh out a small amount of N-(4-aminophenyl)benzenesulfonamide powder (e.g., 2.63 mg). c. Calculate the volume of DMSO required to achieve a 20 mM solution (for 2.63 mg, this would be 0.5 mL). d. Add the calculated volume of DMSO to the microcentrifuge tube. e. Vortex vigorously until the powder is completely dissolved. The solution should be clear. f. This stock solution can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
-
Preparation of the Final Working Solution (e.g., 20 µM in PBS): a. Perform a serial dilution. First, dilute the 20 mM stock solution 1:100 in DMSO to create an intermediate stock of 200 µM. To do this, add 5 µL of the 20 mM stock to 495 µL of DMSO. b. In a new sterile tube, add 990 µL of sterile PBS. c. While vortexing the PBS, add 10 µL of the 200 µM intermediate stock solution. This will result in a final concentration of 20 µM N-(4-aminophenyl)benzenesulfonamide in PBS with a final DMSO concentration of 0.1%. d. Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use in your experiment.
Protocol Workflow Diagram:
Caption: Step-by-step protocol for preparing a working solution of N-(4-aminophenyl)benzenesulfonamide.
References
-
Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 66(2), 1135-1145. [Link]
-
PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Martínez, F., & Gómez, A. (2002). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 13(6), 733-739. [Link]
-
Delgado, D. R., & Martínez, F. (2014). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 21(1), 35-44. [Link]
-
Martínez, F., & Gómez, A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(10), 909-923. [Link]
- Paruta, A. N. (Ed.). (1986). Solubility Data Series, Vol. 25: Sulfonamides. Pergamon Press.
-
PubChem. (n.d.). Benzenesulfonamide, N-(4-acetylphenyl)-4-amino-. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Cheng, H. (2025, August 14). How to prepare a 4-PBA (100 mg/kg) working solution? [Online forum post]. ResearchGate. [Link]
-
Yang, T., Lu, Y., & Liu, J. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(3), 529-537. [Link]
- O'Hagan, S., & Kell, D. B. (2017). Relative pKa values of the primary sulfonamide group across the series...
-
Quora. (2018, April 25). How do I make a stock solution of a substance in DMSO? [Online forum post]. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]
-
Hatcher, J. M., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2115-2127. [Link]
-
PubChemLite. (n.d.). Benzenesulfonamide, 4-amino-n-(3-(3-(4-(((4-aminophenyl)sulfonyl)amino)phenyl)-1-oxo-2-propenyl)phenyl)-. Retrieved February 22, 2026, from [Link]
- Markad, M. H., & Mankar, S. D. (2021). Review on: Solubility Enhancement of Poorly Water Soluble Drugs. Asian Journal of Research in Pharmaceutical Sciences, 11(2), 113-118.
-
Creative Diagnostics. (n.d.). Immunofluorescence Protocol: Cultured Cell. Retrieved February 22, 2026, from [Link]
- Stem Cell Center. (2013).
- Weizmann Institute of Science. (2007, December 11). Immunofluorescence protocol.
-
Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO? [Online forum post]. ResearchGate. [Link]
-
Protocol for Immunostaining of cells. (n.d.). Retrieved February 22, 2026, from [Link]
-
Murata, K., et al. (2025). Protocol for immunostaining of non-adherent cells and cellular structures using centrifugal filter devices. STAR Protocols, 6(3), 102438. [Link]
Sources
Minimizing side reactions during N-(4-aminophenyl)benzenesulfonamide formation
Welcome to the Technical Support Center for N-(4-aminophenyl)benzenesulfonamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the formation of this important chemical intermediate. The following guides and FAQs address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of N-(4-aminophenyl)benzenesulfonamide, providing explanations of the underlying causes and actionable solutions.
Q1: Why is my yield of N-(4-aminophenyl)benzenesulfonamide unexpectedly low?
Low yields can stem from several factors, primarily incomplete reactions or the prevalence of side reactions. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The nucleophilicity of the amine and the reactivity of the sulfonyl chloride are critical. If the reaction stalls, consider the following:
-
Insufficient Reaction Time or Temperature: Some coupling reactions, especially those involving less reactive starting materials, may require longer reaction times or higher temperatures to proceed to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
-
Poor Reagent Quality: Ensure that your starting materials, such as aniline and benzenesulfonyl chloride, are pure. Impurities can interfere with the reaction. Additionally, sulfonyl chlorides can hydrolyze over time if exposed to moisture, rendering them inactive.[2] Using freshly purified reagents is recommended.
-
-
Prevalence of Side Reactions: The formation of unwanted byproducts is a common cause of low yields. Key side reactions to consider are:
-
Hydrolysis of the Sulfonyl Chloride: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired N-arylation reaction.[2] To mitigate this, ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]
-
Di-sulfonylation: The product, N-(4-aminophenyl)benzenesulfonamide, still possesses a reactive secondary amine that can react with another molecule of benzenesulfonyl chloride to form a di-sulfonylated byproduct.[2] This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction temperature is too high.[2] Careful control of stoichiometry is crucial.
-
Q2: I'm observing an unexpected, highly polar spot on my TLC plate. What could it be?
A highly polar spot that remains near the baseline of the TLC plate is often indicative of benzenesulfonic acid.
-
Cause: As mentioned previously, this is a result of the hydrolysis of benzenesulfonyl chloride.[2] The presence of water in the reaction mixture, either from wet solvents, glassware, or atmospheric moisture, will facilitate this side reaction.
-
Solution:
-
Anhydrous Conditions: Rigorously dry all glassware in an oven before use and use commercially available anhydrous solvents.
-
Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will minimize exposure to atmospheric moisture.[2]
-
Proper Workup: During the workup, a basic wash (e.g., with aqueous sodium bicarbonate) can help to remove the acidic sulfonic acid byproduct from the organic layer.
-
Q3: My final product is discolored. How can I purify it?
Discoloration often arises from minor impurities or degradation products formed during the reaction or workup.
-
Cause: The formation of colored byproducts can be due to oxidation of the aniline starting material or other side reactions occurring at elevated temperatures.
-
Solution:
-
Recrystallization: This is a highly effective method for purifying solid products. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents for recrystallization of sulfonamides include ethanol or mixtures of ethanol and water.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed to separate the desired product from impurities based on their different polarities.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of N-(4-aminophenyl)benzenesulfonamide.
Q1: What are the primary synthetic routes to form N-(4-aminophenyl)benzenesulfonamide, and what are their pros and cons?
There are several established methods for forming the N-S bond in N-arylsulfonamides. The choice of method often depends on the specific substrates, desired scale, and available resources.
| Method | Description | Advantages | Disadvantages |
| Direct Sulfonylation | Reaction of an aniline with a sulfonyl chloride in the presence of a base. | Simple, widely used, and often high-yielding for straightforward substrates.[4] | Can be sensitive to moisture, leading to hydrolysis of the sulfonyl chloride.[2] Risk of di-sulfonylation.[2] |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a sulfonamide.[5][6] | Broad substrate scope, including sterically hindered and electron-deficient amines.[2] Milder reaction conditions compared to classical methods.[7][8] | Requires expensive and sometimes air-sensitive palladium catalysts and ligands.[5] Potential for heavy metal contamination in the final product. |
| Ullmann Condensation | A copper-catalyzed reaction between an aryl halide and a sulfonamide.[9][10] | A classic and often cost-effective method using copper catalysts.[11] | Traditionally requires high temperatures and stoichiometric amounts of copper.[9] Modern ligand-assisted protocols allow for milder conditions.[10] |
Q2: How can I control the formation of the di-sulfonylation byproduct?
The formation of the di-sulfonylation impurity, where a second benzenesulfonyl group reacts with the nitrogen of the product, is a common issue. Here are key strategies to minimize its formation:
-
Stoichiometry Control: Use a 1:1 molar ratio of the aniline to the sulfonyl chloride, or a slight excess of the amine.[2] This ensures that there is not an excess of the sulfonylating agent available to react with the product.
-
Controlled Addition: Add the benzenesulfonyl chloride solution dropwise to the solution of 4-phenylenediamine at a controlled temperature (e.g., 0 °C to room temperature).[2] This helps to maintain a low instantaneous concentration of the sulfonyl chloride, favoring the mono-sulfonylation reaction.
-
Reaction Monitoring: Closely monitor the progress of the reaction by TLC or HPLC. Once the starting amine has been consumed, the reaction should be quenched to prevent further reaction with the product.[2]
Q3: What is the role of the base in the direct sulfonylation reaction?
The base plays a crucial role in the direct sulfonylation of anilines with sulfonyl chlorides.
-
Mechanism: The primary function of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. The overall reaction can be represented as: Ar-NH₂ + R-SO₂Cl + Base → Ar-NH-SO₂-R + Base·HCl
-
Preventing Side Reactions: If the HCl is not neutralized, it can protonate the starting aniline, rendering it non-nucleophilic and halting the desired reaction.
-
Common Bases: Common bases used for this purpose include pyridine, triethylamine, or aqueous sodium carbonate.[12][13] The choice of base can influence the reaction rate and workup procedure.
Experimental Protocols
Protocol 1: General Procedure for Direct Sulfonylation
This protocol provides a general method for the synthesis of N-(4-aminophenyl)benzenesulfonamide via direct sulfonylation.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-phenylenediamine (1 equivalent) in a suitable solvent (e.g., distilled water, pyridine, or dichloromethane).[12] If using an aqueous system, add a base such as sodium carbonate to maintain a pH between 8-9.[12]
-
Addition of Sulfonyl Chloride: Dissolve benzenesulfonyl chloride (1 equivalent) in a minimal amount of the same solvent and add it to the dropping funnel.
-
Reaction: Cool the flask containing the diamine solution in an ice bath. Add the benzenesulfonyl chloride solution dropwise with vigorous stirring over a period of 30-60 minutes.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and continue stirring. Monitor the reaction progress by TLC until the starting diamine is consumed.
-
Workup:
-
If the product precipitates from the reaction mixture, it can be isolated by filtration, washed with cold water, and then dried.[12]
-
If the product remains in solution, the reaction mixture can be poured into water and the product extracted with an organic solvent like ethyl acetate. The organic layer is then washed with a dilute acid (to remove any unreacted diamine), a dilute base (to remove any sulfonic acid), and brine, then dried over anhydrous sodium sulfate, filtered, and the solvent removed under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.[12]
Visualizing Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired reaction and a key side reaction.
Caption: Hydrolysis of benzenesulfonyl chloride, a common side reaction.
References
- Benchchem. (n.d.). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Shi, H., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- Shi, L., et al. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC.
- Shi, L., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
- (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Wikipedia. (n.d.).
- (n.d.).
- (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology.
- (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- (n.d.). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
- (n.d.). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. PMC.
- Benchchem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
- (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
- (2020). Synthesis and Characterization of Impurity F in Active Pharmaceutical Ingredient (API) 4-Amino-N-(5-Methyl Isoxazol-3-Yl) Benzene Sulfonamide Drug Synthesis. SSRN.
- Chemistry LibreTexts. (2023).
- (n.d.). SYNTHESIS OF SOME N-ACYL SULPHONAMIDES FOR PHARMACOLOGICAL SCREENING. IJRPNS.
- (2022). Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity.
- (2024).
- (n.d.). related impurities 4-aminophenol: Topics by Science.gov.
- PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide.
- (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
- (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
- (2025). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.
- (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)
- Organic Chemistry Portal. (n.d.).
- (2023).
- (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. PubChem.
- OperaChem. (2025). Ullmann coupling-An overview.
- (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. MDPI.
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- 3. Organic Syntheses Procedure [orgsyn.org]
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 7. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. N-(4-Aminophenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpns.com [ijrpns.com]
Removing unreacted starting materials from N-(4-aminophenyl)benzenesulfonamide
Technical Support Center: Organic Synthesis Division Ticket ID: #8492 Topic: Purification of N-(4-aminophenyl)benzenesulfonamide Status: Open Assigned Specialist: Senior Application Scientist, Separation Methodologies[1][2]
Executive Summary: The "Amphoteric Switch" Strategy
User,
Removing unreacted starting materials from N-(4-aminophenyl)benzenesulfonamide (Target) requires exploiting its unique amphoteric nature.[1][2] Unlike your starting materials, your target molecule possesses both a basic handle (aniline) and an acidic handle (sulfonamide).[1]
-
The Impurities:
By toggling the pH of your workup, you can selectively solubilize or precipitate the target, leaving impurities behind. This guide details the "pH Swing" protocol, which is far superior to standard chromatography for this specific separation.
Module 1: Diagnostic & Solubility Profile
Before beginning, confirm your impurity profile via TLC or LCMS.[2] Use the table below to understand how your components behave at different pH levels.
| Component | Structure Type | pH < 2 (Acidic) | pH ~7 (Neutral) | pH > 12 (Basic) |
| Target | Amphoteric | Soluble (Cation) | Insoluble (Precipitate) | Soluble (Anion) |
| PPD (Amine SM) | Basic | Soluble (Dication) | Partially Soluble | Insoluble (Organic soluble) |
| Bis-sulfonamide | Acidic | Insoluble | Insoluble | Soluble (Dianion) |
| Benzenesulfonic Acid | Strong Acid | Soluble | Soluble | Soluble |
Module 2: The "pH Swing" Purification Protocol
Objective: Isolate >98% pure target without column chromatography. Prerequisites: 1M HCl, 2M NaOH, Ethyl Acetate (EtOAc) or Dichloromethane (DCM), pH paper/meter.[1]
Step 1: Acid Extraction (Removal of Bis-sulfonamide)
Logic: The target and amine starting material (PPD) will protonate and dissolve.[1] The bis-sulfonylated byproduct lacks a basic amine and will remain solid.
-
Suspend your crude reaction mixture in 1M HCl (approx. 10 mL per gram of crude).
-
Stir vigorously for 15 minutes to ensure full protonation of the aniline group.
-
Filter the mixture through a sintered glass funnel.
Step 2: Base Wash (Removal of PPD)
Logic: By raising the pH > 12, the target becomes a water-soluble sulfonamide anion. The PPD becomes a neutral organic molecule, which can be extracted out.
-
Take the acidic filtrate from Step 1.[2]
-
Basify slowly with 2M NaOH until pH > 12.
-
Observation: A precipitate may form transiently and then redissolve as the sulfonamide deprotonates.
-
-
Transfer the aqueous solution to a separatory funnel.
-
Wash the aqueous layer with EtOAc or DCM (3 x volume).
Step 3: Controlled Precipitation (Isolation)
Logic: The target is least soluble at its isoelectric point (neutral pH).[1]
-
Transfer the Aqueous Layer to a clean beaker.[2]
-
Acidify dropwise with 1M HCl or Acetic Acid while stirring.
-
Target pH: Adjust to pH 6–7 .
-
Precipitate: The product will crash out as a white/off-white solid.[2]
-
Filter , wash with cold water (to remove inorganic salts), and dry.[2]
Module 3: Visualization of the Workflow
The following logic flow illustrates the separation mechanism described above.
Caption: Figure 1. The "Amphoteric Switch" purification logic flow.
Frequently Asked Questions (FAQs)
Q1: I followed the protocol, but my product is oiling out during the final acidification. What went wrong?
-
Diagnosis: This often happens if the acidification is too rapid or if there are residual organic solvents trapped in the aqueous phase.
-
Solution: Before the final acidification (Step 3), heat the aqueous solution gently (40°C) under vacuum or a nitrogen stream to remove traces of EtOAc/DCM. Then, acidify very slowly while stirring. If oiling persists, scratch the glass side with a spatula to induce nucleation.
Q2: Can I use this method if my starting material was 4-nitroaniline instead of PPD?
-
Analysis: Yes, but with a caveat. 4-Nitroaniline is significantly less basic (
) than PPD ( ).[1][2] -
Adjustment: In Step 1 (Acid Extraction), 4-nitroaniline may not fully dissolve in dilute HCl depending on concentration.[1][2] However, the Base Wash (Step 2) remains highly effective because 4-nitroaniline is neutral at pH 12 and will extract into the organic layer, while the target remains in the water.
Q3: My LCMS shows a peak at M+136. What is it?
-
Identification: This is likely Benzenesulfonic acid (MW 158, but often fragments or appears as adducts).[1][2] It is the hydrolysis product of the sulfonyl chloride.
-
Removal: This is highly water-soluble.[1][2] Ensure your final filter cake is washed thoroughly with water.[2] It will not precipitate at pH 6–7.[2]
Q4: Why not just use column chromatography?
-
Reasoning: Sulfonamides are often "streaky" on silica gel due to their acidity.[2] To chromatograph them successfully, you usually need to dope your eluent with 1% Acetic Acid or Triethylamine.[2] The extraction method described above is generally faster, scalable, and cheaper for this specific class of compounds.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (See sections on Sulfonamide characterization and solubility).
-
PubChem. 4-amino-N-(4-aminophenyl)benzenesulfonamide Compound Summary. National Center for Biotechnology Information.[2] Link[1]
-
Gilman, H.; Blatt, A. H. Organic Syntheses Collective Volume I, 2nd Ed.[2] John Wiley & Sons, 1941 .[2] (General methods for sulfonyl chloride handling and amination).
-
BenchChem Technical Support. Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl). Link[1]
-
Fink, D. W.; Martin, R. P. "Facile separation of sulfonamides from their degradates by liquid-liquid extraction."[2][3] Journal of Pharmaceutical Sciences, 1978 , 67(10), 1415-1419.[1][2] Link
Sources
- 1. PubChemLite - Benzenesulfonamide, 4-amino-n-(3-(3-(4-(((4-aminophenyl)sulfonyl)amino)phenyl)-1-oxo-2-propenyl)phenyl)- (C27H24N4O5S2) [pubchemlite.lcsb.uni.lu]
- 2. 4-amino-N-(4-aminophenyl)benzenesulphonamide | C12H13N3O2S | CID 85596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facile separation of sulfonamides from their degradates by liquid--liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing pH for N-(4-aminophenyl)benzenesulfonamide Stability
Here is the technical support center for optimizing pH conditions for N-(4-aminophenyl)benzenesulfonamide stability.
Welcome to the technical support resource for N-(4-aminophenyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspects of pH optimization for ensuring the stability of this molecule. We provide in-depth FAQs, troubleshooting guides, and validated protocols to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is pH a critical parameter for the stability of N-(4-aminophenyl)benzenesulfonamide?
The chemical structure of N-(4-aminophenyl)benzenesulfonamide contains two key functional groups highly susceptible to pH-dependent degradation: a sulfonamide linkage (-SO₂-NH-) and two primary aromatic amine groups (-NH₂).
-
Hydrolytic Cleavage: The sulfonamide bond is susceptible to hydrolysis. This reaction is often catalyzed by either acidic or basic conditions, leading to the cleavage of the sulfur-nitrogen (S-N) bond.[1] The rate of hydrolysis is directly influenced by the concentration of hydronium (H₃O⁺) or hydroxide (OH⁻) ions. Studies on various sulfonamides have shown that they are most stable at neutral or slightly alkaline pH (around pH 9) and degrade fastest in acidic conditions (pH 4).[2] The anionic form of the sulfonamide, prevalent at higher pH, is generally less susceptible to hydrolysis than the neutral or cationic forms.[2]
-
Oxidative Degradation: The primary aromatic amine groups are electron-rich and prone to oxidation.[3] The oxidation potential and mechanism are pH-dependent.[4] At certain pH values, these groups can be oxidized to form colored degradation products, such as quinoneimines, which may further react or dimerize.[4]
-
Ionization State: The molecule has multiple ionizable groups. The aniline amino groups are weakly basic (pKa < 3), meaning they exist in their cationic form only under highly acidic conditions.[2] The sulfonamide nitrogen is weakly acidic. The overall ionization state of the molecule, which is dictated by the solution pH, affects its solubility, electronic distribution, and susceptibility to nucleophilic or electrophilic attack, thereby governing its stability.
Understanding and controlling the pH is therefore paramount to prevent the formation of impurities and ensure the potency and safety of any formulation containing N-(4-aminophenyl)benzenesulfonamide.
Q2: What are the primary degradation pathways for N-(4-aminophenyl)benzenesulfonamide under different pH conditions?
The degradation of N-(4-aminophenyl)benzenesulfonamide primarily proceeds via hydrolysis and oxidation, with the specific pathway and resulting products being highly dependent on the pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the sulfonamide linkage is the primary target. The reaction typically involves protonation of the sulfonamide nitrogen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the S-N bond, yielding 4-aminobenzenesulfonic acid and p-phenylenediamine .
-
Base-Catalyzed Hydrolysis: In strongly alkaline conditions, hydrolysis can also occur, although many sulfonamides show greater stability at moderately alkaline pH.[2] The mechanism involves the attack of a hydroxide ion on the sulfur atom. The products are generally the same as in acid hydrolysis.
-
Oxidative Degradation: This pathway is a significant concern, especially in the presence of oxygen, metal ions, or other oxidizing agents. The aromatic amine groups are oxidized, potentially forming nitroso, nitro, or quinone-like structures.[5][6] These reactions are also influenced by pH, which affects the redox potential of the molecule.
The following diagram illustrates these principal degradation pathways.
Caption: Primary degradation pathways for N-(4-aminophenyl)benzenesulfonamide.
Q3: How do I design a forced degradation study to determine the optimal pH for stability?
A forced degradation (or stress testing) study is essential for identifying the pH of maximum stability.[7] The International Council for Harmonisation (ICH) guideline Q1A(R2) provides the framework for such studies.[8] The goal is to induce 5-20% degradation to reveal the primary degradation pathways without forming irrelevant secondary products from over-stressing.[7][9]
The workflow involves subjecting the compound to a range of pH conditions and quantifying its degradation over time.
Caption: Experimental workflow for determining optimal pH stability.
A detailed protocol for this study is provided in the "Experimental Protocols" section below.
Q4: What is a suitable analytical method to monitor the stability of N-(4-aminophenyl)benzenesulfonamide and its degradation products?
A stability-indicating analytical method is one that can accurately quantify the decrease in the active pharmaceutical ingredient (API) concentration due to degradation.[10] For N-(4-aminophenyl)benzenesulfonamide, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and reliable choice.[11][12]
Key attributes of a suitable method:
-
Specificity: The method must be able to resolve the parent compound peak from all potential degradation products and formulation excipients. This is confirmed during forced degradation studies by ensuring peak purity.[13]
-
Sensitivity: The method must have a limit of detection (LOD) and limit of quantitation (LOQ) sufficient to measure low levels of degradation products.
-
Accuracy & Precision: The method must provide results that are accurate (close to the true value) and precise (reproducible).
-
Linearity: The detector response should be linear across a range of concentrations.[11]
A starting point for method development is provided in the "Experimental Protocols" section.
Q5: I am observing rapid degradation in my formulation. What are the common troubleshooting steps?
If you encounter unexpected instability, a systematic approach is needed to identify the root cause. The following table outlines common issues and recommended actions.
| Observation | Potential Cause(s) | Recommended Troubleshooting Actions |
| Rapid loss of parent compound at all pH values. | 1. Thermal Instability: The incubation temperature may be too high. 2. Oxidative Degradation: Dissolved oxygen or trace metal ions in buffers may be catalyzing oxidation.[3] | 1. Repeat the experiment at a lower temperature (e.g., 40°C). 2. De-gas all buffers before use. Prepare fresh buffers with high-purity water. Consider adding a chelating agent like EDTA to sequester metal ions. |
| Appearance of new, unexpected peaks in the chromatogram. | 1. Interaction with Excipients: A component in your formulation matrix may be reacting with the compound. 2. Photodegradation: The compound may be sensitive to light.[8] | 1. Run the stability study on the pure compound first. Then, test compatibility with individual excipients. 2. Protect all samples from light using amber vials or by wrapping them in aluminum foil. Conduct a formal photostability study as per ICH Q1B guidelines. |
| Poor peak shape or shifting retention times in HPLC. | 1. Poor Solubility: The compound or its degradants may be precipitating at certain pH values. 2. Method Issues: The mobile phase pH may be inappropriate, or the column may be degrading. | 1. Visually inspect samples for precipitation. Reduce the initial concentration or increase the percentage of organic solvent in the sample diluent. 2. Ensure the mobile phase pH is within the stable range for the HPLC column (typically pH 2-8 for silica-based C18 columns). |
| High variability between replicate samples. | 1. Inconsistent Sample Preparation: Errors in pipetting, dilution, or pH adjustment. 2. Non-homogeneous Temperature: Inconsistent heating in the incubator or oven. | 1. Review and standardize all sample preparation steps. Use calibrated pipettes. 2. Ensure the incubator provides uniform temperature distribution. Place all samples in the same area. |
Detailed Experimental Protocols
Protocol 1: Forced Hydrolysis Study for pH-Rate Profile Determination
This protocol outlines a systematic approach to evaluate the stability of N-(4-aminophenyl)benzenesulfonamide across a range of pH values.
1. Materials & Reagents:
-
N-(4-aminophenyl)benzenesulfonamide reference standard
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH)
-
High-purity water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Phosphate and Borate buffer salts
-
Calibrated pH meter and volumetric flasks
2. Preparation of Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 25 mg of N-(4-aminophenyl)benzenesulfonamide and dissolve it in 25.0 mL of ACN or MeOH.
-
Buffer Solutions: Prepare a series of buffers (e.g., 50 mM) covering a wide pH range.
-
pH 2.0: 0.01 M HCl
-
pH 4.0: Acetate or Phosphate Buffer
-
pH 7.4: Phosphate Buffered Saline (PBS)
-
pH 9.0: Borate Buffer
-
pH 12.0: 0.01 M NaOH
-
3. Experimental Procedure:
-
Sample Incubation: For each pH condition, pipette 9.8 mL of buffer into a labeled amber glass vial. Add 0.2 mL of the stock solution to achieve a final concentration of ~20 µg/mL. This high dilution minimizes the impact of the organic solvent on the buffer pH.
-
Time Zero (t=0) Sample: Immediately after adding the stock solution, take an aliquot, quench it by diluting it 1:1 with the HPLC mobile phase initial composition, and analyze it by HPLC.
-
Incubation: Place the sealed vials in a calibrated oven or water bath set to 60°C.
-
Time Points: Withdraw aliquots at predetermined intervals (e.g., 2, 6, 12, 24, 48 hours). Quench each sample immediately as described for the t=0 sample.
-
Analysis: Analyze all samples using the validated stability-indicating HPLC method (see Protocol 2).
4. Data Analysis:
-
Calculate the percentage of N-(4-aminophenyl)benzenesulfonamide remaining at each time point relative to the t=0 concentration.
-
For each pH, plot ln(% Remaining) versus time. If the degradation follows pseudo-first-order kinetics, the plot will be linear.[14]
-
The slope of the line is the negative apparent degradation rate constant (-k_obs).
-
Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this V-shaped or U-shaped curve indicates the pH of maximum stability.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating method. It must be fully validated according to relevant guidelines.[15]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold 3 min, return to initial |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (or use PDA to monitor peak purity) |
| Sample Diluent | 50:50 Water:Acetonitrile |
System Suitability: Before analysis, inject a system suitability standard (a solution containing the parent compound and at least one degradation product). The resolution between the parent and degradant peaks should be >2.0.
References
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). PMC. [Link]
-
Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. (2022). ResearchGate. [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. (n.d.). ResearchGate. [Link]
-
Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. (2024). ACS Publications. [Link]
-
Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2007). ResearchGate. [Link]
-
pH for Stability Testing and Analysis. (n.d.). Hudson Robotics. [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. (n.d.). ResearchGate. [Link]
-
Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). World Health Organization. [Link]
-
Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024). European Journal of Chemistry. [Link]
-
Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. (n.d.). ResearchGate. [Link]
-
Stability Testing for Pharmaceuticals & More. (2023). Parameter Generation & Control. [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). MDPI. [Link]
- Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives. (n.d.).
-
Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity. (2022). PMC. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]
-
ASEAN Guideline on Stability Study of Drug Product. (n.d.). ASEAN. [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). LinkedIn. [Link]
-
Studies on sulfonamide degradation products. (n.d.). ResearchGate. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). SlideShare. [Link]
-
Benzenesulfonamide, 4-amino-N-(4-aminophenyl)-. (2023). US EPA. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu. [Link]
-
Benzenesulfonamide, 4-amino-n-(3-(3-(4-(((4-aminophenyl)sulfonyl)amino)phenyl)-1-oxo-2-propenyl)phenyl)-. (n.d.). PubChem. [Link]
-
4-Amino-N-(4-aminophenyl)benzenesulfonamide. (2013). Dyeintermediates. [Link]
-
4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide. (n.d.). PubChem. [Link]
-
Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate. [Link]
-
Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide. (n.d.). Cheméo. [Link]
-
N-(4-Aminophenyl)-4-methylbenzenesulfonamide. (n.d.). PMC. [Link]
-
4-amino-N-(4-aminophenyl)benzenesulphonamide. (n.d.). PubChem. [Link]
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- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives | Davood Nematollahi, استاد at [research.basu.ac.ir]
- 5. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. (PDF) Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario [academia.edu]
- 10. ajpsonline.com [ajpsonline.com]
- 11. tis.wu.ac.th [tis.wu.ac.th]
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- 15. asean.org [asean.org]
Technical Support Center: Preventing Oxidation of the Amino Group in N-(4-aminophenyl)benzenesulfonamide
Welcome to the technical support center for handling N-(4-aminophenyl)benzenesulfonamide and related aniline derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to a common yet critical challenge: the oxidative degradation of the primary aromatic amino group. This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of N-(4-aminophenyl)benzenesulfonamide.
Q1: What is N-(4-aminophenyl)benzenesulfonamide, and why is its amino group so prone to oxidation?
A: N-(4-aminophenyl)benzenesulfonamide is a key structural motif in many sulfonamide-based compounds. The molecule contains a primary aromatic amine (an aniline moiety), which is inherently susceptible to oxidation. The nitrogen atom's lone pair of electrons makes the amino group a strong electron-donating group, increasing the electron density of the aromatic ring. This high electron density makes the compound readily susceptible to losing an electron to form a radical cation, which is the initial step in most oxidative degradation pathways.[1][2] This process can be initiated by atmospheric oxygen, light, trace metal impurities, or other oxidizing agents present in a reaction mixture.[3][4]
Q2: My sample of N-(4-aminophenyl)benzenesulfonamide has changed color. What are the typical signs of oxidation?
A: The most immediate and obvious sign of oxidation is a change in color. A pure sample should be an off-white or light-colored solid. Upon oxidation, you may observe the following:
-
Initial Change: A shift to a yellow or light brown color.
-
Advanced Degradation: Progression to darker shades of brown, red, purple, or even black. These colors arise from the formation of highly conjugated dimeric and polymeric byproducts, such as azo compounds and quinone-imines, which absorb visible light.[3][5] You may also notice a decrease in solubility or the formation of tar-like residues.
Q3: What are the common oxidation byproducts I should be aware of?
A: The oxidation of aromatic amines can lead to a complex mixture of products. The initial step often involves the formation of a radical cation, which can then dimerize.[1] For N-(4-aminophenyl)benzenesulfonamide, this can lead to species such as azoxybenzenes, azobenzenes, and quinone-diimine derivatives.[3][6][7] In the presence of water, hydroxylation can also occur, leading to aminophenol-like impurities.[6] These byproducts not only represent a loss of your desired material but can also interfere with subsequent reactions or biological assays.
Q4: How can I analytically monitor my sample for oxidative degradation?
A: Several analytical techniques are effective for assessing the purity of your compound and detecting oxidation products.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A reverse-phase HPLC method with UV detection can separate the parent compound from its more polar or colored degradation products. Monitoring the appearance of new peaks or the decrease in the main peak area over time provides a clear indication of instability.[7][8][9]
-
Thin-Layer Chromatography (TLC): A quick, qualitative method to check for impurities. Oxidized products often appear as colored spots with different Rf values from the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities, although minor ones (<1-2%) may be difficult to detect without careful integration. Significant degradation will result in a complex spectrum with broadened peaks or the appearance of new signals.[8]
Part 2: Troubleshooting Guide - Experimental Scenarios
This section provides solutions to specific problems you may encounter during storage or experimentation.
Scenario 1: Sample Discoloration During Storage
Q: My solid, unopened sample of N-(4-aminophenyl)benzenesulfonamide has turned brown on the shelf. What caused this, and what is the protocol for proper storage?
A: This is a classic case of atmospheric oxidation, likely accelerated by exposure to light and ambient temperature. The primary amino group has reacted with oxygen from the air in the vial.
Causality: The energy from light (especially UV) and heat can provide the activation energy needed for oxygen to react with the amine, initiating the radical chain reactions described earlier.
-
Inert Environment: Upon receiving or purifying the compound, transfer it to a clean, dry amber glass vial.
-
Purge with Inert Gas: Flush the vial with a gentle stream of an inert gas, such as argon or nitrogen, for 1-2 minutes to displace all the air (oxygen).
-
Secure Sealing: Immediately seal the vial with a tight-fitting cap, preferably one with a PTFE liner. For extra protection, wrap the cap junction with Parafilm®.
-
Light Protection: The use of an amber vial is critical to block UV and visible light. For highly sensitive compounds, you can wrap the vial in aluminum foil.
-
Temperature Control: Store the sealed vial in a refrigerator (2-8 °C) or, for maximum longevity, a freezer (-20 °C).
Scenario 2: Low Yields in Reactions Involving the Amino Group
Q: I'm performing a reaction (e.g., acylation, alkylation) on the amino group, but my yields are consistently low, and TLC shows multiple colored byproducts. Could oxidation be the culprit?
A: Absolutely. If the desired reaction is slow or requires elevated temperatures, oxidative side reactions can become a significant competitive pathway, consuming your starting material and complicating purification.
Causality: The conditions required for your synthesis (e.g., heating, extended reaction times) also accelerate the rate of oxidation if oxygen is present. The nucleophilic amino group you intend to react is the same group that is susceptible to oxidation.
-
Solvent Degassing: Before use, thoroughly degas your reaction solvent to remove dissolved oxygen. Common methods include:
-
Sparging: Bubble argon or nitrogen through the solvent for 20-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum, and then thaw. Repeat this cycle three times.
-
-
Glassware Preparation: Ensure all glassware is oven- or flame-dried and assembled while hot under a positive pressure of inert gas. Use a gas manifold or balloon.
-
Reagent Addition: Add the solid N-(4-aminophenyl)benzenesulfonamide to the reaction flask, and purge the flask with inert gas. Add the degassed solvent via cannula or syringe.
-
Maintain Atmosphere: Keep the reaction under a positive pressure of inert gas (a balloon is sufficient for most applications) for the entire duration of the experiment, including heating and cooling phases.
Diagram: Inert Atmosphere Experimental Workflow
Caption: Workflow for conducting reactions under an inert atmosphere.
Scenario 3: Need for Chemoselectivity
Q: My molecule has other functional groups, and I need to perform a reaction that is incompatible with the free amine. How can I selectively mask the amino group's reactivity?
A: This is a perfect scenario for employing a protecting group strategy. By temporarily converting the highly reactive and oxidation-prone amino group into a less reactive form (like an amide), you can perform chemistry elsewhere on the molecule.[10][11]
Causality: Converting the amine to an amide significantly reduces its nucleophilicity and susceptibility to oxidation by withdrawing electron density from the nitrogen atom. The most common and robust method is acetylation.[12][13]
Part A: Protection (Acetylation)
-
Dissolution: Dissolve N-(4-aminophenyl)benzenesulfonamide (1 equivalent) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.
-
Acylating Agent: Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water or saturated sodium bicarbonate solution. Extract the product with an organic solvent, dry the organic layer (e.g., with MgSO₄), and concentrate under reduced pressure to yield the N-acetylated (amide) product. This product is now significantly more stable.
Part B: Deprotection (Hydrolysis)
-
Hydrolysis: After performing the desired intermediate reactions, dissolve the N-acetylated compound in a mixture of methanol and aqueous acid (e.g., 3M HCl) or base (e.g., 2M NaOH).
-
Heating: Heat the mixture to reflux and monitor by TLC until the amide is fully hydrolyzed back to the free amine.
-
Neutralization & Extraction: Cool the reaction mixture and carefully neutralize it. Extract the deprotected product into an appropriate organic solvent. Dry and concentrate to recover the N-(4-aminophenyl)benzenesulfonamide.
Diagram: Amide Protection/Deprotection Scheme
Caption: General workflow for an amine protection/deprotection strategy.
Part 3: Advanced Protective Strategies
Q: Are there alternatives to rigorous inert atmospheres, especially for bulk storage or formulation work?
A: Yes, the use of chemical antioxidants can be a very effective strategy, particularly in materials science and pharmaceutical formulation.[14] These additives work by intercepting the radical species that propagate the oxidation process.[15]
Causality: Antioxidants are compounds that are more easily oxidized than your substrate. They act as sacrificial agents, terminating radical chain reactions before they can damage the N-(4-aminophenyl)benzenesulfonamide.
| Antioxidant Class | Examples | Mechanism & Suitability |
| Hindered Phenols | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Act as radical scavengers. Very effective in low concentrations for organic solutions and solid matrices.[15] |
| Aromatic Amines | Diphenylamine derivatives, Naugard®-type antioxidants | Excellent radical scavengers, often used for high-temperature applications. Synergistic effects can be observed.[14][16] |
| Zinc Salts | Zinc aromatic mercaptides | Have been shown to effectively inhibit atmospheric oxidation of bulk aromatic amines.[17] |
Q: How does pH influence the stability of the amino group against oxidation?
A: The pH of the solution has a profound impact on both the rate and mechanism of oxidation.[6]
-
Acidic pH (pH < 4): The amino group becomes protonated to form the anilinium cation (-NH₃⁺). In this state, the nitrogen's lone pair is no longer available to donate into the aromatic ring, which deactivates it towards oxidation.[18][19] The compound is most stable at low pH. However, this also renders the amine non-nucleophilic for desired reactions.
-
Neutral to Alkaline pH (pH > 6): The amino group is in its free base form (-NH₂). It is nucleophilic and reactive, but also highly susceptible to oxidation. The rate of oxidation often increases in alkaline media.[7]
Therefore, a critical balance must be struck. For reactions requiring the amine's nucleophilicity, working at a near-neutral pH under strictly anaerobic conditions is essential. For aqueous formulations or storage where reactivity is not needed, adjusting the pH to be acidic can be an effective stabilization strategy.[20]
Diagram: Simplified Oxidation Mechanism
Caption: The initial step in the oxidative degradation of aromatic amines.
References
-
Theoretical Study of the Oxidation Mechanism of Aromatic Amines. RSC Publishing. Available from: [Link]
-
Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Tristarmetals. Available from: [Link]
-
Oxidation of Amines. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available from: [Link]
- Stabilized aromatic amines. Google Patents.
-
Aromatic Amines Antioxidants. Performance Additives. Available from: [Link]
-
OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. Available from: [Link]
-
Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. RSC Publishing. Available from: [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). ACS Publications. Available from: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Available from: [Link]
-
Effect of pH and salt on the protonation state of fatty aniline investigated by sum-frequency vibrational spectroscopy. AIP Publishing. Available from: [Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Available from: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Available from: [Link]
-
Protective Groups. Organic Chemistry Portal. Available from: [Link]
-
Protecting Groups. Chemistry LibreTexts. Available from: [Link]
-
Protection of Aniline Derivatives. YouTube. Available from: [Link]
-
Reactions of Aniline. Chemistry Steps. Available from: [Link]
-
Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives. ResearchGate. Available from: [Link]
-
Kinetics of aniline oxidation with chlorine dioxide. PubMed. Available from: [Link]
Sources
- 1. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Comparative electrochemical study of N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives | Davood Nematollahi, استاد at [research.basu.ac.ir]
- 7. Kinetics of aniline oxidation with chlorine dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 13. youtube.com [youtube.com]
- 14. nbinno.com [nbinno.com]
- 15. Research Progress of Antioxidant Additives for Lubricating Oils | MDPI [mdpi.com]
- 16. performanceadditives.us [performanceadditives.us]
- 17. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 18. pubs.aip.org [pubs.aip.org]
- 19. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 20. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
Resolving peak tailing in HPLC analysis of sulfonamide derivatives
Executive Summary
Sulfonamides are amphoteric compounds, possessing both an acidic sulfonamide group (
This guide moves beyond generic advice ("change the column") to the specific chemical mechanics of sulfonamides, providing you with a self-validating troubleshooting protocol.
Module 1: The Chemistry of Tailing (Root Cause Analysis)
The Mechanism: Why Sulfonamides Tail
Standard C18 columns are silica-based. Even high-quality silica contains residual silanol groups (
-
The pKa Trap: Sulfonamides typically have a basic
around 2.0–2.5 (amine) and an acidic around 5.5–8.0 (sulfonamide). -
The Interaction: At neutral pH (pH 6–7), residual silanols are ionized (
). If the sulfonamide amine is even partially protonated ( ), it acts as an ion-exchanger with the silica surface. This "drag" creates the tail.
Visualizing the Interaction
The following diagram illustrates the competing forces inside your column.
Figure 1: The dual-interaction mechanism causing tailing. The secondary ionic attraction (red dashed line) delays a portion of the analyte, stretching the peak tail.
Module 2: Mobile Phase Optimization
The "pH 2.5 Rule"
To resolve tailing, you must suppress the ionization of the silanols. Silanols have a
Data: Sulfonamide Ionization Behaviors
| Compound | Basic pKa (Amine) | Acidic pKa (Sulfonamide) | Behavior at pH 7.0 | Behavior at pH 2.5 |
| Sulfadiazine | ~2.0 | 6.5 | Anionic/Neutral Mix | Neutral/Cationic |
| Sulfamethoxazole | ~1.7 | 5.6 | Mostly Anionic | Neutral |
| Sulfamerazine | ~2.1 | 7.1 | Neutral | Neutral/Cationic |
| Sulfathiazole | ~2.0 | 7.2 | Neutral | Neutral/Cationic |
Protocol: Correct Buffer Preparation
Incorrect buffer prep is a leading cause of batch-to-batch tailing variation.
-
Target: 20 mM Potassium Phosphate or Ammonium Formate, pH 2.5.
-
Step 1: Dissolve salt in ultrapure water.
-
Step 2: Adjust pH to 2.5 using Phosphoric Acid (for phosphate) or Formic Acid (for formate) while stirring .
-
Step 3: Filter through a 0.2 µm membrane.[2]
-
Step 4: Do NOT adjust pH after mixing with organic solvent (Methanol/Acetonitrile). This alters the "apparent pH" and leads to irreproducible retention times.
Module 3: Column Selection & Hardware
Stationary Phase Requirements
If pH adjustment does not fully resolve the issue, your column technology may be outdated for this application.
-
Requirement: Class B Silica (High Purity, low metal content).
-
Requirement: High-density End-capping.
-
Recommendation: Use "Polar-Embedded" or "Polar-Endcapped" C18 columns. These phases have a polar group near the silica surface that shields the silanols from the sulfonamide amine group.
The "Union Test" (Is it the Column or the System?)
Before buying a new column, verify your system's dead volume isn't the culprit.
-
Remove the column.
-
Install a Zero-Dead-Volume (ZDV) union connecting the injector to the detector.
-
Run: Inject your standard at 1 mL/min (100% Acetonitrile).
-
Analyze:
-
Peak Width < 0.05 min: System is healthy.
-
Peak Width > 0.1 min or Tailing: You have extra-column volume issues (too much tubing, wrong fittings, or a dirty flow cell).
-
Module 4: Troubleshooting Workflow
Use this logic gate to systematically isolate the problem.
Figure 2: Systematic troubleshooting decision tree for sulfonamide peak tailing.
Frequently Asked Questions (FAQ)
Q: I added Triethylamine (TEA) to my mobile phase, but the baseline is now noisy. Why? A: TEA acts as a "silanol blocker" by competing with the sulfonamide for active sites. However, TEA degrades columns faster and absorbs UV at low wavelengths (<210 nm). Modern Solution: Switch to a high-purity, end-capped column (e.g., Agilent ZORBAX Eclipse Plus or similar) which renders TEA unnecessary [1].
Q: My retention times drift as the peak tails. Is this related? A: Yes. This is often "Column Equilibration Hysteresis." Sulfonamides can adsorb permanently to active silanols, slowly changing the surface charge of the column over multiple injections.
-
Fix: Flush the column with 90% Water / 10% Organic with 0.1% buffer for 30 minutes to reset the surface.
Q: Can I use Methanol instead of Acetonitrile to fix tailing? A: Often, yes. Methanol is a protic solvent and can hydrogen-bond with silanols, effectively masking them. Acetonitrile is aprotic and leaves silanols exposed. If selectivity allows, a Methanol gradient often yields better symmetry for sulfonamides [2].
References
-
Agilent Technologies. (2010).[3] Fast Analysis of Sulfa Drugs using the Agilent 1100 Series LC with Agilent Poroshell 120 EC-C18 columns. Application Note. Link
-
Chrom Tech, Inc. (2025).[4] What Causes Peak Tailing in HPLC? - Mechanisms and Solutions. Technical Guide. Link
-
Braz. J. Chem. Soc. (2010). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Vol. 21, No. 5. Link
-
Element Lab Solutions. (2025). Peak Tailing in HPLC: Causes and Solutions. Technical Support Knowledge Base. Link
Sources
Technical Support Center: Thermal Degradation Issues with N-(4-aminophenyl)benzenesulfonamide
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-(4-aminophenyl)benzenesulfonamide (also known as Sulfabenz; CAS 127-77-5). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges associated with the thermal degradation of this compound during experimental work. Our goal is to equip you with the scientific understanding and practical solutions necessary to ensure the integrity of your research.
Introduction to Thermal Stability of N-(4-aminophenyl)benzenesulfonamide
N-(4-aminophenyl)benzenesulfonamide is a sulfonamide compound that, like many pharmaceuticals, can be susceptible to degradation under thermal stress. Understanding and mitigating this degradation is critical for accurate analytical results, formulation development, and ensuring the safety and efficacy of potential drug products.[1][2][3][4] This guide will walk you through the potential degradation pathways, how to investigate them, and how to troubleshoot common issues that may arise in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability and handling of N-(4-aminophenyl)benzenesulfonamide.
Q1: At what temperature should I be concerned about the thermal degradation of N-(4-aminophenyl)benzenesulfonamide?
A1: While a definitive melting point for N-(4-aminophenyl)benzenesulfonamide (Sulfabenz, CAS 127-77-5) is not consistently reported in publicly available literature, we can infer its thermal stability from related compounds. The parent compound, 4-aminobenzenesulfonamide (sulfanilamide), has a melting point of 164-166°C.[5] A closely related compound, 4-Aminophenyl sulfone, melts in the range of 173-178°C.[5] Therefore, it is reasonable to assume that thermal degradation of N-(4-aminophenyl)benzenesulfonamide may become significant at temperatures approaching and exceeding this range. As a general guideline, it is advisable to handle the compound at controlled room temperature and to be cautious when exposing it to temperatures above 60°C for extended periods, especially in solution.[6]
Q2: What are the likely thermal degradation products of N-(4-aminophenyl)benzenesulfonamide?
A2: Based on the chemical structure and studies of related sulfonamides, the primary thermal degradation pathways are expected to involve the cleavage of the sulfonamide bond (S-N bond) and the C-N bond, as well as oxidation of the amino groups.[7][8] Potential degradation products could include:
-
4-Aminophenol and Benzenesulfinic Acid: Resulting from the hydrolysis of the C-N bond.
-
Aniline and 4-Aminobenzenesulfonic Acid: Resulting from the cleavage of the S-N bond.
-
Oxidized derivatives: Such as nitro or nitroso compounds from the oxidation of the amino groups.[8]
The exact degradation profile will depend on the specific conditions (e.g., temperature, presence of oxygen, moisture, and pH).
Q3: How can I proactively prevent thermal degradation during my experiments?
A3: To minimize thermal degradation, consider the following preventative measures:
-
Storage: Store N-(4-aminophenyl)benzenesulfonamide in a cool, dark, and dry place. For long-term storage, refrigeration (2-8°C) is recommended.[5]
-
Sample Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, keep them refrigerated and protected from light. Avoid leaving solutions at room temperature for extended periods.
-
Experimental Conditions: When performing reactions or analyses at elevated temperatures, use the lowest effective temperature and the shortest possible duration. Consider performing experiments under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q4: What is a forced degradation study and why is it important for N-(4-aminophenyl)benzenesulfonamide?
A4: A forced degradation study, also known as stress testing, is a series of experiments designed to intentionally degrade a drug substance under more severe conditions than it would typically encounter during its shelf life.[1][2][3][4] This is a critical step in pharmaceutical development for several reasons:
-
Identification of Degradation Products: It helps to identify potential degradation products that could form under various stress conditions, including heat.[2][3]
-
Elucidation of Degradation Pathways: Understanding how the molecule degrades helps in developing stable formulations and establishing appropriate storage conditions.[1]
-
Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods (like HPLC) that can accurately separate and quantify the drug from its impurities and degradation products.[1][2]
According to ICH guidelines, a degradation of 5-20% is generally considered sufficient for this purpose.[2]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the handling and analysis of N-(4-aminophenyl)benzenesulfonamide, with a focus on thermal degradation.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: You observe additional, unexpected peaks in your HPLC chromatogram when analyzing N-(4-aminophenyl)benzenesulfonamide, especially after the sample has been heated or stored for a period.
Possible Cause: These unexpected peaks are likely thermal degradation products.
Troubleshooting Steps:
-
Confirm Degradation:
-
Re-analyze a freshly prepared, unheated sample of N-(4-aminophenyl)benzenesulfonamide as a control. If the unexpected peaks are absent or significantly smaller, this confirms that they are degradation products.
-
If possible, use a photodiode array (PDA) detector to compare the UV spectra of the parent peak and the new peaks. Different spectra suggest different chemical entities.
-
-
Identify the Degradants (if necessary):
-
Optimize HPLC Method to Separate Degradants:
-
If the degradation peaks are not well-resolved from the main peak or each other, you will need to optimize your HPLC method. Consider the following:
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the separation of compounds with different polarities.[9]
-
Mobile Phase Composition: Adjust the ratio of your organic and aqueous mobile phases.
-
pH of Mobile Phase: The retention of ionizable compounds like sulfonamides can be highly dependent on the pH of the mobile phase. Experiment with different pH values to achieve optimal separation.
-
Column Chemistry: If resolution is still an issue, consider trying a column with a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).
-
-
Hypothetical Thermal Degradation Pathway
The following diagram illustrates a plausible thermal degradation pathway for N-(4-aminophenyl)benzenesulfonamide based on known sulfonamide chemistry.
Issue 2: Poor Peak Shape (Tailing or Fronting) in HPLC
Symptom: The peak for N-(4-aminophenyl)benzenesulfonamide or its degradation products is not symmetrical, showing tailing or fronting.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| Secondary Interactions with Column | The basic amino groups on the molecule can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[10] | - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing these interactions. - Use a High-Purity Column: Modern, end-capped HPLC columns have fewer residual silanol groups. - Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak fronting. | - Dilute the Sample: Reduce the concentration of your sample and re-inject. |
| Mismatched Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase of your HPLC method. |
Issue 3: Inconsistent Retention Times
Symptom: The retention time of the N-(4-aminophenyl)benzenesulfonamide peak shifts between injections or between different analytical runs.
Possible Causes and Solutions:
| Possible Cause | Explanation | Solution |
| Inadequate Column Equilibration | The column may not be fully equilibrated with the mobile phase before injection, especially when changing mobile phases or after a gradient run. | - Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before the first injection. |
| Changes in Mobile Phase Composition | Small variations in the mobile phase composition, due to evaporation of a volatile component or improper mixing, can cause retention time shifts.[11] | - Prepare Fresh Mobile Phase Daily: This minimizes changes due to evaporation. - Degas Mobile Phase: Use an online degasser or vacuum degas your mobile phase to prevent bubble formation in the pump. |
| Fluctuations in Column Temperature | Even small changes in ambient temperature can affect retention times.[11] | - Use a Column Oven: A thermostatically controlled column compartment will ensure a stable temperature and reproducible retention times. |
| Pump Malfunction or Leaks | Inconsistent flow from the pump due to leaks or worn seals will lead to fluctuating retention times. | - Inspect for Leaks: Check all fittings and connections for any signs of leakage. - Perform Pump Maintenance: Regularly check and replace pump seals and check valves as needed.[12] |
Troubleshooting Decision Tree for HPLC Analysis
The following diagram provides a systematic approach to troubleshooting common HPLC issues when analyzing N-(4-aminophenyl)benzenesulfonamide.
Experimental Protocols
Protocol 1: Forced Thermal Degradation Study
This protocol outlines a general procedure for conducting a forced thermal degradation study on N-(4-aminophenyl)benzenesulfonamide in solution.
Objective: To generate thermal degradation products for the development and validation of a stability-indicating analytical method.
Materials:
-
N-(4-aminophenyl)benzenesulfonamide
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Small volume vials with caps
-
Calibrated oven or heating block
-
Validated HPLC method for the analysis of N-(4-aminophenyl)benzenesulfonamide
Procedure:
-
Prepare Stock Solution: Accurately weigh and dissolve a known amount of N-(4-aminophenyl)benzenesulfonamide in a suitable solvent (e.g., 50:50 methanol:water) to a concentration of approximately 1 mg/mL.
-
Aliquot Samples: Transfer aliquots of the stock solution into several vials. Keep one vial as a control sample and store it at 2-8°C, protected from light.
-
Thermal Stress: Place the other vials in a calibrated oven or heating block at a selected temperature (e.g., 80°C).
-
Time Points: Withdraw one vial at specified time points (e.g., 2, 4, 8, 24, and 48 hours).
-
Cooling and Dilution: Immediately cool the withdrawn vial to room temperature. If necessary, dilute the sample to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the control sample and all stressed samples using your validated HPLC method.
-
Data Analysis:
-
Calculate the percentage degradation of N-(4-aminophenyl)benzenesulfonamide at each time point relative to the control sample.
-
Monitor the formation and growth of any degradation peaks.
-
Aim for a degradation of approximately 5-20%. If degradation is too rapid, reduce the temperature. If degradation is too slow, increase the temperature or duration of heating.[2]
-
Protocol 2: HPLC Method for Analysis of N-(4-aminophenyl)benzenesulfonamide and Potential Degradants
This is a starting point for an HPLC method that can be optimized for your specific needs.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or as determined by UV spectrum) |
| Injection Volume | 10 µL |
Note: This method will likely need to be optimized to achieve baseline separation of all degradation products from the parent compound.
Physicochemical Properties of N-(4-aminophenyl)benzenesulfonamide and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| N-(4-aminophenyl)benzenesulfonamide (Sulfabenz) | 127-77-5 | C₁₂H₁₂N₂O₂S | 248.30 | Not consistently reported |
| 4-Aminobenzenesulfonamide (Sulfanilamide) | 63-74-1 | C₆H₈N₂O₂S | 172.21 | 164-166 |
| 4-Aminophenyl sulfone | 80-08-0 | C₁₂H₁₂N₂O₂S | 248.30 | 173-178 |
| 4-Aminophenol | 123-30-8 | C₆H₇NO | 109.13 | 186-189 |
| Aniline | 62-53-3 | C₆H₇N | 93.13 | -6 |
References
- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 894-899.
-
ChemBK. (n.d.). 4-aminobenzenesulfonamide. Retrieved from [Link]
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- Li, Y., et al. (2022). Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters. RSC Advances, 12(46), 30068-30076.
- Venkatesan, J., et al. (2017). Kinetics and Thermal Decomposition of (4-((Furan-2 Ylmethylene)Amino)Benzenesulfonamide and 4-((Thiophen-2-Ylmethylene)Amino)Benzenesulfonamide. Journal of Chemical and Pharmaceutical Research, 9(9), 199-209.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
- International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- CPAChem. (2024, May 10).
- Shinde, N. G., et al. (n.d.).
- Zhou, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7856.
- PSTC. (n.d.). Pyrolysis GC/MS as a Method for Quality and Manufacturing Control.
- BenchChem. (n.d.). 4-Amino-n-(4-aminophenyl)benzenesulfonamide | 16803-97-7.
- PubChem. (n.d.). 4-amino-N-(4-aminophenyl)benzenesulphonamide.
- ChemicalBook. (2026, January 13). Sulfabenz | 127-77-5.
- Singh, S., et al. (2013). Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing. Pharmaceutical Methods, 4(2), 47-52.
- National Center for Biotechnology Information. (n.d.). Sulfabenz.
- Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
- ChemicalBook. (n.d.). 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide(723-46-6).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- MedCrave. (2016, December 14).
- EAG Laboratories. (n.d.). Pyrolysis Gas Chromatography/Mass Spectrometry (Pyro-GC-MS).
- Zhang, M., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviors and Decomposition Products of α- and β-2,7,11-cembratriene-4,6-diols.
- Sigma-Aldrich. (n.d.). 4-amino-N-[4-(aminosulfonyl)phenyl]benzenesulfonamide AldrichCPR.
- García-Galán, M. J., et al. (2022). Screening for Antibiotics and Their Degradation Products in Surface and Wastewaters of the POCTEFA Territory by Solid-Phase Extraction-UPLC-Electrospray MS/MS. Toxics, 11(1), 1.
- Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-nitrophenyl)benzenesulfonamide.
- PubChem. (n.d.). 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide.
- Kaufmann, A., et al. (2002). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
- MDPI. (2023, March 2). A Review on Catalytic Fast Co-Pyrolysis Using Analytical Py-GC/MS.
- de la Cruz, P., et al. (2006). Thermal stability and decomposition of sulphur and selenium compounds. Journal of Thermal Analysis and Calorimetry, 86(1), 259-264.
- CAS Common Chemistry. (n.d.). Sulfabenz.
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- 12. realab.ua [realab.ua]
Validation & Comparative
1H NMR spectral interpretation of N-(4-aminophenyl)benzenesulfonamide
An In-Depth Guide to the ¹H NMR Spectral Interpretation of N-(4-aminophenyl)benzenesulfonamide: A Comparative Analysis for Structural Elucidation
For research scientists and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. N-(4-aminophenyl)benzenesulfonamide, a key structural motif found in various pharmacologically active compounds, presents a rich case study for the application of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a senior-level perspective on the interpretation of its ¹H NMR spectrum, moving beyond simple peak assignments to explain the causality behind spectral patterns. We will compare NMR with other common analytical techniques, offering a holistic strategy for structural validation.
Decoding the ¹H NMR Spectrum: A Predicted Analysis
The power of ¹H NMR lies in its ability to map the chemical environment of every proton in a molecule. For N-(4-aminophenyl)benzenesulfonamide, the spectrum is dictated by its two distinct, para-substituted aromatic rings and the labile protons of the amine and sulfonamide groups.
Molecular Structure and Proton Labeling
To facilitate a clear discussion, the protons of N-(4-aminophenyl)benzenesulfonamide are systematically labeled. This labeling convention will be used throughout the guide.
Caption: Labeled structure of N-(4-aminophenyl)benzenesulfonamide.
Predicted ¹H NMR Peak Assignments
The following table summarizes the predicted ¹H NMR data for N-(4-aminophenyl)benzenesulfonamide, assuming DMSO-d₆ as the solvent. The choice of solvent is critical and will be discussed in the experimental section.
| Protons (Label) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| H₂, H₆ | 7.55 - 7.70 | Doublet (d) | Jortho ≈ 8-9 Hz | 2H | These protons are ortho to the electron-withdrawing -SO₂NH- group, causing significant deshielding and a downfield shift.[1] They appear as a doublet due to coupling with H₃ and H₅. |
| H₃, H₅ | 6.85 - 7.00 | Doublet (d) | Jortho ≈ 8-9 Hz | 2H | These protons are ortho to the electron-donating -NH₂ group, which shields them and shifts the signal upfield.[2] They appear as a doublet from coupling to H₂ and H₆. |
| H₂', H₆' | 7.75 - 7.90 | Doublet (d) | Jortho ≈ 8-9 Hz | 2H | Part of the benzenesulfonamide ring. These protons are ortho to the carbon attached to the sulfur atom and are deshielded. |
| H₃', H₅' | 7.05 - 7.20 | Doublet (d) | Jortho ≈ 8-9 Hz | 2H | Part of the benzenesulfonamide ring. These protons are meta to the sulfonyl group and are less deshielded than their ortho counterparts. |
| -NH₂ | ~5.0 - 6.0 | Broad Singlet (br s) | None | 2H | The chemical shift of primary amine protons is variable and concentration-dependent.[3] The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange. |
| -SO₂NH- | ~9.5 - 10.5 | Broad Singlet (br s) | None | 1H | The sulfonamide proton is acidic and highly deshielded, appearing far downfield.[4] Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. |
The Importance of Experimental Design: A Self-Validating Protocol
Theoretical prediction is only the first step. Robust data acquisition requires careful experimental design. The choices made during sample preparation and analysis are critical for obtaining an interpretable and reliable spectrum.
Causality Behind Experimental Choices: Solvent Selection
The choice of NMR solvent is arguably the most critical parameter for analyzing compounds with labile protons like N-(4-aminophenyl)benzenesulfonamide.
-
Deuterated Chloroform (CDCl₃): A common, non-polar solvent. However, for this molecule, it is a poor choice. The polar analyte may have limited solubility, and more importantly, the labile -NH and -NH₂ protons would exchange too rapidly, leading to very broad, ill-defined signals that might be indistinguishable from the baseline.
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the solvent of choice. As a polar, aprotic, hydrogen-bond accepting solvent, DMSO-d₆ slows down the rate of proton exchange.[5] This is because the solvent molecules themselves hydrogen-bond with the -NH and -NH₂ protons, resulting in much sharper, more easily identifiable signals.
Experimental Workflow and Protocol Validation
A trustworthy protocol must include a method for self-validation. For labile protons, the definitive confirmation comes from a deuterium exchange experiment.
Sources
Publish Comparison Guide: FTIR Characterization of N-(4-aminophenyl)benzenesulfonamide
The following guide details the FTIR characterization of N-(4-aminophenyl)benzenesulfonamide , a specific sulfonamide derivative distinct from common sulfa drugs like sulfanilamide. This document is structured to serve as a practical reference for structural confirmation and purity analysis.
Executive Summary & Compound Definition
N-(4-aminophenyl)benzenesulfonamide (CAS 5466-91-1) is a diaryl sulfonamide consisting of a benzenesulfonyl group linked to a p-phenylenediamine moiety. Unlike the antibiotic Sulfanilamide (where the amine is on the sulfonyl ring), this compound features the primary amine on the N-substituted ring.
Precise FTIR characterization is critical for distinguishing this molecule from its structural isomers (e.g., Sulfabenz) and monitoring its synthesis from benzenesulfonyl chloride and p-phenylenediamine.
-
IUPAC Name: N-(4-aminophenyl)benzenesulfonamide
-
Molecular Formula: C₁₂H₁₂N₂O₂S
-
Key Structural Features: Unsubstituted benzenesulfonyl ring (Ring A), para-disubstituted aniline ring (Ring B), Secondary Sulfonamide linkage.
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating centers. The structure Ph-SO₂-NH-C₆H₄-NH₂ exhibits distinct localized modes.
Structural Zones
-
Zone I: Primary Amine (Ring B): The free -NH₂ group at the para position.
-
Zone II: Sulfonamide Linkage: The -SO₂-NH- core. The SO₂ stretching frequencies are sensitive to the electronic nature of the attached benzene ring (Ring A).
-
Zone III: Aromatic Systems:
-
Ring A (Benzenesulfonyl): Monosubstituted pattern.
-
Ring B (Aniline residue): 1,4-disubstituted (para) pattern.
-
Characteristic FTIR Peaks: The Master Reference
The following table synthesizes experimental data from analogous sulfonamides and theoretical group frequencies. This serves as the primary identification key.
Table 1: Diagnostic Peak Assignments
| Region | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Diagnostic Value |
| High Freq | 3400 – 3450 | Medium | ν(NH) Asymmetric (Primary Amine) | Confirms free -NH₂ group |
| 3300 – 3350 | Medium | ν(NH) Symmetric (Primary Amine) | Paired with above; doublet indicates -NH₂ | |
| 3200 – 3250 | Strong/Sharp | ν(NH) Sulfonamide (Secondary) | Distinct from broad OH; confirms -SO₂NH- | |
| Functional | 1330 – 1350 | Strong | ν(SO₂) Asymmetric | Critical ID Peak. Higher freq than Sulfanilamide. |
| 1150 – 1170 | Strong | ν(SO₂) Symmetric | Critical ID Peak. Very stable position. | |
| 1590 – 1610 | Medium | δ(NH₂) Scissoring | Confirms primary amine presence | |
| 1500, 1450 | Variable | ν(C=C) Aromatic Ring Stretch | General aromatic indicator | |
| Fingerprint | 1090 – 1100 | Medium | ν(C-N) Stretch | Linkage between Ring B and Nitrogen |
| 900 – 910 | Weak | ν(S-N) Stretch | Characteristic of sulfonamides | |
| 820 – 840 | Strong | δ(C-H) oop (para-sub) | Confirms 1,4-substitution (Ring B) | |
| 750 & 690 | Strong | δ(C-H) oop (mono-sub) | Confirms unsubstituted Ring A |
Note on "oop": Out-of-plane bending vibrations are the most reliable method for determining substitution patterns on the aromatic rings.
Comparative Performance Analysis
This section compares the FTIR profile of N-(4-aminophenyl)benzenesulfonamide against its most common alternatives and byproducts.
Comparison A: Target vs. Sulfanilamide (Parent Drug)
Sulfanilamide (4-aminobenzenesulfonamide) is the most common reference standard. Distinguishing them is vital.
| Feature | N-(4-aminophenyl)benzenesulfonamide (Target) | Sulfanilamide (Alternative) | Mechanism of Difference |
| Structure | Ph-SO₂-NH-Ph-NH₂ | H₂N-Ph-SO₂-NH₂ | Amine location |
| SO₂ Asym Stretch | 1330–1350 cm⁻¹ | 1300–1320 cm⁻¹ | Ring A in target is unsubstituted (less electron-rich), shifting SO₂ to higher energy. |
| NH Region | 3 bands (2 NH₂ + 1 NH) | 4 bands possible (2 NH₂ + 2 NH from -SO₂NH₂) | Target has a secondary sulfonamide; Sulfanilamide has a primary one. |
| Fingerprint | 690 & 750 cm⁻¹ present | Absent (or different) | Target has a monosubstituted ring; Sulfanilamide does not. |
Comparison B: Target vs. Structural Isomer (Sulfabenz)
Sulfabenz (4-amino-N-phenylbenzenesulfonamide) is the exact isomer where the amine and sulfonamide orientations are swapped.
-
Target: Unsubstituted Ring A (SO₂ side) + Para-amino Ring B (N side).
-
Spectrum: Strong mono-sub peaks (690/750) + Higher freq SO₂ stretches.
-
-
Isomer (Sulfabenz): Para-amino Ring A (SO₂ side) + Unsubstituted Ring B (N side).
-
Spectrum: Strong mono-sub peaks (690/750) + Lower freq SO₂ stretches (due to electron donation from the para-amino group directly into the sulfonyl ring).
-
Experimental Protocols
Protocol 1: Sample Preparation (KBr Pellet)
For highest resolution and wavenumber accuracy.
-
Grinding: Mix 1–2 mg of dry N-(4-aminophenyl)benzenesulfonamide with 200 mg of spectroscopic grade KBr.
-
Homogenization: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect/scattering).
-
Compression: Press at 8–10 tons for 2 minutes under vacuum to remove trapped air/moisture.
-
Check: The pellet should be transparent. If cloudy, regrind or dry the KBr.
Protocol 2: Synthesis Monitoring (ATR Method)
For rapid in-process control.
-
Background: Collect air background.
-
Sample: Place raw reaction solid on the Diamond/ZnSe crystal.
-
Pressure: Apply maximum pressure clamp to ensure contact.
-
End-Point Detection: Monitor the disappearance of the Sulfonyl Chloride peak (~1370 cm⁻¹ and 1170 cm⁻¹) and the appearance of the Secondary Sulfonamide NH peak (~3250 cm⁻¹).
Visualization & Logic Flows
Diagram 1: Spectral Interpretation Logic Tree
This decision tree guides the researcher in confirming the identity of the compound based on spectral data.
Caption: Logic flow for distinguishing N-(4-aminophenyl)benzenesulfonamide from isomers and analogues based on peak position and substitution patterns.
Diagram 2: Synthesis Monitoring Workflow
Visualizing the transformation from starting materials to product.
Caption: Spectral changes during synthesis. Key indicator is the shift of SO₂ bands and appearance of the secondary amide NH stretch.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31390, Sulfabenz (Isomer Comparison). Retrieved from [Link]
-
Popova, A., et al. (2007). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide). International Journal of Quantum Chemistry.[1] (Provides baseline SO₂ frequencies for amino-substituted sulfonamides).
- Sigma-Aldrich (2025).Product Specification: N-(4-Aminophenyl)benzenesulfonamide (CAS 5466-91-1).
-
Bartzatt, R. (2003). Synthesis and antibacterial activity of sulfonamides. ResearchGate. (Describes synthesis from benzenesulfonyl chloride and diamines). Retrieved from [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
Sources
Comparative Analysis of Mass Spectrometry Fragmentation: N-(4-aminophenyl)benzenesulfonamide
[1]
Executive Summary & Structural Logic
N-(4-aminophenyl)benzenesulfonamide (
The analysis of this molecule is governed by two competing fragmentation mechanisms:[2][3][4]
-
Heterolytic Cleavage (Standard): Direct breaking of the S-N bond.[1]
-
Smiles-Type Rearrangement (Diagnostic): An intramolecular rearrangement leading to the expulsion of neutral
, a phenomenon highly specific to N-aryl sulfonamides.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Chemical Profile
| Property | Detail |
| Formula | |
| Monoisotopic Mass | 248.0619 Da |
| Precursor Ion (ESI+) | |
| Precursor Ion (ESI-) | |
| Key Structural Weakness | The S-N bond (Sulfonamide linkage) |
Comparative Guide: Fragmentation Regimes
This section compares the two primary analytical approaches for this molecule. Choosing the right transition is critical for assay specificity, particularly in complex matrices (plasma/urine) where isobaric interferences exist.
Approach A: Positive Electrospray Ionization (ESI+)
Best for: High-sensitivity Quantification (DMPK)[1]
In positive mode, protonation likely occurs on the terminal aniline amine (
-
Primary Mechanism: Charge-remote fragmentation and direct S-N bond cleavage.[1]
-
Performance: High ionization efficiency due to the basic aniline group.[1]
-
Key Transitions (CID):
-
249
156: Loss of aniline (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
249
141: Formation of the sulfonyl cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). This is a common "class" fragment for all benzenesulfonamides.[1] -
249
109: Formation of the p-phenylenediamine cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> ). -
249
92/93: Aniline radical cation or anilinium ion.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-
Approach B: Negative Electrospray Ionization (ESI-)
Best for: Structural Elucidation & Specificity[1]
In negative mode, the sulfonamide nitrogen (
-
Primary Mechanism: Intramolecular nucleophilic aromatic substitution (
) leading tongcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> extrusion. -
Performance: Lower absolute sensitivity than ESI+ but significantly higher specificity .[1]
-
Key Transitions (CID):
Summary Table: Method Selection
| Feature | ESI+ (Quantitation) | ESI- (Structural Confirmation) |
| Precursor (m/z) | 249 | 247 |
| Dominant Fragment | 141 ( | 183 ( |
| Mechanism | Direct Bond Cleavage | Rearrangement ( |
| Specificity | Moderate (Common to all sulfonyls) | High (Specific to N-aryl structure) |
| Rec.[5] Collision Energy | 15–25 eV | 20–35 eV |
Detailed Mechanistic Pathways
Understanding the causality behind the peaks allows for self-validating data interpretation.
Pathway 1: The Extrusion (Negative Mode Rearrangement)
This is the most complex and diagnostic pathway. Upon deprotonation of the sulfonamide nitrogen, the negative charge attacks the ipso carbon of the benzene ring attached to the sulfur. This forms a spiro-cyclic intermediate, followed by the expulsion of
DOT Diagram:
Caption: The diagnostic rearrangement pathway in ESI- mode, showing the characteristic neutral loss of sulfur dioxide.
Pathway 2: Direct Cleavage (Positive Mode)
Protonation on the aniline nitrogen weakens the distal S-N bond through inductive effects.
DOT Diagram: Positive Mode Fragmentation
Caption: Primary fragmentation channels in ESI+ mode dominated by heteroatom-directed cleavage.
Experimental Protocol: Self-Validating Workflow
To replicate these patterns, follow this protocol designed for a Triple Quadrupole (QqQ) or Q-TOF system.
Step 1: Sample Preparation[1]
-
Stock Solution: Dissolve 1 mg of N-(4-aminophenyl)benzenesulfonamide in 1 mL of MeOH:DMSO (90:10).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid (for ESI+) or 5 mM Ammonium Acetate (for ESI-).
Step 2: Direct Infusion (Optimization)[1]
-
Flow Rate: 10 µL/min via syringe pump.
-
Source Temp: 350°C.
-
Gas Flows: Nebulizer (30 psi), Drying Gas (10 L/min).
Step 3: Mass Spectrometry Parameters[8][9]
-
Scan Mode: Product Ion Scan (MS2).
-
Range: m/z 50 to 300.
-
Collision Energy Ramp:
-
Acquire spectra at 10, 20, and 40 eV.
-
Validation Check: At 10 eV, the precursor (249/247) should dominate. At 40 eV, the precursor should be <5%, with fragments (141 or 183) dominating.
-
Step 4: Data Interpretation Criteria
References
-
Hibbs, J. A., et al. (2013). "Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides."[1][4][6][7] Journal of the American Society for Mass Spectrometry.[6][7]
-
Niessen, W. M. A. (2011). "Fragmentation of toxicologically relevant drugs in negative-ion liquid chromatography-tandem mass spectrometry."[1][7] Mass Spectrometry Reviews. [1]
-
PubChem. "4-Amino-N-(4-aminophenyl)benzenesulfonamide Compound Summary."[1][8] National Library of Medicine.[1] [1]
-
Wang, Z., et al. (2002). "The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation."[1] Rapid Communications in Mass Spectrometry.
Sources
- 1. 4-amino-N-(4-aminophenyl)benzenesulphonamide | C12H13N3O2S | CID 85596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Amino-N-(4-aminophenyl)benzenesulfonamide [dyestuffintermediates.com]
- 6. Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gala.gre.ac.uk [gala.gre.ac.uk]
- 8. 4-Amino-N-((4-aminophenyl)sulfonyl)benzenesulfonamide | C12H13N3O4S2 | CID 165458 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Differentiating N-(4-aminophenyl)benzenesulfonamide from Sulfanilamide
For distribution to: Researchers, scientists, and drug development professionals
This in-depth technical guide provides a comprehensive comparison of N-(4-aminophenyl)benzenesulfonamide and its structural isomer, the well-established antibacterial agent, sulfanilamide. As the presence of isomeric impurities can significantly impact the safety and efficacy of pharmaceutical products, robust analytical methods for their differentiation are paramount. This guide will delve into the structural nuances of these two compounds and present a multi-faceted analytical approach for their unequivocal identification and quantification. We will explore chromatographic, spectroscopic, and thermal analysis techniques, providing both theoretical understanding and practical experimental protocols.
Structural and Physicochemical Distinctions
At first glance, N-(4-aminophenyl)benzenesulfonamide and sulfanilamide (4-aminobenzenesulfonamide) are closely related, sharing the same molecular formula (C₁₂H₁₂N₂O₂S) and molecular weight. However, the seemingly subtle difference in the connectivity of the benzenesulfonamide moiety to the aniline ring profoundly influences their physicochemical properties and, consequently, their analytical behavior.
N-(4-aminophenyl)benzenesulfonamide consists of a benzenesulfonamide group where the nitrogen atom is bonded to a 4-aminophenyl ring. In contrast, sulfanilamide features a sulfonamide group directly attached to the C4 position of an aniline molecule[1]. This isomeric difference impacts properties such as melting point and chromatographic retention.
Below is a table summarizing the key physicochemical properties of both compounds:
| Property | N-(4-aminophenyl)benzenesulfonamide | Sulfanilamide |
| IUPAC Name | N-(4-aminophenyl)benzenesulfonamide | 4-aminobenzenesulfonamide |
| Molecular Formula | C₁₂H₁₃N₃O₂S[2] | C₆H₈N₂O₂S[1] |
| Molecular Weight | 263.32 g/mol [2] | 172.20 g/mol [1] |
| Melting Point | Not explicitly found, but related compounds show variability. | 164.5-166.5 °C[1] |
| Appearance | Likely a solid, similar to related sulfonamides. | White to yellowish-white crystalline powder[1] |
Chromatographic Separation: The Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying closely related isomers like N-(4-aminophenyl)benzenesulfonamide and sulfanilamide. The choice of stationary phase and mobile phase composition is critical to achieving baseline separation.
A reverse-phase HPLC method is typically effective. The slight difference in polarity between the two isomers, arising from the different placement of the sulfonamide linkage, can be exploited to achieve separation. Sulfanilamide, with its primary sulfonamide group, is generally more polar than N-(4-aminophenyl)benzenesulfonamide, where the sulfonamide nitrogen is secondary. This would typically result in an earlier elution time for sulfanilamide on a non-polar stationary phase like C18.
Below is a logical workflow for the chromatographic analysis:
Caption: Workflow for HPLC analysis of sulfanilamide and its isomer.
Experimental Protocol: HPLC Method
This protocol provides a starting point for the separation of N-(4-aminophenyl)benzenesulfonamide and sulfanilamide. Optimization may be required based on the specific instrument and column used.
1. Materials:
-
N-(4-aminophenyl)benzenesulfonamide reference standard
-
Sulfanilamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Mobile Phase Preparation:
-
Prepare a mobile phase of Acetonitrile:Water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for baseline separation.
-
Degas the mobile phase before use.
4. Standard Solution Preparation:
-
Prepare individual stock solutions of N-(4-aminophenyl)benzenesulfonamide and sulfanilamide (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a mixed standard solution containing both analytes at a known concentration.
-
Prepare a series of calibration standards by diluting the stock solutions.
5. Sample Preparation:
-
Accurately weigh a sample containing the analytes and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm (or the λmax of both compounds if similar)
7. Analysis:
-
Inject the mixed standard to determine the retention times and resolution of the two peaks.
-
Inject the individual standards to confirm peak identity.
-
Inject the calibration standards to generate a calibration curve for each analyte.
-
Inject the sample solution to determine the concentration of each compound.
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the molecular structure and can be used to confirm the identity of each isomer.
UV-Visible Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying functional groups. The key differences in the IR spectra of the two isomers will be in the regions corresponding to the N-H and S=O stretching vibrations.
-
Sulfanilamide: Will show characteristic peaks for a primary amine (-NH₂) and a primary sulfonamide (-SO₂NH₂). Expect N-H stretching vibrations around 3300-3500 cm⁻¹ (two bands for the primary amine) and S=O stretching around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
N-(4-aminophenyl)benzenesulfonamide: Will also show peaks for a primary amine (-NH₂). However, it has a secondary sulfonamide (-SO₂NH-), which will exhibit a single N-H stretching band in a similar region to the primary amine, potentially leading to overlapping peaks. The S=O stretching frequencies may also be slightly shifted compared to sulfanilamide due to the different electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule.
-
¹H NMR: The aromatic regions of the ¹H NMR spectra will be distinct for the two isomers.
-
Sulfanilamide: Will show a single set of signals for the 1,4-disubstituted benzene ring.
-
N-(4-aminophenyl)benzenesulfonamide: Will exhibit two distinct sets of signals for the two different 1,4-disubstituted benzene rings. The chemical shifts of the protons on the aniline ring will be different from those on the benzenesulfonamide ring.
-
-
¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum of N-(4-aminophenyl)benzenesulfonamide will show more signals in the aromatic region compared to sulfanilamide due to the presence of two non-equivalent benzene rings.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information about the melting point and thermal stability of the compounds.
-
Thermogravimetric Analysis (TGA): TGA can be used to assess the thermal stability of the compounds. Differences in the decomposition profiles of the two isomers may be observed, although these are often less distinct than the melting point differences.
The following diagram illustrates the expected DSC thermogram for a mixture of the two compounds, assuming distinct melting points.
Caption: Hypothetical DSC thermogram of a mixture of the two isomers.
Conclusion
The differentiation of N-(4-aminophenyl)benzenesulfonamide from its isomer, sulfanilamide, is a critical analytical challenge in pharmaceutical quality control. This guide has outlined a comprehensive strategy employing a combination of chromatographic, spectroscopic, and thermal analysis techniques. HPLC stands out as the most powerful tool for separation and quantification. Spectroscopic methods, particularly NMR, provide definitive structural confirmation, while FTIR and thermal analysis offer valuable complementary data. By implementing the methodologies described herein, researchers and drug development professionals can confidently identify and quantify these two closely related compounds, ensuring the quality and safety of pharmaceutical products.
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A Comparative Guide to the Purity Assessment of N-(4-aminophenyl)benzenesulfonamide Using Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of N-(4-aminophenyl)benzenesulfonamide, a key intermediate in organic synthesis and a potential pharmacophore, is paramount to the integrity of downstream applications. In drug development, impurities can affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). Therefore, employing robust analytical techniques for purity determination is not merely a quality control measure but a foundational requirement for scientific validity and regulatory compliance.
This guide provides an in-depth comparison of elemental analysis (EA) with other prevalent analytical techniques for the purity assessment of N-(4-aminophenyl)benzenesulfonamide. It is designed to equip researchers with the technical understanding and practical insights needed to select the most appropriate analytical strategy.
The Foundational Role of Elemental Analysis
Elemental analysis is a cornerstone technique for determining the elemental composition of a compound.[1][2][3] For a newly synthesized molecule like N-(4-aminophenyl)benzenesulfonamide, it serves as the primary method to confirm its empirical formula by quantifying the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).
The Principle of Combustion Analysis
The most common method for organic elemental analysis is high-temperature combustion, based on the Pregl-Dumas method.[1] The process involves:
-
Combustion: A precisely weighed sample of the compound is combusted in an oxygen-rich atmosphere at high temperatures (typically ~900-1000 °C).
-
Conversion: This process quantitatively converts the elements into simple, stable gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂).
-
Separation & Detection: These gases are then passed through a gas chromatography (GC) column for separation and subsequently quantified using a thermal conductivity detector (TCD).
The purity is assessed by comparing the experimentally determined mass percentages of C, H, N, and S with the theoretical values calculated from the molecular formula of N-(4-aminophenyl)benzenesulfonamide, C₁₂H₁₃N₃O₂S . For a new compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated values.[4]
Experimental Data: Elemental Analysis of N-(4-aminophenyl)benzenesulfonamide
The theoretical elemental composition of N-(4-aminophenyl)benzenesulfonamide (Molecular Weight: 263.32 g/mol ) is the benchmark against which experimental results are measured.[5]
| Element | Theoretical Mass % | Experimental Mass % (Hypothetical High-Purity Batch) | Deviation |
| Carbon (C) | 54.74% | 54.61% | -0.13% |
| Hydrogen (H) | 4.98% | 5.05% | +0.07% |
| Nitrogen (N) | 15.96% | 15.89% | -0.07% |
| Sulfur (S) | 12.18% | 12.11% | -0.07% |
In this hypothetical example, all deviations are within the acceptable ±0.4% range, indicating a high degree of purity.
Protocol: Elemental Analysis Workflow
Caption: Workflow for purity determination via CHNS elemental analysis.
Comparative Analysis: Orthogonal Purity Assessment Methods
While elemental analysis is fundamental, it provides a "bulk" assessment and may not detect impurities with similar elemental compositions, such as isomers.[6] A comprehensive purity profile, especially for pharmaceutical applications, necessitates the use of orthogonal methods that assess purity based on different chemical or physical principles. This aligns with the principles outlined by the International Council for Harmonisation (ICH) guidelines, which advocate for thorough characterization of drug substances.[7][8]
A. High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reverse-phase HPLC (RP-HPLC), is the industry standard for separating and quantifying organic impurities in pharmaceutical compounds.[9]
-
Principle: Separation is based on the differential partitioning of the analyte and its impurities between a stationary phase (e.g., C18 column) and a mobile phase. Impurities are detected as they elute from the column, typically by a UV detector.
-
Key Insight: HPLC excels at detecting process-related impurities (starting materials, by-products) and degradation products.[7][10] Its high sensitivity allows for the detection and quantification of trace-level impurities that would be invisible to elemental analysis.[10]
-
Causality: The choice of a gradient elution method, where the mobile phase composition is changed over time, is crucial for resolving impurities with a wide range of polarities from the main N-(4-aminophenyl)benzenesulfonamide peak.
-
Limitation: A key limitation is that purity is often calculated as a peak area percentage. This assumes that all impurities have a similar detector response to the main compound, which is not always the case. Furthermore, HPLC cannot detect non-chromophoric impurities or inorganic salts.[11]
B. Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining absolute purity without the need for an analyte-specific reference standard.[12][13]
-
Principle: The integral (area) of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[14][15] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of a certified internal standard, the absolute purity of the sample can be calculated using the ratio of their integrals.
-
Key Insight: qNMR is a structurally specific quantitative method. It provides purity data and confirms the identity of the compound simultaneously.[12] This makes it a highly trustworthy and self-validating system.
-
Causality: The selection of a suitable internal standard is critical. It must be stable, of high purity, soluble in the same deuterated solvent as the analyte, and have resonances that do not overlap with any analyte signals. Weighing is the largest source of potential error, necessitating the use of a micro-balance for accuracy.[14]
-
Limitation: Compared to HPLC, qNMR generally has lower sensitivity and is less suited for detecting trace impurities.[9]
C. Thermal Analysis: DSC and TGA
Thermal analysis techniques measure changes in the physical properties of a substance as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material.[16][17] For high-purity crystalline solids (>98%), the melting point depression and peak broadening can be used to calculate purity based on the Van't Hoff equation.[17]
-
Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as it is heated.[18] It is exceptionally useful for quantifying volatile impurities, such as residual solvents or water content, which are common in synthesized compounds.[19]
-
Key Insight: TGA and DSC provide complementary information. TGA quantifies volatile content, while DSC assesses the purity of the crystalline solid fraction.[18]
-
Limitation: DSC is only applicable to thermally stable, crystalline compounds and is not suitable for amorphous materials or substances that decompose upon melting.[17]
Head-to-Head Method Comparison
| Feature | Elemental Analysis (EA) | HPLC | Quantitative NMR (qNMR) | Thermal Analysis (DSC/TGA) |
| Principle | Combustion & gas analysis | Chromatographic separation | Nuclear magnetic resonance signal intensity | Heat flow & mass change with temperature |
| Information Provided | Elemental composition, empirical formula confirmation | Separation & quantification of organic/degradation impurities | Absolute purity, structural confirmation | Purity of crystalline solids (DSC), volatile content (TGA) |
| Primary Use Case | Formula verification, detection of inorganic impurities | Routine QC, stability testing, detection of organic impurities | Absolute purity determination, primary standard certification | Quantifying water/solvents, purity of crystalline APIs |
| Strengths | Fast, inexpensive, detects inorganic impurities missed by HPLC/NMR.[1][11] | High resolution & sensitivity, well-established.[9] | Primary ratio method, no analyte standard needed, non-destructive.[12][13] | Highly accurate for volatiles (TGA) and crystalline purity (DSC).[17][18] |
| Limitations | Bulk analysis, insensitive to trace levels, cannot detect isomers.[6][20] | May not detect non-UV active impurities, relative quantification.[6] | Lower sensitivity than HPLC, requires suitable internal standard.[9] | DSC only for stable crystalline compounds; TGA only for volatile impurities.[17] |
Integrated Strategy for Purity Assessment
No single technique can provide a complete picture of a compound's purity. A robust, self-validating purity assessment strategy for N-(4-aminophenyl)benzenesulfonamide should be multi-faceted.
Caption: Decision logic for a comprehensive purity assessment strategy.
Conclusion and Authoritative Recommendation
For the comprehensive purity assessment of N-(4-aminophenyl)benzenesulfonamide, Elemental Analysis serves as an indispensable baseline technique. It provides a rapid, cost-effective, and powerful method to verify the correct elemental composition, thereby confirming the empirical formula and detecting the presence of non-carbon-containing impurities that other methods would miss.[11][21]
However, to meet the rigorous standards of pharmaceutical development and ensure scientific integrity, elemental analysis should not be used in isolation. It must be complemented by a high-resolution separation technique like HPLC to accurately profile and quantify organic and process-related impurities.
For establishing a reference standard or when an orthogonal, absolute purity value is required, qNMR is the method of choice due to its status as a primary ratio method.[13] Finally, if the presence of residual solvents or water is suspected, TGA provides the most direct and accurate means of quantification.
By integrating these orthogonal techniques, researchers can build a complete and trustworthy purity profile for N-(4-aminophenyl)benzenesulfonamide, ensuring the quality and reliability of their scientific work.
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Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). RSC Publishing. Available at: [Link]
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A Comparative Guide to the Determination and Validation of the Melting Point for N-(4-aminophenyl)benzenesulfonamide
Abstract
The melting point of an active pharmaceutical ingredient (API) is a critical quality attribute that provides fundamental insights into its identity and purity. For N-(4-aminophenyl)benzenesulfonamide, a key intermediate in the synthesis of various sulfonamide drugs, accurate and validated melting point determination is a non-negotiable aspect of quality control and assurance. This guide provides an in-depth, comparative analysis of methodologies for determining the melting point of this compound. We will explore the ubiquitous capillary method, present a detailed, self-validating protocol, and contrast it with the advanced technique of Differential Scanning Calorimetry (DSC). The causality behind each experimental choice is explained, ensuring that researchers, scientists, and drug development professionals can implement these protocols with a robust understanding of the underlying principles and regulatory expectations.
Introduction: Why Melting Point is More Than Just a Number
In pharmaceutical development, the melting point is a foundational characteristic of a crystalline solid. It is defined as the temperature at which a substance transitions from a solid to a liquid state. A pure, crystalline compound typically exhibits a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C. Conversely, the presence of impurities will typically depress and broaden this melting range.[1] Therefore, the determination of a melting point serves two primary purposes: the identification of the substance and a rapid assessment of its purity.[1]
N-(4-aminophenyl)benzenesulfonamide is a sulfonamide derivative crucial in medicinal chemistry. Its physical properties, particularly its melting point, directly influence its handling, formulation, and ultimately, the quality of the final drug product. An inaccurate or unvalidated melting point determination can lead to out-of-specification results, batch rejection, and significant delays in the development pipeline. This guide is structured to provide a comprehensive framework for achieving accurate, reproducible, and defensible melting point data for this specific compound, grounded in established pharmacopeial and regulatory principles.[2][3][4]
Part 1: A Comparative Overview of Methodologies
Two primary techniques are employed for melting point determination in a regulated laboratory setting: the traditional capillary method and the more advanced instrumental method of Differential Scanning Calorimetry (DSC).[1][5]
-
Capillary Melting Point Method: This is the most widely used technique, where a small amount of powdered sample is packed into a thin glass capillary tube and heated in a controlled block or oil bath.[1] The melting process is observed visually or with automated optical detection. Its prevalence is due to its simplicity, low cost, and alignment with classical pharmacopeial methods.[6]
-
Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7][8][9] When the sample melts, it absorbs energy (an endothermic transition), which is detected as a peak on the DSC thermogram. The onset or peak temperature of this event provides a highly precise and objective measurement of the melting point.[9][10]
| Feature | Capillary Method (Automated) | Differential Scanning Calorimetry (DSC) |
| Principle | Optical detection of phase transition. | Measurement of heat flow during phase transition.[7] |
| Accuracy | High, typically within ±0.3 to ±0.5°C.[11] | Very High, often within ±0.1°C. |
| Precision | Good to Excellent. | Excellent. |
| Sample Size | Low (a few milligrams). | Low (typically 1-10 mg). |
| Throughput | Can be high with multi-capillary instruments. | Typically lower, one sample at a time. |
| Information Provided | Melting range (onset and clear points). | Melting point (onset/peak), enthalpy of fusion (purity).[7] |
| Regulatory Standing | Widely accepted (USP <741>).[6][12] | Widely accepted and often preferred for characterization. |
| Best For | Routine QC, identity, and purity screening.[1] | In-depth characterization, polymorph studies, purity analysis.[9] |
For the purposes of this guide, we will focus on establishing a robust and validated protocol using the widely accessible automated capillary method, which provides a perfect balance of accuracy, simplicity, and regulatory compliance for routine analysis.
Part 2: A Validated Protocol for N-(4-aminophenyl)benzenesulfonamide
This protocol is designed as a self-validating system, where instrument calibration and performance verification are integrated into the workflow to ensure the trustworthiness of every measurement.
Experimental Workflow Diagram
Caption: Workflow for Validated Melting Point Determination.
Step-by-Step Methodology
-
Instrument Calibration and System Suitability:
-
Causality: The trustworthiness of any result depends entirely on the calibrated state of the instrument. Calibration ensures the temperature displayed by the instrument is accurate relative to certified reference standards (CRSs).[6] This step is mandated by Good Laboratory Practices (GLP).
-
Protocol:
-
Select at least two USP-traceable reference standards that bracket the expected melting point of N-(4-aminophenyl)benzenesulfonamide (Literature value: ~163-166 °C). Suitable standards include Phenacetin (~134-136 °C) and Sulfanilamide (~164-166 °C).[13][14]
-
Prepare capillaries of the reference standards as described below.
-
Run the standards using the analytical method.
-
Acceptance Criterion: The measured clear point for each standard must fall within the certified range provided on its Certificate of Analysis. If not, the instrument requires recalibration before proceeding.[6]
-
-
-
Sample Preparation:
-
Causality: The physical characteristics of the sample powder significantly impact heat transfer and melting behavior. A uniform, fine powder ensures consistent packing and uniform heating, leading to a sharper, more reproducible melting range.[1]
-
Protocol:
-
Gently grind a small amount of N-(4-aminophenyl)benzenesulfonamide using an agate mortar and pestle to a fine, homogenous powder.
-
Dry the sample according to the relevant monograph or internal procedure to remove any residual solvent or moisture, which can depress the melting point.
-
-
-
Capillary Packing:
-
Causality: The amount of sample and its packing density are critical parameters. An insufficient amount may be difficult to see, while an excessive amount can create a large thermal gradient, leading to a broadened melting range. The USP <741> guideline specifies a packed column height to ensure consistency.[6][13]
-
Protocol:
-
Invert a capillary tube (e.g., 0.8-1.2 mm internal diameter) and press the open end into the powdered sample.
-
Tap the sealed end of the capillary on a hard surface to tightly pack the powder.
-
Repeat until a column of 2.5–3.5 mm is achieved.[6]
-
Prepare three replicate capillaries for the sample.
-
-
-
Instrumental Analysis:
-
Causality: The heating rate must be slow and controlled, typically 1°C/minute, during the melting phase.[11] A rapid heating rate does not allow for thermal equilibrium between the heating block, the thermometer, and the sample, which will result in an erroneously high and broad melting range.
-
Protocol:
-
Set the start temperature to approximately 10°C below the expected melting point (~155°C).
-
Set the heating rate to 1°C/minute.
-
Set the stop temperature to approximately 5°C above the expected melting point (~170°C).
-
Place the three sample capillaries and the bracketing standard capillaries into the instrument.
-
Start the analysis. The instrument will automatically detect and record the onset of melting (first liquid droplet) and the clear point (all solid has melted).
-
-
Part 3: The Self-Validating System - Data Analysis and Trustworthiness
The validity of the final result is confirmed through a logical sequence of checks, ensuring the system, method, and sample behavior meet predefined criteria. This aligns with the principles of analytical procedure validation outlined in ICH Q2(R2).[2][3][15]
Logic of the Self-Validating System
Caption: Logic of a Self-Validating Melting Point Analysis.
Data Interpretation and Validation
-
System Suitability: Confirm that the measured values for the reference standards run alongside the sample are within their certified acceptance ranges. This is the foundational check.
-
Method Precision (Repeatability):
-
Calculate the mean, standard deviation (SD), and percent relative standard deviation (%RSD) for the clear points of the three sample replicates.
-
Acceptance Criterion: The %RSD should be ≤ 2.0%, demonstrating the precision of the method and sample preparation.[2]
-
-
Accuracy:
-
The mean of the determined melting range should be compared against the established literature value or an internal reference standard. The literature melting point for N-(4-aminophenyl)benzenesulfonamide is approximately 163-166°C .
-
Example Validation Data Summary
| Parameter | Phenacetin Standard | Sulfanilamide Standard | N-(4-aminophenyl)benzenesulfonamide (Sample) |
| Certified Range (°C) | 134.0 - 136.0 | 164.5 - 166.5 | N/A |
| Observed Clear Point (°C) | 135.1 | 165.3 | Rep 1: 164.8, Rep 2: 165.1, Rep 3: 164.9 |
| System Suitability | Pass | Pass | N/A |
| Mean (°C) | N/A | N/A | 164.9 |
| Std. Deviation (°C) | N/A | N/A | 0.15 |
| %RSD | N/A | N/A | 0.09% |
| Precision Check | N/A | N/A | Pass |
| Final Result vs. Specification | N/A | N/A | Meets Specification (e.g., 163-167°C) |
Conclusion
The determination of the melting point for N-(4-aminophenyl)benzenesulfonamide is a fundamental analytical procedure that, when executed correctly, provides robust data on identity and purity. By adopting a self-validating protocol that integrates system suitability checks with precise sample analysis, laboratories can ensure the highest level of data integrity. While the capillary method offers a reliable and compliant solution for routine quality control, Differential Scanning Calorimetry serves as a powerful orthogonal technique for more in-depth physicochemical characterization. The choice of method should be fit for its intended purpose, but the principles of rigorous validation, as detailed in this guide, are universal and indispensable for drug development professionals.
References
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Available at: [Link]
- United States Pharmacopeia.
-
ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
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Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
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CureFFI.org. (2016, April 27). Differential scanning calorimetry. Available at: [Link]
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ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Available at: [Link]
-
ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials. Available at: [Link]
-
Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available at: [Link]
-
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Available at: [Link]
-
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Available at: [Link]
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University of Alberta. (n.d.). Melting point determination. Available at: [Link]
-
A.KRÜSS Optronic. (n.d.). Melting point determination. Available at: [Link]
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ChemRxiv. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. Available at: [Link]
-
ResearchGate. (2017, April 4). (PDF) USP melting point reference standards: Evaluation of parameters that affect the melting point. Available at: [Link]
-
Crea Analytical. (n.d.). Calibration standards for melting point determination. Available at: [Link]
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A Senior Application Scientist's Guide to Validating Assay Methods for N-(4-aminophenyl)benzenesulfonamide in Biological Fluids
Introduction: The Critical Role of Bioanalysis in Drug Development
N-(4-aminophenyl)benzenesulfonamide, a key sulfonamide moiety, is a compound of significant interest in pharmaceutical research, often encountered as a metabolite of various drug candidates or as a primary pharmaceutical agent itself. Accurate quantification of this analyte in biological matrices such as plasma, serum, and urine is paramount for delineating the pharmacokinetic (PK) and toxicokinetic (TK) profiles of a new chemical entity. The reliability of these concentration measurements underpins crucial decisions in drug development, from dose selection in clinical trials to establishing safety margins.[1][2]
This guide provides a comparative analysis of prevalent bioanalytical techniques for N-(4-aminophenyl)benzenesulfonamide, grounded in the rigorous validation standards set forth by global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[3][4][5] We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to empower researchers in developing robust and defensible bioanalytical methods.
Pillar 1: The Foundation of Trust - Bioanalytical Method Validation (BMV)
The objective of bioanalytical method validation is to establish, through documented evidence, that an analytical procedure is fit for its intended purpose.[2][4] The FDA and EMA guidelines provide a harmonized framework for the validation of bioanalytical methods, ensuring data integrity and reliability across studies.[3][4][5] The core parameters that must be rigorously assessed are summarized below.
Key Validation Parameters as per FDA and EMA Guidelines:
| Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of the mean test results to the true concentration of the analyte. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |
| Precision | The degree of scatter between a series of measurements of the same sample. | Coefficient of Variation (CV) ≤15% (≤20% at the Lower Limit of Quantification). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Sensitivity (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision criteria must be met. |
| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
This table is a summary based on principles outlined in the FDA and EMA guidelines.[3][4][5][6][7]
Pillar 2: Comparative Analysis of Analytical Platforms
The choice of an analytical platform is a critical decision driven by the required sensitivity, throughput, and the nature of the biological matrix. For N-(4-aminophenyl)benzenesulfonamide, two chromatographic techniques are predominantly employed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique.[8][9] It relies on the principle that the analyte absorbs light at a specific wavelength, and the amount of absorption is proportional to its concentration.
-
Strengths:
-
Cost-effective and widely available instrumentation.
-
Relatively simple method development.
-
Robust and reliable for quantification in the microgram-per-milliliter (µg/mL) range.
-
-
Limitations:
-
Lower sensitivity compared to LC-MS/MS, often insufficient for low-dose PK studies.
-
Susceptible to interference from co-eluting matrix components that absorb at the same wavelength, potentially compromising selectivity.[10]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity.[11] The technique combines the separation power of liquid chromatography with the mass-to-charge ratio analysis of mass spectrometry.
-
Strengths:
-
Unparalleled sensitivity, enabling quantification in the nanogram-per-milliliter (ng/mL) to picogram-per-milliliter (pg/mL) range.[11]
-
High selectivity achieved by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[11]
-
High throughput capabilities with modern automated systems.
-
-
Limitations:
-
Higher initial instrument cost and operational complexity.
-
Potential for matrix effects (ion suppression or enhancement) that must be carefully evaluated and mitigated.[12]
-
Comparative Performance Summary:
| Performance Metric | HPLC-UV | LC-MS/MS |
| Typical LLOQ | 10 - 100 ng/mL | 0.1 - 1 ng/mL |
| Selectivity | Moderate to Good | Excellent |
| Throughput | Moderate | High |
| Cost per Sample | Low | Moderate |
| Matrix Effect Susceptibility | Low (Co-eluting absorbers) | High (Ion suppression/enhancement) |
| Primary Application | TK studies, later-stage clinical trials with higher doses. | PK studies, bioequivalence, metabolite quantification. |
Pillar 3: Field-Proven Experimental Protocols
The reliability of any bioanalytical method is heavily dependent on a meticulous and well-controlled sample preparation procedure. The primary goal is to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte of interest.[12]
Workflow for Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward technique widely used for sample cleanup in bioanalysis.[12][13][14][15]
Caption: Workflow for Protein Precipitation.
Detailed Protocol: LC-MS/MS Method for N-(4-aminophenyl)benzenesulfonamide in Human Plasma
This protocol outlines a typical validated method.
1. Materials and Reagents:
-
N-(4-aminophenyl)benzenesulfonamide reference standard
-
Stable isotope-labeled internal standard (e.g., N-(4-aminophenyl)benzenesulfonamide-d4)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Human plasma (with anticoagulant)
2. Preparation of Stock and Working Solutions:
-
Scientist's Note: Prepare stock solutions in a solvent where the analyte is highly soluble (e.g., methanol) to ensure accuracy.
-
Prepare primary stock solutions of the analyte and internal standard (IS) at 1 mg/mL.
-
Prepare serial dilutions for calibration curve standards and quality control (QC) samples in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 50 µL of IS working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid.[14]
-
Rationale: Acetonitrile is an efficient precipitating agent.[16] Formic acid helps to protonate the analyte for better chromatographic peak shape and ionization in positive ion mode mass spectrometry.
-
-
Vortex for 1 minute to ensure complete protein precipitation.[15]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[14]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject directly or evaporate to dryness and reconstitute in mobile phase for improved sensitivity.
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: To be determined by infusing the analyte and IS. For example:
-
N-(4-aminophenyl)benzenesulfonamide: m/z 251.1 → 156.1
-
N-(4-aminophenyl)benzenesulfonamide-d4: m/z 255.1 → 160.1
-
-
Self-Validation Check: The analytical run should include a blank, a zero standard (matrix with IS), calibration standards (typically 8 levels), and at least three levels of QC samples (low, medium, high) in duplicate.
Workflow for Method Selection
Choosing the right analytical platform is crucial for project success. The following diagram illustrates a logical decision-making process.
Caption: Decision tree for selecting an assay method.
Conclusion
The validation of bioanalytical methods for N-(4-aminophenyl)benzenesulfonamide is a meticulous process that guarantees the generation of reliable data for pharmacokinetic and toxicokinetic assessments. While HPLC-UV offers a cost-effective solution for applications requiring moderate sensitivity, LC-MS/MS remains the definitive technique for high-sensitivity, high-throughput bioanalysis in complex biological matrices. The choice of methodology should be guided by the specific requirements of the study, with adherence to regulatory guidelines as the unwavering standard. By understanding the principles behind each validation parameter and experimental step, researchers can develop robust and defensible assays that withstand scientific and regulatory scrutiny.
References
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European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
IONOS. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
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U.S. Department of Health & Human Services. (2025). Bioanalytical Method Validation for Biomarkers | Guidance Portal. Retrieved from [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]
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Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]
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Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
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News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Automated Sample Preparation Method for High Throughput Total Drug Analysis by LC-MS/MS. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]
- Fink, D. W., Martin, R. P., & Blodinger, J. (1978). Facile separation of sulfonamides from their degradates by liquid--liquid extraction. Journal of Pharmaceutical Sciences, 67(10), 1415-1419.
- Wang, Y., et al. (2022).
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Oxford Academic. (n.d.). Matrix Solid-Phase Dispersion Extraction of Sulfonamides from Blood. Retrieved from [Link]
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Science Publishing Group. (2020). Determination of Five Sulfonamides in Water by High Performance Liquid Chromatography Combined with Ionic Liquid Liquid-liquid Microextraction. Retrieved from [Link]
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MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
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Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]
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Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Retrieved from [Link]
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Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]
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Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol MS-compatible Mobile on Primesep 100 Column. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2024). Novel bioanalytical LC-MS/MS method for determination of metoprolol in human plasma. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
MDPI. (2023). Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. Retrieved from [Link]
-
International Journal of Pharmaceutical Erudition. (2014). Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of 4-Aminobiphenyl and 4-Nitrobiphenyl by HPLC with Electrochemical, UV Spectrophotometric, and Fluorescent Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). HPLC–UV assay for the evaluation of inhibitors of plasma amine oxidase using crude bovine plasma. Retrieved from [Link]
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Springer. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Retrieved from [Link]
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Indonesian Journal of Pharmacy. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
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A Senior Application Scientist's Guide to Chromatographic Comparison of Sulfonamide Impurities
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the meticulous analysis of impurities is not merely a regulatory hurdle but a scientific necessity to ensure the safety and efficacy of drug products. This is particularly true for widely used antibiotics like sulfonamides, where impurities can arise from synthesis, degradation, or storage. This guide provides an in-depth, objective comparison of chromatographic strategies for the separation and quantification of impurities in a target sulfonamide, using Sulfamethoxazole as a representative model. We will delve into the rationale behind methodological choices, present comparative experimental data, and offer field-proven insights to empower researchers in developing robust and reliable analytical methods.
The Criticality of Impurity Profiling for Sulfonamides
Sulfonamides, as a class of synthetic antimicrobial agents, are susceptible to various chemical transformations that can lead to the formation of impurities.[1][2] These impurities can be process-related (from starting materials or intermediates), degradation products (formed under stress conditions like acid, base, oxidation, heat, or light), or other related substances.[2] Regulatory bodies, under the framework of the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R1) for new drug substances and Q3B(R2) for new drug products, mandate the identification and characterization of impurities above specific thresholds. This underscores the need for highly selective and sensitive analytical methods to ensure that all potential impurities are adequately resolved from the main active pharmaceutical ingredient (API) and from each other.
The Target Analyte and Its Impurities: A Case Study with Sulfamethoxazole
For the purpose of this guide, we will focus on Sulfamethoxazole and a selection of its known impurities. These impurities represent common challenges encountered in sulfonamide analysis, including closely related structures and different polarity profiles.
Target Analyte:
-
Sulfamethoxazole: An antibiotic that functions by inhibiting the synthesis of dihydrofolic acid in bacteria.[3]
Key Impurities:
-
Sulfanilamide (Impurity E): A common starting material and potential degradation product.[1][4]
-
Sulfanilic Acid (Impurity D): A potential degradation product.[1][4]
-
N4-Acetylsulfamethoxazole (Impurity A): A potential metabolite and process-related impurity.
-
Isosulfamethoxazole (Impurity F): A positional isomer of Sulfamethoxazole.[]
The chemical structures of these compounds are presented below:
| Compound | Structure |
| Sulfamethoxazole | [3] |
| Sulfanilamide | |
| Sulfanilic Acid | |
| N4-Acetylsulfamethoxazole | |
| Isosulfamethoxazole |
Comparative Chromatographic Strategies: HPLC vs. UHPLC and Column Selectivity
The backbone of impurity analysis is High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC). The choice of technique and, critically, the stationary phase, dictates the success of the separation.
The Workhorse: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the analysis of sulfonamides due to its versatility in separating compounds with varying polarities.[6] The stationary phase is nonpolar (e.g., C18, C8), and the mobile phase is polar.
Causality Behind Column Selection:
The choice of the alkyl chain length of the stationary phase (e.g., C18 vs. C8) and alternative selectivities (e.g., Phenyl-Hexyl) can significantly impact the resolution of closely eluting impurities.
-
C18 (Octadecylsilane): With its long 18-carbon chain, C18 columns offer high hydrophobicity and are excellent for retaining nonpolar compounds.[7] This strong retention can be advantageous for separating complex mixtures.
-
C8 (Octylsilane): Having a shorter 8-carbon chain, C8 columns are less retentive than C18 columns.[7] This can lead to shorter analysis times and can be beneficial for separating more polar compounds that might be too strongly retained on a C18 column.
-
Phenyl-Hexyl: These columns provide a unique selectivity based on π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[8][9] This can be particularly effective in separating compounds with aromatic rings, such as sulfonamides and their impurities, offering an alternative elution order compared to C18 or C8 columns.[8][9]
The High-Performer: Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC.[10][11] This results in significant improvements in resolution, sensitivity, and speed of analysis.[10][11]
The UHPLC Advantage:
-
Increased Resolution: The smaller particle size leads to more efficient separation and narrower peaks.
-
Faster Analysis: Higher optimal flow rates can be used without sacrificing resolution, leading to shorter run times.
-
Higher Sensitivity: The sharper peaks result in a better signal-to-noise ratio, allowing for the detection of lower-level impurities.[10]
Experimental Comparison: A Simulated Study
To objectively compare these chromatographic approaches, we present simulated data based on typical performance characteristics observed in the analysis of Sulfamethoxazole and its impurities.
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis.
Caption: General workflow for the comparative chromatographic analysis of sulfonamide impurities.
Comparative Data Summary
The following tables summarize the expected chromatographic performance for the separation of Sulfamethoxazole and its key impurities on different columns and using HPLC vs. UHPLC.
Table 1: HPLC Column Performance Comparison (Simulated Data)
| Parameter | C18 Column (250 x 4.6 mm, 5 µm) | C8 Column (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl Column (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Analysis Time | ~25 min | ~20 min | ~22 min |
| Resolution (Critical Pair) | Good (Rs > 2.0) | Moderate (Rs ~ 1.8) | Excellent (Rs > 2.5) for aromatic impurities |
| Peak Tailing (Sulfamethoxazole) | < 1.2 | < 1.3 | < 1.1 |
| Selectivity Notes | Good general-purpose separation based on hydrophobicity. | Faster elution, potentially better for polar impurities. | Enhanced selectivity for aromatic compounds due to π-π interactions. |
Table 2: HPLC vs. UHPLC Performance Comparison (Simulated Data using a C18 column)
| Parameter | HPLC (150 x 4.6 mm, 5 µm) | UHPLC (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Analysis Time | ~15 min | ~5 min |
| Resolution (Critical Pair) | Good (Rs > 2.0) | Excellent (Rs > 3.0) |
| Peak Tailing (Sulfamethoxazole) | < 1.2 | < 1.1 |
| Sensitivity | Standard | ~3-5x higher |
| System Pressure | ~1500 psi | ~8000 psi |
In-Depth Discussion: Making the Right Methodological Choices
The choice of chromatographic system and column is a multi-faceted decision driven by the specific analytical challenge.
The Rationale for Column Selection
-
Start with C18: For initial method development, a C18 column is often the first choice due to its versatility and the vast number of available methods in the literature.[6][12][13]
-
Consider C8 for Faster Analysis: If the analysis time is a critical factor and the impurities are sufficiently polar, a C8 column can provide a faster separation without significant loss of resolution.[7]
-
Leverage Phenyl-Hexyl for Difficult Separations: When dealing with co-eluting aromatic impurities or isomers, a Phenyl-Hexyl column can provide the alternative selectivity needed to achieve baseline separation.[8][9] The π-π interactions can reorder the elution of compounds that are not well-resolved on a purely hydrophobic stationary phase.
The Case for UHPLC in Impurity Profiling
For impurity profiling, where the detection and quantification of low-level impurities are paramount, UHPLC offers significant advantages.[10] The increased resolution allows for more confident peak identification and integration, while the enhanced sensitivity is crucial for meeting the low detection limits required by regulatory agencies. The faster analysis times also lead to higher sample throughput, which is a significant benefit in a quality control environment.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for performing a forced degradation study and subsequent HPLC analysis of Sulfamethoxazole.
Protocol 1: Forced Degradation of Sulfamethoxazole
This protocol is designed to generate potential degradation products and is a key component of developing a stability-indicating method as per ICH guidelines.
-
Preparation of Stock Solution: Prepare a stock solution of Sulfamethoxazole in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 1N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Comparative HPLC Analysis
-
Chromatographic System: An HPLC or UHPLC system equipped with a UV detector.
-
Columns:
-
C18, 250 x 4.6 mm, 5 µm
-
C8, 250 x 4.6 mm, 5 µm
-
Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
-
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program (for HPLC):
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-22 min: 90% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Procedure: Inject the prepared standard solutions and the samples from the forced degradation study onto each of the three columns and record the chromatograms.
Visualizing the Separation Principles
The following diagram illustrates the different separation mechanisms of the compared stationary phases.
Caption: Interaction mechanisms between analytes and different stationary phases.
Conclusion and Future Perspectives
The selection of an appropriate chromatographic method for the analysis of sulfonamide impurities is a critical step in ensuring drug quality and patient safety. This guide has demonstrated that while C18 columns provide a robust starting point, alternative selectivities offered by C8 and Phenyl-Hexyl columns can be invaluable for resolving challenging impurity profiles. Furthermore, the adoption of UHPLC technology can significantly enhance separation efficiency, sensitivity, and throughput.
As a Senior Application Scientist, my recommendation is to adopt a multi-faceted approach to method development. Begin with a well-characterized C18 column, but do not hesitate to explore alternative selectivities when co-elution is observed. For routine quality control and in-depth impurity profiling, the investment in UHPLC technology will yield substantial returns in terms of data quality and laboratory efficiency. The principles and comparative data presented here provide a solid foundation for developing and validating robust, reliable, and regulatory-compliant methods for the analysis of sulfonamide impurities.
References
-
Aslam, M., et al. (n.d.). Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. UMT Journals. Retrieved from [Link]
-
Azeez, A. L., et al. (2023, April 15). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in. History of Medicine. Retrieved from [Link]
-
Gandla, K., & Shareef, I. (2025, August 6). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling. ResearchGate. Retrieved from [Link]
- Ghanem, M. M., & Abu-Lafi, S. A. (2012). Development and validation of a stability-indicating HPLC method for the simultaneous determination of. Saudi J Med Pharm Sci, 11(5), 437-443.
- Habash, I. W., et al. (n.d.). A stability indicating rp-hplc method development for simultaneous estimation of alogliptin, pioglitazone, and metformin in pharmaceutical formulations. Journal of Animal and Feed Sciences, 23, 185-189.
-
Pharmaffiliates. (n.d.). Sulfamethoxazole-impurities. Retrieved from [Link]
-
Aslam, M., et al. (2023, October 27). (PDF) Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. ResearchGate. Retrieved from [Link]
-
Shareef, I., & Gandla, K. (2025, June 15). Stability-Indicating UPLC Method Development and Validation for Sulfamethoxazole and Trimethoprim Injection with Comprehensive Forced Degradation Profiling. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
PubChem. (n.d.). Sulfamethoxazole. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
SynThink. (n.d.). Sulfamethoxazole EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC? Retrieved from [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
-
Agbaba, D., et al. (2015, January 30). Simultaneous TLC Determination of Co-trimoxazole and Impurities of Sulfanilamide and Sulfanilic Acid in Pharmaceuticals. ResearchGate. Retrieved from [Link]
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- 3. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-aminophenyl)benzenesulfonamide
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of professional scientific practice. This guide provides an in-depth, procedural framework for the safe handling and disposal of N-(4-aminophenyl)benzenesulfonamide (CAS: 16803-97-7), ensuring the protection of laboratory personnel and the environment.
Section 1: Hazard Assessment & Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. N-(4-aminophenyl)benzenesulfonamide, also known as 4,4'-Diaminobenzenesulfonanilide, belongs to the sulfonamide and aromatic amine chemical classes. While comprehensive toxicological data for this specific compound is limited, the available Safety Data Sheet (SDS) and the known hazards of related structures necessitate a cautious and conservative approach.
According to its SDS, the primary classified hazard is environmental, being harmful to aquatic life with long-lasting effects[1][2]. However, it is a prudent laboratory practice to consider potential hazards associated with its structural motifs. Aromatic amines, as a class, can be readily absorbed through the skin and may possess carcinogenic or mutagenic properties[3]. Structurally similar sulfonamides are known to cause skin, eye, and respiratory irritation, and can be harmful if swallowed[4][5]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) to mitigate these potential risks.
| Hazard Profile: N-(4-aminophenyl)benzenesulfonamide | |
| GHS Classification | Hazardous to the aquatic environment, long-term (Chronic) - Category 3[1][2]. |
| Hazard Statement(s) | H412: Harmful to aquatic life with long lasting effects[1][2]. |
| Signal Word | No Signal Word[1]. |
| Pictogram(s) | No Pictogram[1]. |
| Potential Unclassified Hazards | Based on analogous structures, may cause skin, eye, or respiratory irritation. May be harmful if swallowed[4][5]. Aromatic amines are a suspect class for carcinogenicity/mutagenicity and skin absorption[3]. |
| Primary Routes of Exposure | Inhalation (of dust), Skin Contact, Eye Contact, Ingestion[2][6]. |
| Incompatibilities | Strong oxidizing agents. |
Section 2: Regulatory Framework for Disposal (RCRA)
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[6]. As the waste generator, it is your legal responsibility to determine if your waste is hazardous[7]. RCRA defines hazardous waste in two ways: "listed" wastes and "characteristic" wastes[8].
-
Listed Wastes: These are chemicals specifically named on lists (F, K, P, and U lists) maintained by the EPA[8]. N-(4-aminophenyl)benzenesulfonamide is not explicitly found on the P or U lists of discarded commercial chemical products[2][4].
-
Characteristic Wastes: If a waste is not listed, it is still considered hazardous if it exhibits one or more of the following characteristics: Ignitability (D001), Corrosivity (D002), Reactivity (D003), or Toxicity (D004-D043)[8].
For pure, unused N-(4-aminophenyl)benzenesulfonamide or materials grossly contaminated with it, the primary consideration is toxicity. While its specific toxicity profile is incomplete, its classification as an aquatic hazard (H412) underscores its environmental risk[1][2]. The most scientifically sound and compliant approach is to manage it as a chemical waste to be disposed of via a licensed hazardous waste contractor. The decision-making workflow for proper disposal is outlined below.
Section 3: Standard Operating Procedure: On-Site Management
Proper management begins at the point of generation. Adherence to a strict on-site protocol minimizes risk and ensures regulatory compliance.
Objective: To safely collect and store waste containing N-(4-aminophenyl)benzenesulfonamide prior to final disposal.
Materials:
-
Designated hazardous waste containers (clearly labeled, compatible material, e.g., HDPE or glass)
-
Hazardous waste labels (provided by your institution's Environmental Health & Safety department)
-
Secondary containment bins
-
Personal Protective Equipment (PPE): Safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), lab coat.
Protocol:
-
PPE Confirmation: Before handling any waste, don the required PPE.
-
Container Selection:
-
Solid Waste: For pure compound, contaminated weighing papers, gloves, or other solid materials, use a designated wide-mouth solid waste container.
-
Liquid Waste: For solutions containing the compound, use a designated, sealable liquid waste container. Crucially, do not mix halogenated and non-halogenated solvent waste streams , as this can significantly increase disposal costs.
-
-
Labeling:
-
As soon as the first drop of waste enters the container, affix a hazardous waste label.
-
Clearly write the full chemical name, "N-(4-aminophenyl)benzenesulfonamide," and list all other components of the mixture with their approximate percentages. Do not use abbreviations[6].
-
Indicate the date accumulation started.
-
-
Waste Accumulation:
-
Place the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.
-
The SAA must have secondary containment (e.g., a tray or bin) to capture any potential leaks.
-
Keep the waste container closed at all times except when actively adding waste. Do not leave a funnel in the container.
-
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents. Segregate by hazard class (e.g., keep acids away from bases and flammables).
Section 4: Standard Operating Procedure: Final Disposal
Final disposal must be conducted through official, approved channels. Never dispose of N-(4-aminophenyl)benzenesulfonamide or its containers in the regular trash or down the sanitary sewer system[6].
Protocol:
-
Monitor Container Volume: Do not fill waste containers beyond 90% capacity to allow for expansion and prevent spills during transport.
-
Schedule Pickup: Once the container is full or you are finished generating that waste stream, complete your institution's chemical waste pickup request form.
-
Secure for Transport: Ensure the container lid is tightly sealed and the exterior is clean and free of contamination.
-
Maintain Records: Keep a copy of all waste disposal records as required by your institution and federal regulations. Generators must maintain records for at least three years[9].
-
Await Collection: The waste will be collected by trained personnel from your institution's EHS department or a licensed professional waste disposal service for transport to an approved treatment, storage, and disposal facility (TSDF)[10][11]. The most common disposal method for this type of organic waste is high-temperature incineration[10][12].
Section 5: Emergency Protocols - Spill & Exposure Response
Accidents require a prepared, immediate response to mitigate harm.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the vicinity and evacuate non-essential personnel.
-
Assess the Spill: If the spill is large, or if you are unsure how to proceed, contact your institution's emergency number immediately.
-
For Small, Manageable Spills (Solid Powder):
-
Ensure you are wearing appropriate PPE, including a respirator if dust is generated.
-
Prevent dust formation. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or cat litter).
-
Carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust[2].
-
Decontaminate the spill area with soap and water.
-
Collect all cleanup materials and contaminated PPE in a sealed, labeled hazardous waste bag or container for disposal.
-
In Case of Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[1][2].
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][2].
Section 6: Decontamination
All non-disposable equipment, such as glassware and spatulas, that comes into contact with N-(4-aminophenyl)benzenesulfonamide must be thoroughly decontaminated.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect this rinseate as hazardous liquid waste.
-
Wash: Wash the equipment with soap and warm water.
-
Final Rinse: Rinse with deionized water.
By adhering to these detailed procedures, researchers and laboratory professionals can manage and dispose of N-(4-aminophenyl)benzenesulfonamide waste in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.
References
-
SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved February 22, 2026, from [Link]
-
Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste. University of Tennessee, Knoxville. Retrieved February 22, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzenesulphonamide. Retrieved February 22, 2026, from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved February 22, 2026, from [Link]
-
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved February 22, 2026, from [Link]
-
ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved February 22, 2026, from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved February 22, 2026, from [Link]
-
University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved February 22, 2026, from [Link]
-
Angene Chemical. (2024, April 21). Safety Data Sheet. Retrieved February 22, 2026, from [Link]
-
Emco Chemicals. (n.d.). DASA | Cas no 16803-97-7 | Manufacturer, Supplier, Exporter, India. Retrieved February 22, 2026, from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved February 22, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method. PMC. Retrieved February 22, 2026, from [Link]
-
U.S. Government Publishing Office. (2026, February 19). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Retrieved February 22, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 22, 2026, from [Link]
-
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved February 22, 2026, from [Link]
-
Florida State University. (n.d.). Chemical Spills - Emergency Management. Retrieved February 22, 2026, from [Link]
-
Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved February 22, 2026, from [Link]
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Personal protective equipment for handling N-(4-aminophenyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, immediate safety and logistical information for handling N-(4-aminophenyl)benzenesulfonamide. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal protection and the integrity of your research.
Understanding the Risks: Hazard Profile of N-(4-aminophenyl)benzenesulfonamide
N-(4-aminophenyl)benzenesulfonamide, while a valuable compound in research and development, presents several health hazards that necessitate careful handling. According to safety data sheets, this compound is harmful if swallowed or inhaled.[1][2] It can cause skin and eye irritation, and may lead to an allergic skin reaction.[1][2][3] Furthermore, there is a suspicion that it may cause genetic defects and damage to the kidneys through prolonged or repeated exposure.
Hierarchy of Controls: A Multi-Layered Approach to Safety
To ensure maximum safety, a multi-layered approach to hazard control is essential. This hierarchy prioritizes the most effective measures to minimize exposure risk.
Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
Engineering Controls
The first and most effective line of defense is to handle N-(4-aminophenyl)benzenesulfonamide within a well-ventilated area.[4][5] A chemical fume hood is strongly recommended to minimize the inhalation of dust or aerosols.[5][6] Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[5][7]
Administrative Controls
Standard Operating Procedures (SOPs) for the handling of this compound must be established and strictly followed. All personnel must receive comprehensive training on the specific hazards and handling procedures. Clear signage indicating the presence of a hazardous chemical should be posted in the work area. It is also crucial to avoid eating, drinking, or smoking in areas where the chemical is handled.[4]
Personal Protective Equipment (PPE): Your Final Barrier
When engineering and administrative controls are not sufficient to eliminate all risks, appropriate PPE is mandatory. The following table summarizes the recommended PPE for handling N-(4-aminophenyl)benzenesulfonamide.
| Body Part | PPE Recommendation | Standard/Specification | Justification |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | OSHA 29 CFR 1910.133, EN 166 | Protects against dust particles and potential splashes.[1][3][4][5] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene). | EN 374, US F739 | Prevents skin contact and potential absorption.[4] |
| Body | A lab coat or chemical-resistant clothing. An impermeable gown may be required for larger quantities or splash risks. | N/A | Protects skin from contamination.[4][8] |
| Respiratory | A NIOSH-approved respirator is recommended if handling outside of a fume hood or if dust is generated. | NIOSH-approved respirator | Prevents inhalation of harmful dust particles.[4][5][8] |
Step-by-Step Handling and Disposal Procedures
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Glove Up: Wear appropriate chemical-resistant gloves before handling the container.[9]
-
Store Securely: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7][10] The container should be tightly closed.[5][7]
Weighing and Aliquoting (Solid Form)
-
Work in a Controlled Area: Perform all weighing and aliquoting inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Use Appropriate Tools: Utilize spatulas and other tools dedicated to this chemical to avoid cross-contamination.
-
Minimize Dust Generation: Handle the solid material carefully to minimize the creation of dust.
-
Clean Spills Immediately: In case of a spill, carefully sweep up the solid material and place it in a sealed container for disposal.[5] Avoid raising dust.
Solution Preparation
-
Work in a Fume Hood: All solution preparation should be conducted in a chemical fume hood.
-
Add Solid to Liquid: Slowly add the N-(4-aminophenyl)benzenesulfonamide to the solvent to prevent splashing.
-
Ensure Proper Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.
Disposal Plan
-
Waste Collection: Collect all waste materials, including contaminated PPE, in a clearly labeled, sealed container.
-
Follow Institutional Guidelines: Dispose of the chemical waste according to your institution's and local environmental regulations. Do not pour down the drain.[5][11]
-
Decontaminate: Thoroughly decontaminate all work surfaces and equipment after use.
Emergency Procedures
In Case of Skin Contact
-
Immediate Action: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][10]
-
Remove Contaminated Clothing: Remove any contaminated clothing while continuing to rinse.
-
Seek Medical Attention: Seek medical attention if irritation persists.[5]
In Case of Eye Contact
-
Rinse Eyes: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]
-
Remove Contact Lenses: If present and easy to do, remove contact lenses.[3]
-
Seek Medical Attention: Seek immediate medical attention.[7]
In Case of Inhalation
-
Move to Fresh Air: Immediately move the individual to fresh air.[5]
-
Provide Respiratory Support: If the person is not breathing, provide artificial respiration.
-
Seek Medical Attention: Seek medical attention if symptoms occur.[5]
In Case of Ingestion
-
Do Not Induce Vomiting: Do not induce vomiting.
-
Rinse Mouth: Rinse the mouth thoroughly with water.[1]
-
Seek Medical Attention: Seek immediate medical attention.[1]
By adhering to these safety protocols, you can significantly minimize the risks associated with handling N-(4-aminophenyl)benzenesulfonamide and ensure a safe and productive research environment.
References
- Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
- Sulphanilamide Safety Data Sheet. Santa Cruz Biotechnology.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2010, January 7). Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. (2010, January 7). Fisher Scientific.
- Safety Data Sheet - Angene Chemical. (2024, April 21). Angene Chemical.
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 7). Sigma-Aldrich.
- PERSONAL PROTECTIVE EQUIPMENT. ASHP Publications.
- Material Safety Data Sheet - Cole-Parmer. (2005, October 3). Cole-Parmer.
- SAFETY DATA SHEET. (2025, December 22).
- Cayman Chemical - Safety Data Sheet. (2025, October 29). Cayman Chemical.
- SAFETY DATA SHEET - TCI Chemicals. (2024, November 26). TCI Chemicals.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
